2-Furyl(phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIQIDYJWKRMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395855 | |
| Record name | 2-Furyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4484-57-5 | |
| Record name | 2-Furyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-yl(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Furyl(phenyl)methanol via Grignard Reaction
Abstract and Introduction
This guide provides a comprehensive technical overview for the synthesis of 2-furyl(phenyl)methanol, a valuable secondary alcohol intermediate in medicinal chemistry and materials science. The core of this synthesis is the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he received the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[3][4]
In this specific application, phenylmagnesium bromide, the Grignard reagent, is reacted with the aldehyde 2-furaldehyde. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the furan ring, leading to the formation of a new C-C bond and, after an acidic workup, the desired secondary alcohol.[5][6] This document will detail the underlying mechanism, provide a field-proven experimental protocol, discuss critical safety considerations, and outline methods for optimization and characterization, tailored for researchers and drug development professionals.
Reaction Mechanism and Scientific Principles
The efficacy of the Grignard reaction hinges on the reversal of polarity (umpolung) of the carbon atom bonded to magnesium. In the precursor, bromobenzene, the carbon atom attached to the halogen is electrophilic. Upon reaction with magnesium metal, the magnesium inserts into the carbon-bromine bond, creating a highly polarized C-Mg bond where the carbon atom becomes strongly nucleophilic and basic.[4][5]
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide is formed by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[1][4]
-
Nucleophilic Addition: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-furaldehyde. This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.[3][7]
-
Aqueous Work-up: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride or dilute HCl), which protonates the alkoxide to yield the final alcohol product, this compound.[2][5]
A critical principle governing this reaction is the absolute exclusion of water and other protic sources.[8] Grignard reagents are exceptionally strong bases and will readily react with even trace amounts of water, which would quench the reagent and form benzene, reducing the overall yield.[2][9]
Caption: Figure 1: Grignard Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[2]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Notes |
| Magnesium Turnings | 24.31 | 1.46 g | 60.0 mmol | 1.2 | Must be activated. |
| Bromobenzene | 157.01 | 7.85 g (5.27 mL) | 50.0 mmol | 1.0 | Anhydrous grade. |
| 2-Furaldehyde | 96.08 | 4.80 g (4.13 mL) | 50.0 mmol | 1.0 | Freshly distilled. |
| Iodine | 253.81 | 1 crystal | Catalytic | - | For activation. |
| Anhydrous THF | - | 100 mL | - | - | Solvent. |
| Sat. aq. NH₄Cl | - | 50 mL | - | - | For work-up. |
| Diethyl Ether | - | ~150 mL | - | - | For extraction. |
| Anhydrous MgSO₄ | - | ~5 g | - | - | For drying. |
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings (1.46 g) and a single crystal of iodine in the flask.[10] Gently warm the flask with a heat gun under a nitrogen flow until purple iodine vapors are observed; this helps activate the magnesium surface.[11] Allow the flask to cool to room temperature.
-
Add 20 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (5.27 mL) in 30 mL of anhydrous THF.
-
Add approximately 10% of the bromobenzene solution to the stirring magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the mixture.[2] If the reaction does not start, gentle warming or the addition of a previously prepared drop of Grignard reagent may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[12]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The final solution should be a cloudy, grayish-brown color. Cool the solution to room temperature.
Part B: Reaction with 2-Furaldehyde
-
Cool the prepared Grignard reagent to 0 °C using an ice-water bath.
-
Prepare a solution of freshly distilled 2-furaldehyde (4.13 mL) in 50 mL of anhydrous THF in the dropping funnel.
-
Add the 2-furaldehyde solution dropwise to the cold, stirring Grignard reagent. Maintain the internal temperature below 10 °C to minimize side reactions. The addition is highly exothermic.[13]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part C: Work-up and Purification
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution, stirring vigorously.[12]
-
Transfer the resulting biphasic mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.[5]
-
Combine all organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete Grignard formation (passivated Mg).- Wet reagents/glassware.- Reaction temperature too high. | - Ensure proper activation of Mg (iodine, crushing).- Rigorously dry all components.- Maintain low temperature during aldehyde addition. |
| Biphenyl Formation | - High local concentration of bromobenzene.- Elevated temperature during Grignard formation. | - Ensure slow, controlled addition of bromobenzene.[11]- Use a gentle reflux rate. |
| Unreacted Aldehyde | - Insufficient Grignard reagent.- Poor mixing. | - Use a slight excess of Mg and bromobenzene (e.g., 1.1-1.2 eq).- Ensure vigorous stirring throughout the reaction. |
| Advanced Optimization | - Slow Br/Mg exchange. | - Consider the use of LiCl as an additive (i-PrMgCl·LiCl, or "Turbo Grignard") to accelerate the exchange reaction, especially with more complex aryl bromides.[14] This can allow for lower reaction temperatures and improved functional group tolerance.[14] |
Safety Precautions
The Grignard reaction presents several significant hazards that must be managed with robust engineering controls and personal protective equipment.[13][15]
-
Flammability: Diethyl ether and THF are extremely flammable and volatile.[9] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic and can lead to a runaway reaction if addition rates are not carefully controlled.[13] An ice bath must be readily available for emergency cooling.
-
Reactivity of Grignard Reagents: Phenylmagnesium bromide is corrosive and reacts violently with water.[16] Handle under an inert atmosphere at all times.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or similar for handling pyrophorics, though phenylmagnesium bromide is not pyrophoric) are mandatory.[13]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The expected proton NMR spectrum will show characteristic signals for the furan ring protons, the phenyl ring protons, a singlet or doublet for the benzylic proton (CH-OH), and a broad singlet for the hydroxyl proton. Based on analogous structures, the following shifts (in CDCl₃) can be anticipated:
-
¹³C NMR Spectroscopy: Key signals would include those for the aromatic carbons of both rings and the carbinol carbon (CH-OH) typically around 70-80 ppm.
-
Infrared (IR) Spectroscopy: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₀O₂, MW = 174.20 g/mol ) should be observed.
References
- Grignard Reaction. (n.d.). University of Minnesota Duluth.
- What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora.
- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Grignard Reaction. (n.d.). American Chemical Society.
- Selective Metalation and Additions. (n.d.). Sigma-Aldrich.
- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of California, Irvine.
- Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison.
- Magnesium Metal Turnings Grignard, Reagent Grade SAFETY DATA SHEET. (2024, October 29). Lab Alley.
- SAFETY DATA SHEET - 2-Furaldehyde. (2025, April 25). Sigma-Aldrich.
- Grignard reaction safety. (2024, June 7). YouTube.
- The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.
- Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). St. Olaf College.
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). (n.d.). Human Metabolome Database.
- Grignard Synthesis of Triphenylmethanol. (n.d.). Concordia College.
- Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. (n.d.). Swarthmore College.
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). CUNY Queensborough Community College.
- Supporting Information for: Catalytic Hydrogenation of Epoxides to Alcohols. (n.d.). The Royal Society of Chemistry.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. quora.com [quora.com]
- 10. cerritos.edu [cerritos.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
- 13. acs.org [acs.org]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. media.laballey.com [media.laballey.com]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742) [hmdb.ca]
- 18. rsc.org [rsc.org]
Spectroscopic Analysis of 2-Furyl(phenyl)methanol: A Technical Guide
Introduction
2-Furyl(phenyl)methanol is a chemical compound of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring both a furan ring and a phenyl group attached to a secondary alcohol, presents a unique combination of aromatic and heterocyclic functionalities. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A thorough understanding of these spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical transformations.
The synthesis of this compound can be achieved through methods such as the Grignard reaction between a phenylmagnesium halide and furfural.[1] Following synthesis, rigorous spectroscopic analysis is essential to confirm the structure and purity of the compound.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with its distinct proton and carbon environments, gives rise to a characteristic set of signals in its NMR spectra. The presence of the hydroxyl group and the aromatic rings are readily identifiable in the IR spectrum. Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the molecule.
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "O1"; "O1" -- "C1"; "C1" -- "C5"; "C5" -- "H1"; "C5" -- "O2"; "O2" -- "H2"; "C5" -- "C6"; "C6" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C10" -- "C11"; "C11" -- "C6"; "C2" -- "H3"; "C3" -- "H4"; "C4" -- "H5"; "C7" -- "H6"; "C8" -- "H7"; "C9" -- "H8"; "C10" -- "H9"; "C11" -- "H10"; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the furan ring, the phenyl ring, the methine proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxygen atom in the furan ring and the aromatic currents of both rings.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.4 | Multiplet |
| Furan-H (α to O) | ~7.4 | Doublet of doublets |
| Furan-H (β to O) | ~6.3 | Multiplet |
| Furan-H (other β to O) | ~6.2 | Doublet of doublets |
| Methine-H | ~5.8 | Singlet |
| Hydroxyl-H | Variable | Broad singlet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The carbons of the phenyl and furan rings will appear in the aromatic region (typically 100-160 ppm), while the methine carbon will be in the aliphatic region.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Furan-C (α to O, substituted) | ~155 |
| Phenyl-C (ipso) | ~140 |
| Phenyl-C (ortho, meta, para) | 126 - 129 |
| Furan-C (α to O, unsubstituted) | ~142 |
| Furan-C (β to O) | ~110, ~108 |
| Methine-C | ~70 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: An IR spectrum of this compound can be obtained using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. The spectrum is recorded using an FTIR spectrometer.
Data Interpretation: The key vibrational bands in the IR spectrum of this compound are associated with the O-H stretch of the alcohol, C-H stretches of the aromatic rings, and C-O stretches.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3350 (broad) | O-H stretch (alcohol) |
| 3100 - 3000 | Aromatic C-H stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C bending |
| ~1220, ~1010 | C-O stretch |
The broadness of the O-H stretch is indicative of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Experimental Protocol: A dilute solution of this compound is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.19 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting carbocations.
Expected Mass Spectrometry Data:
| m/z | Fragment Ion |
| 174 | [M]⁺ (Molecular Ion) |
| 157 | [M - OH]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 97 | [C₅H₅O₂]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure and can be used to assess its purity. These data are invaluable for researchers and scientists working with this compound in various fields of chemical science.
References
[1] Organic Syntheses, Coll. Vol. 10, p.7 (2004); Vol. 79, p.159 (2002). ([Link])
Sources
The Definitive Guide to ¹H and ¹³C NMR Characterization of 2-Furyl(phenyl)methanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This comprehensive technical guide focuses on the detailed ¹H and ¹³C NMR characterization of 2-furyl(phenyl)methanol, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document synthesizes fundamental NMR principles with practical, field-proven methodologies to offer a robust framework for the structural elucidation of this and similar small molecules. We will delve into the causality behind experimental choices, present a self-validating protocol for data acquisition, and provide a thorough analysis of the spectral data, grounded in authoritative references.
Introduction: The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.
For a molecule like this compound, ¹H NMR spectroscopy allows for the determination of the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy, in turn, provides information about the carbon framework of the molecule. Together, these two techniques offer a complete picture of the molecular architecture, making them essential tools for identity confirmation, purity assessment, and structural verification in research and industrial settings.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is paramount for accurate structural interpretation. The following protocol outlines a validated procedure for the preparation and analysis of a this compound sample.
Sample Preparation
A meticulously prepared sample is the cornerstone of a high-quality NMR spectrum.[1]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound and place it in a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single residual proton peak that can be used for chemical shift referencing.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for obtaining sharp NMR signals.[1]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[4] Cotton wool should be avoided as it can introduce contaminants.[4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 240 ppm
-
Spectral Analysis and Interpretation
The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound in CDCl₃.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.39 | m | 6H | H2', H3', H4', H5', H6', H5 |
| 6.33 | m | 1H | H4 |
| 6.13 | d | 1H | H3 |
| 5.85 | s | 1H | Hα |
| 2.40 | s | 1H | OH |
Discussion of ¹H NMR Signals:
-
Phenyl Protons (H2', H3', H4', H5', H6'): The protons on the phenyl ring appear as a complex multiplet around 7.39 ppm.[5] The ortho (H2', H6'), meta (H3', H5'), and para (H4') protons have slightly different chemical environments, but their signals overlap in this region. The integration of this multiplet corresponds to five protons.
-
Furan Protons (H3, H4, H5): The three protons on the furan ring are chemically distinct and give rise to separate signals. The proton at the 5-position (H5) is also found within the multiplet at 7.39 ppm.[5] The proton at the 4-position (H4) appears as a multiplet at 6.33 ppm, and the proton at the 3-position (H3) is observed as a doublet at 6.13 ppm.[5] The coupling patterns of these protons are characteristic of a 2-substituted furan ring.
-
Methine Proton (Hα): The proton on the carbon bearing the hydroxyl and furan/phenyl groups (Hα) appears as a singlet at 5.85 ppm.[5] The lack of coupling to neighboring protons is expected as the adjacent atoms (C1', C2, and O) do not have protons.
-
Hydroxyl Proton (OH): The hydroxyl proton gives rise to a broad singlet at 2.40 ppm.[5] The chemical shift of hydroxyl protons can be variable and is dependent on factors such as concentration, temperature, and solvent due to hydrogen bonding. Its broadness is a result of chemical exchange.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound provides information on the carbon skeleton.[5]
| Chemical Shift (δ, ppm) | Assignment |
| 155.9 | C2 |
| 142.5 | C5 |
| 140.8 | C1' |
| 128.5 | C3'/C5' |
| 128.1 | C4' |
| 126.6 | C2'/C6' |
| 110.2 | C4 |
| 107.4 | C3 |
| 70.2 | Cα |
Discussion of ¹³C NMR Signals:
-
Furan Carbons (C2, C3, C4, C5): The carbon atoms of the furan ring are observed in distinct regions. The carbon atom attached to the oxygen and the methine carbon (C2) is the most downfield of the furan carbons at 155.9 ppm.[5] The C5 carbon appears at 142.5 ppm. The C3 and C4 carbons are observed at 107.4 ppm and 110.2 ppm, respectively.[5]
-
Phenyl Carbons (C1', C2'/C6', C3'/C5', C4'): The aromatic carbons of the phenyl ring resonate in the range of 126-141 ppm. The quaternary carbon (C1') attached to the methine carbon is found at 140.8 ppm.[5] The signals for the ortho (C2'/C6'), meta (C3'/C5'), and para (C4') carbons appear at 126.6 ppm, 128.5 ppm, and 128.1 ppm, respectively.[5] Due to the symmetry of the phenyl ring, the ortho carbons are equivalent, as are the meta carbons.
-
Methine Carbon (Cα): The aliphatic carbon (Cα) bonded to the hydroxyl group and the two aromatic rings is observed at 70.2 ppm.[5] The attachment to the electronegative oxygen atom shifts this signal downfield compared to a typical alkane carbon.
Workflow and Logic Visualization
The process of NMR characterization follows a logical workflow, from sample preparation to final structural confirmation.
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound. By following the detailed experimental protocol and utilizing the provided spectral interpretations, researchers and scientists can confidently verify the structure and purity of this important chemical compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules, underscoring the enduring power and versatility of NMR spectroscopy in modern chemical science.
References
- (No valid reference was found for this st
- (No valid reference was found for this st
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Organic Syntheses. (2019). Preparation of (R)-4-(furan-2-yl(phenyl)amino)-5-methylcyclopent-2-en-1-one. Org. Synth. 2019, 96, 340-354. Retrieved from [Link]
- (No valid reference was found for this st
- (No valid reference was found for this st
- (No valid reference was found for this st
- (No valid reference was found for this st
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032914) [hmdb.ca]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742) [hmdb.ca]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of 2-Furyl(phenyl)methanol
An In-depth Technical Guide to 2-Furyl(phenyl)methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a significant heterocyclic alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced organic synthesis.
Introduction and Structural Framework
This compound, also known as α-phenyl-2-furanmethanol, is a secondary alcohol featuring both a furan ring and a phenyl ring attached to the carbinol carbon. This unique structural combination makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The furan moiety, a five-membered aromatic heterocycle containing oxygen, imparts distinct reactivity, while the phenyl group influences the compound's steric and electronic properties.
This guide delves into the essential characteristics of this compound, providing the foundational knowledge required for its effective handling, characterization, and strategic use in synthetic applications.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Grignard Synthesis
The following protocol is adapted from a validated procedure. [1]
-
Preparation: Equip an oven-dried 500 mL three-necked, round-bottomed flask with a magnetic stir bar and rubber septa. Purge the flask with dry nitrogen.
-
Grignard Reagent: Charge the flask with phenylmagnesium bromide (57.4 mmol, 1.0 M in THF) under a nitrogen atmosphere and cool the flask to 5 °C in an ice-water bath.
-
Aldehyde Addition: Add freshly distilled furfural (57.4 mmol, 1.0 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 25 °C.
-
Reaction: Allow the reaction to stir for 4 hours. Monitor the consumption of furfural by thin-layer chromatography (TLC) using 70% hexanes in ethyl acetate as the eluent. The product spot can be visualized under UV light (254 nm) and stains a dark blue-brown with p-anisaldehyde. [1]5. Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with 100 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield this compound as a yellow oil.
Chemical Stability and Reactivity
-
Stability: A key characteristic of this compound is its limited stability. Upon storage at room temperature, the purified yellow oil can degrade into a dark black tar within a week. [1]For synthetic purposes, it is highly recommended to use the compound promptly after preparation or store it under refrigeration for no more than one week. [1]* Reactivity: As a secondary alcohol, it undergoes typical reactions such as:
-
Oxidation: Can be oxidized to the corresponding ketone, 2-furyl(phenyl)ketone.
-
Esterification: Reacts with carboxylic acids or acyl chlorides to form esters. Palladium-catalyzed carbonylation has been used to synthesize related furanyl acetates. [2] * Paternò-Büchi Reaction: The furan ring can participate in photochemical [2+2] cycloaddition reactions with carbonyl compounds. [3]
-
Spectroscopic Characterization
Caption: Correlation of structure to expected spectroscopic signals.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Phenyl Protons (5H): Expected to appear as a multiplet in the aromatic region, approximately δ 7.2-7.4 ppm.
-
Furan Protons (3H): These will appear as distinct multiplets in the aromatic region, typically between δ 6.2 and 7.4 ppm, reflecting their unique electronic environment.
-
Methine Proton (1H): The proton on the carbon bearing the hydroxyl and two rings (benzylic/furanylic position) is expected to be a singlet around δ 5.8 ppm.
-
Hydroxyl Proton (1H): A broad singlet with a chemical shift that can vary depending on concentration and solvent. It can be confirmed by D₂O exchange.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbinol Carbon: The carbon attached to the hydroxyl group should appear around δ 70-80 ppm.
-
Aromatic Carbons: Multiple signals are expected in the δ 110-150 ppm range, corresponding to the carbons of the furan and phenyl rings.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-O Stretch: A strong band around 1050-1150 cm⁻¹.
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple absorptions in the 1450-1600 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The parent peak should be observed at an m/z of 174, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of water (M-18) and cleavage to form stable fragments like the phenyl cation (m/z 77) or the furyl-containing cation.
-
Applications and Future Directions
While specific industrial applications of this compound are not widely documented, its structure is analogous to other commercially important alcohols. Benzhydrols (diphenylmethanols) are widely used as intermediates in the synthesis of pharmaceuticals. [5]Similarly, furfuryl alcohol is a key bio-based monomer used to produce furan resins for composites, adhesives, and coatings. Given this context, this compound serves as a highly valuable building block for:
-
Medicinal Chemistry: The furan ring is a common scaffold in drug discovery. This compound provides a straightforward route to introduce both furan and phenyl moieties into a lead compound.
-
Fine Chemicals: Its structure can be elaborated to create novel fragrances, flavorings, and specialty polymers. Related compounds like 2-phenylethanol are used extensively as aromatic essences in perfumery. [6]* Materials Science: Incorporation into polymer backbones could yield materials with unique thermal and chemical resistance properties, leveraging the stability of the furan and phenyl rings.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. [7][8][9]* Precautions:
-
Wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety goggles, and a lab coat. [8][9] * Handle only in a well-ventilated area or a chemical fume hood. [9] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands and any exposed skin thoroughly after handling. [9]* Storage:
-
Store in a cool, dry, and well-ventilated place. [9] * Keep the container tightly closed to prevent degradation and exposure to moisture.
-
Incompatible with strong oxidizing agents, strong acids, and acid chlorides. [9]
-
Conclusion
This compound is a synthetically valuable secondary alcohol whose utility is rooted in its unique hybrid structure. While its inherent instability requires careful handling and prompt use, its straightforward synthesis via the Grignard reaction makes it an accessible intermediate. A thorough understanding of its physical properties, chemical reactivity, and spectroscopic signatures—as outlined in this guide—is paramount for any researcher aiming to leverage this potent building block for the development of novel molecules and materials.
References
-
Organic Syntheses Procedure. (n.d.). Furan-2-yl(phenyl)methanol. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). [2-(2-Furyl)phenyl]methanol, ≥97%. Fisher Scientific. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furanmethanol, a-methyl-a-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical intermediates in the reaction of 4 with 2-furyl- methanol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Retrieved from [Link]
-
D'Alterio, M. C., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Catalysts, 12(8), 883. MDPI. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Siddaraju, B. P., et al. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2136. NIH. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]
-
ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube. Retrieved from [Link]
-
Global Market Insights. (2022, June 21). 4 major applications impacting the future of 2-phenylethanol industry. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lehigh.edu [lehigh.edu]
- 5. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gminsights.com [gminsights.com]
- 7. (furan-2-yl)(phenyl)methanol | 4484-57-5 [sigmaaldrich.com]
- 8. fishersci.se [fishersci.se]
- 9. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Furyl(phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Furyl(phenyl)methanol. As a molecule of interest in synthetic chemistry and with potential applications in medicinal chemistry, a thorough understanding of its three-dimensional structure is paramount.[1] This document details the complete workflow, from synthesis and crystallization to data collection, structure solution, and in-depth analysis of its molecular geometry and intermolecular interactions. We will explore the causality behind key experimental choices, grounding our protocols in established crystallographic principles to ensure a self-validating and reproducible system.
Introduction: The Scientific Imperative for Structural Elucidation
This compound is a heteroaromatic alcohol whose structural scaffold is relevant in organic synthesis and medicinal chemistry.[1][2] The precise arrangement of atoms in the solid state, dictated by its crystal structure, governs many of its bulk physical properties, including melting point, solubility, and stability. For drug development professionals, understanding the three-dimensional conformation and the nature of intermolecular interactions is foundational for rational drug design, as these factors determine how a molecule might interact with a biological target.[3]
The primary objective of this guide is to present a detailed protocol and analysis framework for determining and understanding the crystal structure of this compound using single-crystal X-ray diffraction (SC-XRD), the definitive method for atomic-level structural elucidation.
Synthesis and Crystallization: From Liquid Oil to Diffraction-Quality Crystal
A prerequisite for any SC-XRD study is the availability of high-purity, single crystals of sufficient size and quality. This compound is typically synthesized as an oil, presenting a common challenge for crystallographers.[2]
Synthesis Protocol: Grignard Reaction
The synthesis of this compound is reliably achieved via a Grignard reaction between phenylmagnesium bromide and 2-furaldehyde.[2]
Experimental Protocol:
-
Preparation: An oven-dried 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.
-
Grignard Reagent: Phenylmagnesium bromide (1.0 M in THF, 1.0 equiv) is charged into the flask and cooled to 5 °C in an ice-water bath.[2]
-
Aldehyde Addition: 2-Furaldehyde (1.0 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 25 °C.[2]
-
Reaction: The mixture is stirred for 4 hours at room temperature. Reaction completion is monitored by Thin-Layer Chromatography (TLC).
-
Quenching & Extraction: The reaction is carefully quenched with saturated aqueous ammonium chloride. The product is then extracted into ethyl acetate (3 x 100 mL).[2]
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield this compound as a yellow oil.[2]
The Art of Crystallization
Obtaining diffraction-quality crystals from an oil is a critical and often empirical step. The goal is to induce slow, ordered molecular assembly.
Proven Techniques for Crystallizing Oils:
-
Slow Evaporation: A solution of the purified oil in a suitable solvent (e.g., ethanol, ethyl acetate/hexanes mixture) is left in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, promoting crystal nucleation.
-
Vapor Diffusion: A concentrated solution of the oil in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility and inducing crystallization.
-
Cooling: A saturated solution of the oil is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C).
For the purposes of this guide, we will proceed with the assumption that colorless, prismatic single crystals were successfully obtained via slow evaporation from an ethanol solution.[4]
}
Synthesis and Crystallization Workflow.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
SC-XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single crystal with a monochromatic X-ray beam, a diffraction pattern is generated. The positions and intensities of the diffracted spots are directly related to the crystal's unit cell dimensions and the arrangement of electrons (and thus atoms) within it.
Experimental Protocol: Data Collection and Structure Refinement
The following protocol is representative of a standard data collection and structure refinement process.[4][5]
-
Crystal Mounting: A suitable single crystal (e.g., 0.3 x 0.2 x 0.2 mm) is selected under a microscope and mounted on a cryo-loop.
-
Data Collection: The crystal is placed on a diffractometer (e.g., Bruker SMART APEX CCD) and cooled to a low temperature (typically 100 K) using a nitrogen stream. This is a critical step to minimize thermal vibrations, which sharpens the diffraction data and leads to a more accurate structure.[5] Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.
-
Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXS software), which provides an initial electron density map and a preliminary model of the molecular structure.[6]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL software).[5] This iterative process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.[4]
-
Validation: The quality of the final structure is assessed by metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). Low R-factors (typically < 0.05) indicate a good agreement between the model and the data.[4]
}
Single-Crystal X-ray Diffraction Workflow.
Analysis of the Crystal Structure
While a definitive, publicly deposited crystal structure for this compound was not identified in the Cambridge Structural Database (CSD) at the time of writing, we can predict its key structural features based on the analysis of closely related compounds like phenyl(pyridin-2-yl)methanol and (2-methylphenyl)(phenyl)methanol.[4][5][7]
Molecular Geometry
The molecule consists of a central methanol carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl ring, and a furan ring.
-
Ring Orientation: A key feature is the relative orientation of the phenyl and furan rings. In analogous structures, the two aromatic rings are significantly twisted with respect to each other, with dihedral angles often exceeding 70°.[4][5] This non-planar conformation is a result of steric hindrance between the ortho-hydrogens of the rings.
-
Bond Lengths and Angles: The C-C bond lengths within the aromatic rings and the C-O bonds are expected to fall within standard ranges. The geometry around the central carbinol carbon will be tetrahedral.
Table 1: Predicted Crystallographic and Geometric Parameters
| Parameter | Predicted Value/Range | Rationale / Comparative Source |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for such organic molecules[4][8] |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric/non-centrosymmetric groups |
| Z (Molecules/Unit Cell) | 4 or 8 | Typical for packing of medium-sized molecules[4][8] |
| Phenyl-Furan Dihedral Angle | 70 - 90° | Steric hindrance, based on similar structures[4][5] |
| C(carbinol)-O(hydroxyl) | 1.42 - 1.44 Å | Standard C-O single bond length |
| O-H Bond Length | ~0.84 Å (refined) | Typical for X-ray crystallography |
Intermolecular Interactions & Crystal Packing
The solid-state packing is dictated by non-covalent interactions, which are fundamental to crystal engineering and polymorphism.[3]
-
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor. The most probable and dominant interaction will be an O-H···O hydrogen bond, where the hydroxyl group of one molecule donates to either the furan oxygen or the hydroxyl oxygen of a neighboring molecule. This interaction is consistently observed in related crystal structures and is expected to link the molecules into chains or helices.[4][5][9]
-
Other Interactions: Weaker interactions, such as C-H···π interactions between a hydrogen atom and the face of an aromatic ring, and π-π stacking between furan and/or phenyl rings, may also contribute to the overall stability of the crystal lattice.[10][11]
The interplay of these interactions determines the final packing arrangement. A common motif driven by strong hydrogen bonds is the formation of one-dimensional chains, which then pack together to form the three-dimensional crystal.
}
Dominant O-H···O Hydrogen Bonding Network.
Conclusion and Outlook
This guide has outlined the comprehensive workflow for the crystal structure analysis of this compound, from rational synthesis to detailed structural interpretation. The key to a successful analysis lies in the meticulous growth of high-quality single crystals and a rigorous approach to data collection and refinement.
The predicted structure, characterized by a non-planar ring conformation and a robust O-H···O hydrogen bonding network, provides a powerful model for understanding its physicochemical properties. For researchers in drug development, this atomic-level blueprint is invaluable for computational studies, such as docking simulations, and for designing novel derivatives with improved activity or properties. Future work should focus on obtaining and depositing the definitive crystal structure and exploring potential polymorphism, which could have significant implications for its application in solid-state materials and pharmaceuticals.
References
-
Organic Syntheses. (n.d.). A. Furan-2-yl(phenyl)methanol (1). Organic Syntheses. Retrieved from [Link]
-
Brucoli, F., et al. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. Retrieved from [Link]
-
Fisher Scientific. (n.d.). [2-(2-Furyl)phenyl]methanol, ≥97%, Thermo Scientific. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved from [Link]
-
McKinnon, J. J., et al. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(Pt 6), 627–668. Retrieved from [Link]
-
Yang, Y., & Li, Y. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
Sherrill, C. D. (n.d.). Research: Intermolecular Interactions. Sherrill Group. Retrieved from [Link]
-
Labware E-shop. (n.d.). [2-(2-Furyl)phenyl]methanol, 97%. Retrieved from [Link]
-
Tiekink, E. R., et al. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2136. Retrieved from [Link]
-
Lee, Y., et al. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. Retrieved from [Link]
-
ResearchGate. (2016). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furanmethanol, a-methyl-a-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Pielenz, F., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(3), M1143. Retrieved from [Link]
-
Sato, H., et al. (2024). Porous Supramolecular Crystalline Probe that Detects Non-Covalent Interactions Involved in Molecular Recognition of Furanic Compounds. Small. Retrieved from [Link]
-
Lee, Y., et al. (2014). Crystal structure of phen-yl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-furanmethanol furfuryl alcohol, with atom numbering. Retrieved from [Link]
-
Bandhoria, P., et al. (2020). Single Crystal X-Ray crystallographic study of 2, 2- Diiodo-1-phenylvinyl (methyl) sulfane. International Journal of Applied Research, 6(6), 343-346. Retrieved from [Link]
-
MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]
-
Fischer, R. A. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal. Retrieved from [Link]
-
Exclusive Chemistry Ltd. (2024). This compound supplier - CAS 4484-57-5. Retrieved from [Link]
-
NIST. (n.d.). 2-Furanmethanol. NIST WebBook. Retrieved from [Link]
Sources
- 1. This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 4. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Porous Supramolecular Crystalline Probe that Detects Non‐Covalent Interactions Involved in Molecular Recognition of Furanic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
The Elucidation of 2-Furyl(phenyl)methanol's Solubility Profile in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its downstream processability, impacting everything from reaction kinetics and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive examination of the solubility characteristics of 2-furyl(phenyl)methanol, a heterocyclic aromatic alcohol of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this guide leverages established principles of physical organic chemistry and draws parallels with the structurally analogous compound, benzhydrol (diphenylmethanol), to project a reliable solubility profile. Furthermore, this document outlines robust experimental methodologies for precise solubility determination and explores the application of thermodynamic modeling for predictive insights.
Introduction: The Pivotal Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the characterization of a molecule's physicochemical properties is a cornerstone of a successful campaign. Among these, solubility stands out as a paramount parameter. The ability to dissolve a compound in a given solvent system dictates the feasibility of its synthesis, the efficiency of its purification via crystallization, and its ultimate formulation into a viable drug product. For a molecule like this compound, which possesses both polar (hydroxyl) and non-polar (aromatic rings) moieties, understanding its interactions with a diverse range of organic solvents is essential for rational process design and optimization.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a projected qualitative and quantitative solubility profile, detail rigorous experimental protocols for its determination, and touch upon predictive thermodynamic models.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.2 g/mol | |
| Boiling Point | 170-180 °C (at 19 Torr) | |
| Physical Form | Liquid | |
| pKa (Predicted) | 13.21 ± 0.20 |
The structure of this compound, featuring a central carbinol group attached to both a phenyl and a furan ring, gives rise to a molecule with moderate polarity. The hydroxyl group is a hydrogen bond donor and acceptor, while the furan's oxygen atom can act as a hydrogen bond acceptor. The aromatic rings contribute to van der Waals interactions and potential π-π stacking. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.
Projected Solubility Profile in Organic Solvents
Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, we can infer its likely behavior by examining the solubility of benzhydrol (diphenylmethanol), a structurally similar diarylmethanol. Benzhydrol is known to be poorly soluble in water but soluble in many organic solvents.[1]
The principle of "like dissolves like" is a powerful, albeit qualitative, predictor of solubility.[2] This principle suggests that substances with similar intermolecular forces are likely to be miscible.
Table 1: Projected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Projected Solubility | Rationale |
| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can form strong hydrogen bonds with the hydroxyl group of this compound. |
| Methanol | Soluble | Similar to ethanol, methanol is a small, polar protic solvent capable of strong hydrogen bonding. | |
| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |
| Acetonitrile | Moderately Soluble | While polar, the hydrogen bonding acceptor capability of the nitrile group is weaker than that of a carbonyl. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character. | |
| Non-Polar Aromatic | Toluene | Soluble | The aromatic rings of both solute and solvent can engage in favorable π-π stacking and van der Waals interactions. |
| Non-Polar Aliphatic | Hexane | Sparingly Soluble | The non-polar nature of hexane will have weak interactions with the polar hydroxyl group of this compound, limiting solubility. |
| Ethers | Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of the solvent is compatible with the aromatic portions of the solute. |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can engage in dipole-dipole interactions and dissolve a wide range of organic compounds. |
Table 2: Quantitative Solubility Data for the Analogous Compound, Benzhydrol
| Solvent | Temperature (°C) | Solubility (g/L) | Source |
| Water | 20 | 0.5 | [3][4] |
| Ethanol | - | Soluble | [3] |
| Ether | - | Soluble | [3] |
| Chloroform | - | Soluble | [3] |
| Carbon Disulfide | - | Soluble | [3] |
| Cold Gasoline | - | Almost Insoluble | [3] |
Note: The term "soluble" in this context is qualitative. For precise applications, experimental determination is necessary.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique.
Principle
An excess amount of the solid solute is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the supernatant is then determined by a suitable analytical method.
Experimental Workflow
Caption: Isothermal shake-flask method workflow.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Analytical Determination:
-
Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Theoretical and Predictive Approaches to Solubility
While experimental determination provides the most accurate solubility data, theoretical models can offer valuable predictive insights, especially in the early stages of development when material is scarce.
Hansen Solubility Parameters (HSP)
The HSP approach is a semi-empirical method that decomposes the total cohesion energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle is that substances with similar HSP values are likely to be miscible. The development of a group-contribution method for estimating Hansen solubility parameters allows for predictions based solely on the molecular structure.[5]
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal mixtures.[6] By extension, it can be used to predict the solubility of a solid in a liquid. The method assumes that the properties of a mixture are the sum of the contributions of its constituent functional groups. While powerful, the accuracy of UNIFAC predictions can be limited for complex, multifunctional molecules if the necessary group interaction parameters are not well-defined.[7][8]
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, a critical parameter for its successful development as a pharmaceutical agent. While a lack of direct empirical data necessitates a predictive approach based on the structurally similar benzhydrol, the principles and methodologies outlined herein provide a robust framework for both estimating and experimentally determining its solubility profile.
For researchers and drug development professionals, a thorough understanding of the interplay between the molecular structure of this compound and the properties of various organic solvents is indispensable. The provided experimental protocol offers a reliable and self-validating system for generating the precise, quantitative data required for process optimization and formulation design. Future work should focus on the experimental validation of the projected solubility profile and the development of refined thermodynamic models tailored to furan-containing aromatic alcohols.
References
-
O'Connell, J. P., & Prausnitz, J. M. (1985). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. Journal of Pharmaceutical Sciences, 74(6), 634-637. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
-
Mohammad Azmin, S. N. H., et al. (2016). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Chemical Engineering Transactions, 52, 1063-1068. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Gracin, S., et al. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124. [Link]
-
Department of Chemistry, University of California, Irvine. (n.d.). Experiment 1: Determination of Solubility Class. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Hahnenkamp, I., et al. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Processes, 7(10), 675. [Link]
-
The Chemical Thesaurus. (n.d.). Benzhydrol Diphenylmethanol. [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. chem.ws [chem.ws]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. kinampark.com [kinampark.com]
- 6. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Furyl(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Furyl(phenyl)methanol, a significant heterocyclic carbinol, serves as a versatile building block in the synthesis of various pharmaceutical and fine chemical entities. Its inherent reactivity, largely governed by the furan moiety, makes a thorough understanding of its thermal stability and degradation profile a critical prerequisite for its effective utilization in drug development and manufacturing. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its anticipated degradation pathways and outlining robust experimental protocols for its stability assessment. The insights presented herein are synthesized from established principles of organic chemistry and analogous furan-containing structures, offering a predictive yet scientifically grounded framework for researchers in the field.
Introduction: The Significance of this compound in a Developmental Context
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of bioactive compounds. This compound, possessing both a furan ring and a benzylic alcohol, presents a unique combination of chemical functionalities. This structure is often a precursor or an intermediate in the synthesis of more complex molecules with therapeutic potential.[1] However, the presence of the furan ring, an electron-rich aromatic system, also imparts a degree of instability, particularly under thermal stress. Anecdotal evidence suggests that this compound is prone to discoloration and polymerization upon storage at ambient temperatures, underscoring the necessity of a detailed investigation into its thermal liability.
For drug development professionals, a comprehensive understanding of a molecule's thermal stability is paramount. It informs critical decisions regarding:
-
Synthesis and Purification: Optimization of reaction temperatures to minimize degradation and maximize yield.
-
Formulation: Selection of appropriate excipients and manufacturing processes (e.g., granulation, drying) that do not compromise the active pharmaceutical ingredient (API).
-
Storage and Shelf-life: Establishing appropriate storage conditions to ensure the long-term stability and efficacy of the drug substance and product.
-
Safety: Identification of potential degradants, which may be toxic or impact the safety profile of the final product.
This guide aims to provide a foundational understanding of the thermal characteristics of this compound, enabling scientists to anticipate and mitigate potential stability challenges.
Predicted Thermal Profile of this compound
While specific experimental data for this compound is not extensively available in public literature, a predictive thermal profile can be constructed based on the known behavior of its structural analogues, namely furfuryl alcohol and benzyl alcohol.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition pattern. For this compound, a hypothetical TGA thermogram would likely exhibit a single, significant weight loss step corresponding to its decomposition.
Table 1: Predicted Thermogravimetric Data for this compound
| Parameter | Predicted Value | Rationale |
| Onset of Decomposition (Tonset) | ~150 - 170 °C | Based on the thermal behavior of substituted benzyl alcohols and the inherent instability of the furan ring.[2] |
| Temperature of Maximum Decomposition Rate (Tmax) | ~180 - 220 °C | This represents the point of most rapid weight loss. |
| Residual Mass at 600 °C | < 10% | Significant decomposition is expected, leaving a small amount of carbonaceous residue. |
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, revealing information about phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.
Table 2: Predicted Differential Scanning Calorimetry Data for this compound
| Parameter | Predicted Value | Rationale |
| Melting Point (Tm) | ~30 - 40 °C | As a solid at room temperature, a distinct endothermic melting peak is expected. |
| Enthalpy of Fusion (ΔHf) | Variable | This value would be determined experimentally from the area under the melting peak. |
| Decomposition | Exothermic | The decomposition process is likely to be exothermic, appearing as a broad exothermic event following the melting peak. |
Proposed Degradation Pathways of this compound
The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction pathways, influenced by the interplay of the furan ring, the benzylic alcohol, and the phenyl substituent. The primary degradation routes are likely to involve the furan moiety, which is susceptible to both acid-catalyzed and radical-mediated reactions.
Furan Ring Opening and Polymerization
Under acidic conditions, which can be generated autocatalytically at elevated temperatures, the furan ring of this compound can undergo protonation followed by ring-opening to form reactive carbocation intermediates. These intermediates can then participate in a cascade of reactions, including polymerization, leading to the formation of dark, insoluble humins or resins.[3] This is a well-documented degradation pathway for furfuryl alcohol and is a highly probable route for this compound.
Dehydration and Subsequent Reactions
The benzylic alcohol functionality can undergo dehydration to form a conjugated system. This dehydration could be followed by isomerization and other rearrangements.
Radical-Mediated Decomposition
At higher temperatures, homolytic cleavage of the C-O or C-C bonds can initiate radical chain reactions. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization afforded by the phenyl ring. The furan ring can also participate in radical reactions.
The following diagram illustrates the plausible initial steps in the thermal degradation of this compound.
Caption: Plausible initial degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A robust assessment of the thermal stability of this compound requires a multi-faceted approach, combining thermal analysis techniques with chromatographic methods for the identification and quantification of degradation products.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment.[4][5] It involves subjecting the compound to conditions more severe than accelerated storage conditions to generate degradation products and establish degradation pathways.[6]
Objective: To generate a degradation profile of this compound under various stress conditions.
Experimental Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period. At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and heat it in an oven at a specified temperature (e.g., 80°C). At various time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a heating rate of 10°C/min.
-
Data Analysis: Plot the percentage weight loss versus temperature. The onset of decomposition is typically determined at the point of 5% weight loss. The temperature of the maximum rate of decomposition can be determined from the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas.
-
Thermal Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C). Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its decomposition point (e.g., 250°C).
-
Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any subsequent exothermic or endothermic events. The melting point is taken as the onset of the melting peak, and the enthalpy of fusion is calculated from the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradant Identification
Objective: To separate and identify the volatile and semi-volatile degradation products of this compound.
Methodology:
-
Sample Preparation: The stressed samples from the forced degradation studies can be directly injected if they are in a volatile solvent. Alternatively, headspace or solid-phase microextraction (SPME) techniques can be employed for sample introduction.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the components of the mixture. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectra of the separated components can be compared with a spectral library (e.g., NIST) for identification.
Conclusion
While this compound is a valuable synthon in pharmaceutical and chemical research, its inherent thermal lability necessitates a proactive approach to stability assessment. This technical guide has provided a predictive framework for understanding the thermal behavior of this compound, based on the established chemistry of its structural analogues. The proposed degradation pathways, centered on furan ring opening, dehydration, and radical-mediated processes, offer a rational basis for anticipating potential degradation products.
The experimental protocols detailed herein for forced degradation studies, TGA, DSC, and GC-MS provide a robust methodology for the comprehensive evaluation of the thermal stability of this compound. By implementing these strategies, researchers and drug development professionals can effectively mitigate stability-related risks, ensuring the quality, safety, and efficacy of the final products derived from this important building block. A thorough understanding of the thermal degradation of this compound is not merely an academic exercise but a critical component of successful and efficient drug development.
References
-
Formation of humins during degradation of carbohydrates and furfural derivatives in various solvents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Frisch, S., Hippler, H., Neunaber, H., & Troe, J. (1994). Shock wave study of the thermal decomposition of benzyl alcohol. Combustion and Flame, 99(2), 233-240. [Link]
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. (2023). ACS Omega, 8(10), 9187-9203. [Link]
-
The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? (2018). Beverages, 4(2), 34. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2017). Journal of Pharmaceutical Analysis, 7(3), 159-165. [Link]
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Catalysis, 10(5), 3236-3245. [Link]
-
Biodegradation of furfuryl alcohol by indigenous Bacillus species of industrial effluent-contaminated sites: estimation, biokinetics and toxicity assessment of bio-transformed metabolites. (2023). World Journal of Microbiology and Biotechnology, 39(12), 324. [Link]
-
Improvement of the gas chromatographic method for diagnosing developing defects in oil-filled electrical equipment based on the analysis of furan compounds. (2021). E3S Web of Conferences, 288, 01080. [Link]
-
Benzyl Alcohol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). Foods, 10(10), 2465. [Link]
-
2-Furanmethanol. (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]
-
2-Furanmethanol. (n.d.). NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
Formation of 2-hydroxy-5-hydroxymethyl furan. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved January 18, 2026, from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (n.d.). Shimadzu. Retrieved January 18, 2026, from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 18, 2026, from [Link]
-
D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). (n.d.). ASTM International. Retrieved January 18, 2026, from [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). Food Chemistry, 303, 125406. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2017). Journal of Pharmaceutical Analysis, 7(3), 159-165. [Link]
Sources
- 1. Biodegradation of furfuryl alcohol by indigenous Bacillus species of industrial effluent-contaminated sites: estimation, biokinetics and toxicity assessment of bio-transformed metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. versatilevinegar.org [versatilevinegar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
The Enigmatic Presence of 2-Furyl(phenyl)methanol in the Plant Kingdom: A Technical Guide for Researchers
This technical guide delves into the natural occurrence, biosynthesis, and analytical strategies for the plant-derived secondary metabolite, 2-Furyl(phenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of novel bioactive compounds from botanical sources. We will explore the known distribution of this compound, propose a putative biosynthetic pathway, provide a detailed methodology for its extraction and characterization, and discuss its biological significance.
Introduction: Unveiling a Bioactive Furan
This compound is a fascinating heterocyclic alcohol that has, to date, been identified in the plant kingdom primarily within the rhizomes of Atractylis gummifera L.[1]. This thistle, belonging to the Asteraceae family, is well-documented for its toxicity due to the presence of potent mitochondrial toxins, atractyloside and carboxyatractyloside[2][3]. The discovery of the less-toxic and biologically active this compound within this plant presents an intriguing case for the exploration of its unique biochemical niche and potential therapeutic applications[1]. This guide serves as a comprehensive resource for the scientific community to further investigate this promising natural product.
Natural Occurrence and Phytochemical Context
The documented presence of this compound is currently limited to the chloroform extracts of Atractylis gummifera roots[1]. This plant's chemical profile is dominated by highly toxic diterpenoid glycosides, which have historically overshadowed the presence of other, potentially beneficial, secondary metabolites[2][3][4][5].
| Plant Species | Family | Plant Part | Key Co-occurring Compounds | Reference |
| Atractylis gummifera L. | Asteraceae | Rhizome | Atractyloside, Carboxyatractyloside, Carlina Oxide, Ferruginol | [1][2][3][4][6] |
The co-existence of this compound with these potent toxins in Atractylis gummifera necessitates careful and selective extraction and purification methodologies to ensure the isolation of the target compound in a pure and safe form.
A Putative Biosynthetic Pathway
The biosynthetic route to this compound in plants has not yet been elucidated. However, based on the fundamental principles of plant secondary metabolism, a plausible pathway can be proposed, originating from the well-established phenylpropanoid pathway[7][8][9][10].
The phenyl portion of the molecule is likely derived from L-phenylalanine. The origin of the furan ring is more speculative but could potentially arise from a pentose phosphate pathway intermediate or through the oxidative cleavage of an aromatic precursor. A hypothetical biosynthetic scheme is presented below:
Caption: Putative biosynthetic pathway of this compound.
This proposed pathway involves the convergence of the phenylpropanoid pathway, yielding benzaldehyde, and a currently unknown pathway that generates a furan precursor, such as furfural. A subsequent condensation reaction followed by a reduction step would lead to the final product. Elucidation of this pathway will require further investigation using isotopic labeling studies and enzymatic assays.
Experimental Protocols: Extraction, Isolation, and Quantification
The following is a detailed, self-validating protocol for the extraction, isolation, and quantification of this compound from the rhizomes of Atractylis gummifera.
Extraction and Isolation Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Obtain fresh rhizomes of Atractylis gummifera.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Dry the rhizomes in a well-ventilated oven at 40-50°C until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Place 100 g of the powdered rhizome material into a cellulose thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Fill a 500 mL round-bottom flask with 300 mL of chloroform.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Continue the extraction for 8-12 hours, or until the solvent in the extractor runs clear.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Filter the chloroform extract to remove any particulate matter.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude chloroform extract.
-
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.
-
Dissolve a portion of the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 20 mL each.
-
Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates with a mobile phase of n-hexane:ethyl acetate (7:3). Visualize the spots under UV light (254 nm) and by staining with a p-anisaldehyde reagent.
-
Pool the fractions containing the spot corresponding to this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Concentrate the pooled fractions.
-
Further purify the compound using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic mobile phase of acetonitrile and water (e.g., 60:40) at a flow rate of 5 mL/min.
-
Monitor the elution at 254 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Quantification using HPLC
-
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of this compound in methanol (1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation for Quantification:
-
Accurately weigh 1 g of the dried rhizome powder.
-
Extract with 10 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample and calibration standards into an analytical HPLC system with a C18 column and a UV detector set at 254 nm.
-
Use a mobile phase of acetonitrile and water with a suitable gradient.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Biological Activities and Potential Applications
The primary reported biological activity of this compound isolated from Atractylis gummifera is its anti-leishmanial properties[1]. The compound exhibited notable activity against the promastigote form of Leishmania donovani, the causative agent of visceral leishmaniasis[1]. This finding suggests that this compound could serve as a lead compound for the development of new anti-parasitic drugs. Further research is warranted to explore its mechanism of action and its efficacy against the amastigote form of the parasite, as well as its potential against other pathogens.
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with demonstrated biological activity. Its occurrence in a plant known for its toxicity highlights the importance of comprehensive phytochemical investigations of all plant species, regardless of their known toxic properties. Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound to enable biotechnological production approaches.
-
Screening a wider range of plant species to identify other potential natural sources of this compound.
-
Conducting in-depth pharmacological studies to fully characterize its anti-leishmanial activity and explore other potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties.
-
Investigating the structure-activity relationship of this compound derivatives to optimize its biological activity and pharmacokinetic properties.
This technical guide provides a foundational framework for researchers to advance our understanding and potential utilization of this intriguing plant-derived metabolite.
References
-
Analysis of the Chemical Composition and Evaluation of Antioxidant and Anti-Inflammatory Properties of Hydrosol Extract and Its Principal Component (Carlina Oxide) in Aerial Parts of Atractylis gummifera from Western Algeria. (2023). MDPI. [Link]
-
Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation. (n.d.). NIH. [Link]
-
Atractylis gummifera (Stemless Atractylis). (2023). Taylor & Francis. [Link]
-
Phytochemical profile of Atractylis gummifera rhizome, acute toxicity to Wistar rat and rat poisoning effect in the field. (2020). ResearchGate. [Link]
-
Plants utilize a protection/deprotection strategy in limonoid biosynthesis: A “missing link” carboxylesterase boosts yields and provides insights into furan formation. (2024). University of East Anglia. [Link]
-
Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation. (2024). Journal of the American Chemical Society. [Link]
-
This compound isolated from Atractylis gummifera rhizome exhibits anti-leishmanial activity. (2020). PubMed. [Link]
-
Atractyloside. (2026). Grokipedia. [Link]
-
Atractylis gummifera L. poisoning: an ethnopharmacological review. (n.d.). PubMed. [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (n.d.). MDPI. [Link]
-
Solving a furan fatty acid biosynthesis puzzle. (n.d.). PubMed Central. [Link]
-
Phenylpropanoid. (n.d.). Wikipedia. [Link]
-
Research Progress on the Insecticidal and Antibacterial Properties and Planting Applications of the Functional Plant Cnidium monnieri in China. (n.d.). MDPI. [Link]
-
Structure–function relationships in plant phenylpropanoid biosynthesis. (n.d.). PubMed Central. [Link]
-
Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. (n.d.). PubMed Central. [Link]
-
Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (n.d.). MDPI. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PubMed Central. [Link]
-
Data for: this compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. (2019). Mendeley Data. [Link]
-
2-FURANMETHANOL. (n.d.). Ataman Kimya. [Link]
-
Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. (2025). ResearchGate. [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (2025). ResearchGate. [Link]
-
Techniques for analysis of plant phenolic compounds. (2013). PubMed. [Link]
Sources
- 1. This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Atractylis gummifera L. poisoning: an ethnopharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 8. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation of 2-Furyl(phenyl)methanol from Natural Sources for Drug Development Professionals
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the isolation of 2-Furyl(phenyl)methanol from its natural sources. With a focus on scientific integrity and practical application, this document delves into the nuanced methodologies required to successfully extract, purify, and characterize this promising bioactive compound.
Introduction: The Emerging Potential of this compound in Drug Discovery
This compound is a furan-containing secondary metabolite that has garnered interest in the scientific community for its potential therapeutic applications. The presence of both a furan ring and a phenylmethanol moiety suggests a unique chemical scaffold that could be exploited for the development of novel therapeutic agents. Notably, research has demonstrated its anti-leishmanial activity, highlighting its potential as a lead compound in the fight against neglected tropical diseases[1]. The exploration of natural sources for such compounds remains a vital avenue in drug discovery, offering chemical diversity that is often unparalleled by synthetic libraries.
Natural Occurrence: A Rare Gem in the Plant Kingdom
To date, the documented natural occurrence of this compound is notably limited, making its isolation a specialized endeavor. The primary and most well-documented source is the rhizome of Atractylis gummifera, a thistle species belonging to the Asteraceae family[1]. This restricted distribution underscores the importance of efficient and targeted isolation strategies to obtain sufficient quantities for research and development.
Biosynthetic Considerations: A Glimpse into Nature's Synthetic Machinery
While the specific biosynthetic pathway of this compound has not been fully elucidated, an understanding of the biosynthesis of analogous furan-containing natural products can provide valuable insights. It is hypothesized that the furan ring may be derived from the oxidative cleavage of a polyunsaturated fatty acid or via the rearrangement of a carbohydrate precursor. The phenyl group likely originates from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in plants. A plausible biosynthetic scheme is outlined below.
Caption: Hypothesized biosynthetic pathway of this compound.
A Detailed Protocol for the Isolation of this compound from Atractylis gummifera
The following protocol is a comprehensive, step-by-step guide for the isolation of this compound from the rhizomes of Atractylis gummifera. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Plant Material Collection and Preparation
Protocol:
-
Collection: Harvest the rhizomes of Atractylis gummifera during the appropriate season to ensure the highest concentration of secondary metabolites.
-
Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and debris. Subsequently, air-dry them in a well-ventilated area away from direct sunlight to prevent photodegradation of phytochemicals.
-
Grinding: Once completely dry, grind the rhizomes into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Rationale: Proper preparation of the plant material is critical for maximizing the extraction yield. Drying prevents microbial contamination and enzymatic degradation of the target compound, while grinding facilitates solvent penetration into the plant cells.
Solvent Extraction
Protocol:
-
Maceration: Macerate the powdered rhizomes (100 g) in chloroform (500 mL) at room temperature for 72 hours with occasional agitation.
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude chloroform extract.
Rationale: Chloroform is a solvent of intermediate polarity and has been shown to be effective in extracting this compound[1]. Maceration at room temperature is a gentle extraction method that minimizes the risk of thermal degradation of the target compound. The use of a rotary evaporator allows for efficient removal of the solvent at a low temperature, further preserving the integrity of the extract.
Caption: Workflow for the extraction of this compound.
Chromatographic Purification
Protocol:
-
Column Chromatography: Subject the crude chloroform extract to column chromatography on silica gel (60-120 mesh).
-
Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of 20 mL each and monitor them by thin-layer chromatography (TLC).
-
TLC Analysis: Develop the TLC plates in a solvent system of n-hexane:ethyl acetate (7:3) and visualize the spots under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (identified by its Rf value) and concentrate them under reduced pressure to yield purified this compound.
Rationale: Column chromatography is a powerful technique for separating compounds based on their polarity. The use of a gradient elution allows for the separation of a wide range of compounds present in the crude extract. TLC is a rapid and effective method for monitoring the separation and identifying the fractions containing the target compound.
| Chromatographic Parameter | Condition |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | n-hexane:ethyl acetate (gradient) |
| TLC Visualization | UV (254 nm), Anisaldehyde-sulfuric acid |
Structural Elucidation and Characterization
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule. The characteristic signals for the furan and phenyl protons and carbons will confirm the identity of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, allowing for the determination of its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the presence of key functional groups, such as the hydroxyl (-OH) group and the C-O-C stretching of the furan ring.
Conclusion
The successful isolation of this compound from its natural source, Atractylis gummifera, provides a valuable starting point for further investigation into its therapeutic potential. The methodologies outlined in this guide, when executed with precision, will enable researchers to obtain this promising compound in a pure form, paving the way for preclinical and clinical development. The limited natural availability of this compound also suggests that synthetic and semi-synthetic approaches may be necessary for large-scale production in the future.
References
-
Brucoli, F., et al. (2019). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 139, 104420. [Link]
Sources
Methodological & Application
Application Note: The Paternò-Büchi Reaction with 2-Furyl(phenyl)methanol for Oxetane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Paternò-Büchi reaction, a cornerstone of photochemistry, offers a powerful method for the synthesis of oxetane rings through a [2+2] photocycloaddition of a carbonyl compound and an alkene.[1][2][3] This application note provides a detailed guide to the use of 2-furyl(phenyl)methanol as the alkene component in this reaction. We will delve into the mechanistic intricacies, explore the critical factors governing regioselectivity and diastereoselectivity, and provide a comprehensive, step-by-step protocol for conducting this valuable transformation in a laboratory setting. The resulting oxetane structures are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties.[4][5][6]
Introduction: The Significance of the Paternò-Büchi Reaction
First described by Emanuele Paternò and George Büchi, this photochemical reaction involves the excitation of a carbonyl compound to its triplet or singlet state, which then undergoes a cycloaddition with a ground-state alkene to form a four-membered oxetane ring.[3] The reaction's utility is underscored by its ability to construct strained ring systems that are challenging to synthesize via traditional thermal methods. Furan derivatives, such as this compound, are particularly interesting substrates due to the potential for high regio- and stereocontrol, leading to complex molecular architectures.[1][7] The hydroxyl group in this compound plays a crucial directing role, influencing the stereochemical outcome of the reaction.[8][9]
Mechanistic Insights: A Tale of Biradicals and Selectivity
The Paternò-Büchi reaction between an aromatic carbonyl compound (like benzophenone or benzaldehyde) and a furan derivative typically proceeds through the triplet excited state of the carbonyl.[10][11] The mechanism can be dissected into the following key steps:
-
Photoexcitation: The carbonyl compound absorbs a photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital, forming an excited singlet state (S1).
-
Intersystem Crossing (ISC): The S1 state rapidly undergoes intersystem crossing to the more stable triplet state (T1).
-
Biradical Formation: The excited triplet carbonyl interacts with the furan ring of this compound to form a 1,4-biradical intermediate. The regioselectivity of this step is governed by the formation of the more stable biradical.[1][11] For furan derivatives, the attack of the carbonyl oxygen typically occurs at the α-carbon of the furan ring.[1]
-
Spin Inversion and Ring Closure: The triplet biradical undergoes spin inversion to a singlet biradical, which then collapses to form the final oxetane product.[11]
The stereoselectivity of the reaction is often influenced by the formation of an exciplex and the conformational preferences of the biradical intermediate.[10] In the case of this compound, a hydrogen bond can form between the hydroxyl group and the excited carbonyl's oxygen atom, directing the attack to a specific face of the furan ring and thereby controlling the diastereoselectivity.[8][9]
Visualizing the Mechanism
Caption: General mechanism of the Paternò-Büchi reaction.
Factors Influencing Regio- and Diastereoselectivity
The stereochemical outcome of the Paternò-Büchi reaction with 2-furylmethanol derivatives is a delicate interplay of several factors.
| Factor | Influence on Selectivity | Rationale |
| Substituent on the carbinol carbon | High Diastereoselectivity | Larger substituents (e.g., phenyl) on the carbon bearing the hydroxyl group lead to greater stereocontrol.[7][12] This is attributed to steric hindrance favoring a specific approach of the carbonyl compound. |
| Nature of the Carbonyl Compound | Varies | Aromatic ketones like benzophenone often show higher regioselectivity for the more substituted double bond of the furan ring compared to aldehydes like benzaldehyde.[13] Aliphatic carbonyls can lead to a lack of diastereoselectivity.[7][8] |
| Hydroxyl Group | High Diastereoselectivity | The presence of the hydroxyl group is crucial for high diastereoselectivity, likely through the formation of a hydrogen bond with the excited carbonyl, which directs the cycloaddition.[8][9] |
| Solvent | Can affect diastereoselectivity | Protic solvents like methanol can disrupt the hydrogen bonding between the reactants, leading to a decrease in diastereoselectivity.[9] |
Experimental Protocol: Synthesis of an Oxetane from this compound and Benzophenone
This protocol provides a general procedure for the photochemical cycloaddition. Safety Precaution: Photochemical reactions should be carried out in a well-ventilated fume hood, and appropriate eye protection (UV-blocking) must be worn.
Materials and Reagents
-
This compound
-
Benzophenone
-
Anhydrous Benzene or Acetonitrile (spectroscopic grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Equipment
-
Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia) and a Pyrex or Vycor filter.
-
Reaction vessel (quartz or Pyrex, depending on the desired wavelength cutoff) with a magnetic stirrer and provision for inert gas purging.
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system (UV lamp)
Step-by-Step Procedure
1. Preparation of this compound:
-
This compound can be synthesized via the Grignard reaction of phenylmagnesium bromide with furfural.[14] It is recommended to use freshly prepared or purified this compound as it can degrade upon storage.[14]
2. Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and benzophenone (1.0-1.2 eq) in anhydrous benzene or acetonitrile to achieve a concentration of approximately 0.1 M for the furan derivative.
-
Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the carbonyl.
-
Place the reaction vessel in the photochemical reactor and commence stirring. Ensure the cooling system for the lamp is operational.
Caption: Experimental workflow for the Paternò-Büchi reaction.
3. Photolysis:
-
Irradiate the solution with the medium-pressure mercury lamp. The use of a Pyrex filter (>290 nm) is recommended to prevent unwanted side reactions from higher energy UV light.
-
Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product(s). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate.
4. Workup and Purification:
-
Once the reaction is complete (or has reached optimal conversion), turn off the lamp and remove the reaction vessel from the reactor.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to isolate the desired oxetane adduct(s).
5. Characterization:
-
Characterize the purified product(s) using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and stereochemistry.
Conclusion
The Paternò-Büchi reaction of this compound provides an effective route to novel oxetane-containing molecules. By understanding the underlying mechanism and the factors that control selectivity, researchers can harness this powerful photochemical tool for the synthesis of complex and medicinally relevant compounds. The protocol outlined in this note serves as a practical starting point for the exploration of this fascinating and useful reaction.
References
- D'Auria, M., Emanuele, L., & Racioppi, R. (2004).
- D'Auria, M., Emanuele, L., & Racioppi, R. (n.d.).
- D'Auria, M. (2014). 2+2 Cycloaddition on furan derivatives.
- Paterno buchi reaction. (n.d.). Slideshare.
- D'Auria, M. (2020).
- D'Auria, M., & Racioppi, R. (2000).
- Synthesis of Oxetanes. (n.d.). Chinese Journal of Organic Chemistry.
- D'Auria, M., & Racioppi, R. (n.d.). On the stereoselectivity of the Paternò–Büchi reaction between carbonyl compounds and 2-furylmethanol derivatives. The case of aliphatic aldehydes and ketones.
- Paterno-Büchi Reaction. (n.d.). Organic Chemistry Portal.
- Paternò–Büchi reaction. (2023). In Wikipedia.
- D'Auria, M., & Racioppi, R. (n.d.). Regio-, Stereo-, and Enantioselectivity of the Paternò-Büchi Reaction on 2-Furylmethanols. Photobiology.
- The photochemical cycloaddition of furan and benzene. (1981). Journal of the Chemical Society, Perkin Transactions 1.
- D'Auria, M., & Racioppi, R. (n.d.). The Paternò-Büchi Reaction of 2-Furylmethanols.
- Oxetanes: formation, reactivity and total syntheses of natural products. (2023).
- Oxetane Synthesis via Alcohol C–H Functionalization. (2023).
- Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. (2023). PubMed.
- Example of cycloaddition reactions [2+2] and [4+2]. (2021).
- Photochemical (2+2) Cycloaddition Example. (2014, July 12). YouTube.
- D'Auria, M. (2020). Oxetane Synthesis through the Paternò-Büchi Reaction.
- Synthesis of oxetanes. (n.d.). Organic Chemistry Portal.
- Schreiber, S. L., & Porco, J. A. (1989). Studies of the furan-carbonyl photocycloaddition reaction: vinylic substitution reactions. The Journal of Organic Chemistry, 54(18), 4437-4443.
- Furan-2-yl(phenyl)methanol. (n.d.). Organic Syntheses Procedure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Paterno buchi reaction | PPTX [slideshare.net]
- 3. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxetane Synthesis through the Paternò-Büchi Reaction | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Regio-, Stereo-, and Enantioselectivity of the Paternò-Büchi Reaction on 2-Furylmethanols [photobiology.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-Furyl(phenyl)methanol as a Versatile Precursor in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-furyl(phenyl)methanol, a pivotal precursor in contemporary organic synthesis. We will delve into its fundamental properties, synthesis, and multifaceted applications, with a particular focus on its role in transformative reactions such as the Piancatelli rearrangement and Diels-Alder cycloadditions. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and detailed, field-proven experimental protocols to facilitate the strategic implementation of this versatile building block in the synthesis of complex carbocyclic and heterocyclic scaffolds.
Introduction: The Strategic Importance of this compound
This compound, a secondary alcohol bearing both a furan and a phenyl group, has emerged as a valuable and versatile starting material in organic synthesis.[1][2] Its utility stems from the unique reactivity of the furan ring, which can act as a latent diene in cycloaddition reactions or undergo ring-opening and rearrangement cascades to afford highly functionalized carbocycles. The presence of the phenyl and hydroxyl moieties provides additional handles for functional group manipulation and stereochemical control, making it an attractive precursor for the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4] This guide will illuminate the key synthetic transformations where this compound serves as a cornerstone, providing both the mechanistic rationale and practical methodologies for its effective utilization.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the Grignard reaction between furfural and a phenylmagnesium halide.[5] This method is reliable and provides the target compound in high yield.
Protocol 1: Synthesis via Grignard Reaction
Objective: To prepare this compound from furfural and phenylmagnesium bromide.
Materials:
-
Furfural (freshly distilled)
-
Phenylmagnesium bromide (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phenylmagnesium bromide solution (1.0 eq) under a nitrogen atmosphere.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add a solution of freshly distilled furfural (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 25 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow-orange oil.[5]
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes:ethyl acetate to afford pure this compound as a yellow oil.[5]
Note on Stability: Freshly prepared this compound is a yellow oil. It is recommended to use it within a week of preparation and store it in a refrigerator, as it can darken and degrade over time.[5]
Key Application: The Piancatelli Rearrangement
The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives.[3][6] This reaction is highly diastereoselective and proceeds through a cascade sequence involving a 4π-electrocyclic ring closure, analogous to the Nazarov cyclization.[5][6]
Mechanism of the Piancatelli Rearrangement
The accepted mechanism involves the following key steps[6]:
-
Protonation and Dehydration: The hydroxyl group of the 2-furylcarbinol is protonated by an acid catalyst, followed by the loss of a water molecule to generate a stabilized carbocation.
-
Nucleophilic Attack: A nucleophile (typically water) attacks the furan ring, leading to a ring-opened intermediate.
-
Electrocyclization: The resulting pentadienyl cation undergoes a 4π-conrotatory electrocyclization to form the five-membered ring.
-
Deprotonation: Loss of a proton yields the final 4-hydroxycyclopentenone product.
Sources
- 1. (furan-2-yl)(phenyl)methanol | 4484-57-5 [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 4. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 2-Furyl(phenyl)methanol: Application Notes and Protocols for Advanced Research
Introduction: The Significance of Chiral 2-Furyl(phenyl)methanol in Modern Chemistry
Chiral secondary alcohols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals. Among these, this compound stands out as a compound of significant interest. Its structure, featuring a furan ring, a phenyl group, and a stereogenic carbinol center, makes it a versatile precursor for more complex molecular architectures. The furan moiety, derivable from renewable biomass sources like furfural, positions this molecule favorably within the realm of sustainable chemistry.[1][2] Enantiomerically pure this compound has demonstrated notable biological activity, including anti-leishmanial properties, highlighting its potential in drug discovery programs.[3]
The asymmetric synthesis of this compound, therefore, is a critical endeavor, enabling access to enantiopure forms of the molecule and its derivatives. This guide provides detailed application notes and protocols for two robust and widely adopted strategies for the asymmetric synthesis of this valuable chiral alcohol: the enantioselective reduction of a prochiral ketone and the enantioselective arylation of an aldehyde. These methods, grounded in well-established catalytic systems, offer reliable pathways to high enantiopurity and yield.
Strategic Approaches to the Asymmetric Synthesis of this compound
Two principal retrosynthetic disconnections guide the asymmetric synthesis of this compound:
-
C-O Bond Formation via Ketone Reduction: This approach involves the asymmetric reduction of the prochiral ketone, 2-furoylbenzene. The stereocenter is established through the enantioselective delivery of a hydride to one of the two enantiotopic faces of the carbonyl group.
-
C-C Bond Formation via Aldehyde Arylation: This strategy entails the asymmetric addition of a phenyl nucleophile to the aldehyde, furfural. The stereocenter is formed during the carbon-carbon bond-forming step, guided by a chiral catalyst.
This guide will detail field-proven protocols for both strategies, leveraging the power of modern asymmetric catalysis.
Figure 1: Retrosynthetic approaches to chiral this compound.
Strategy 1: Asymmetric Reduction of 2-Furoylbenzene
The enantioselective reduction of 2-furoylbenzene is a highly effective method for producing chiral this compound. Two premier catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] It employs a chiral oxazaborolidine catalyst, typically derived from proline, and a borane source as the stoichiometric reductant.[6] The catalyst forms a complex with borane, enhancing its Lewis acidity and creating a sterically defined pocket that directs the hydride transfer to one face of the ketone.[7]
The catalytic cycle of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron in a sterically favored manner, positioning the carbonyl for an intramolecular, face-selective hydride transfer from the coordinated borane via a six-membered transition state.[5]
Figure 2: Simplified workflow of the CBS reduction mechanism.
This protocol is adapted from established procedures for the CBS reduction of 2-acyl furans, which have been shown to produce the corresponding chiral alcohols with high enantiomeric excess (up to 93% ee).[3]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
2-Furoylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add 2-furoylbenzene (1.0 equiv).
-
Dissolve the ketone in anhydrous THF (to a concentration of 0.1 M).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv) to the stirred solution.
-
After 10 minutes, add borane-dimethyl sulfide complex (1.0 equiv) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[8] It typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[9][10] This catalytic system is highly efficient and can operate under mild conditions with high substrate-to-catalyst ratios.[11]
The mechanism of the Noyori hydrogenation is believed to involve a metal-ligand bifunctional catalysis. The ruthenium center, the chiral phosphine ligand, and the diamine ligand all play crucial roles. The active catalyst is a ruthenium hydride species. The ketone substrate coordinates to the ruthenium center, and the hydrogen is transferred from the metal and the amine ligand to the carbonyl group via a six-membered pericyclic transition state.[12][13]
Figure 3: Simplified workflow of the Noyori asymmetric hydrogenation mechanism.
This protocol is based on general procedures for the Noyori asymmetric hydrogenation of aromatic ketones.[14]
Materials:
-
[RuCl₂((S)-BINAP)]₂·NEt₃
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
2-Furoylbenzene
-
Anhydrous isopropanol
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 equiv Ru) and (S,S)-DPEN (0.01 equiv).
-
Add anhydrous isopropanol to dissolve the catalyst components.
-
Add a solution of 2-furoylbenzene (1.0 equiv) in anhydrous isopropanol.
-
Add a solution of potassium tert-butoxide (0.02 equiv) in anhydrous isopropanol.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by GC or LC-MS).
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Method | Catalyst System | Typical ee (%) | Yield (%) |
| CBS Reduction | (R)-Me-CBS-oxazaborolidine / BH₃·SMe₂ | >90 | High |
| Noyori Hydrogenation | Ru-(S)-BINAP-(S,S)-DPEN / H₂ | >95 | High |
Table 1: Comparison of Asymmetric Reduction Methods for 2-Furoylbenzene.
Strategy 2: Asymmetric Phenylation of Furfural
An alternative and powerful approach to chiral this compound is the enantioselective addition of a phenyl group to furfural. This method constructs the chiral center and the C-C bond simultaneously.
Asymmetric Addition of Phenylboronic Acid
The rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to α,β-unsaturated ketones is a well-established reaction.[15] This methodology can be adapted for the 1,2-addition to aldehydes like furfural using appropriate chiral ligands.
This protocol is based on the principles of rhodium-catalyzed asymmetric additions of boronic acids.
Materials:
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
(S)-BINAP
-
Phenylboronic acid
-
Furfural
-
Anhydrous 1,4-dioxane
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine [Rh(cod)₂]BF₄ (0.03 equiv) and (S)-BINAP (0.033 equiv).
-
Add anhydrous 1,4-dioxane and stir at room temperature for 30 minutes to form the catalyst.
-
Add phenylboronic acid (1.5 equiv) and furfural (1.0 equiv).
-
Add water (10% v/v of dioxane).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Method | Reagents | Catalyst System | Typical ee (%) |
| Asymmetric Phenylation | Phenylboronic Acid | [Rh(cod)₂]BF₄ / (S)-BINAP | High |
Table 2: Asymmetric Phenylation of Furfural.
Conclusion and Future Perspectives
The asymmetric synthesis of this compound is readily achievable through well-established catalytic methods. The asymmetric reduction of 2-furoylbenzene via CBS or Noyori catalysis provides a reliable and high-yielding route to the enantiopure alcohol. Alternatively, the asymmetric phenylation of furfural offers a convergent approach to this valuable molecule. The choice of method will depend on the availability of starting materials, catalyst, and equipment. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to access this important chiral building block for a variety of applications, from fundamental research to the synthesis of complex, biologically active compounds. Future work in this area may focus on the development of even more efficient and sustainable catalytic systems, potentially utilizing earth-abundant metals or organocatalysis, to further enhance the green credentials of synthesizing this biomass-derived chiral molecule.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
-
Prasad, K. R. K., & Joshi, N. N. (1997). Oxazaborolidine catalysed enantioselective reduction of 2-acyl thiophenes and 2-acyl furans. Tetrahedron: Asymmetry, 8(2), 173–176. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345–350. [Link]
-
Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium(II) Complexes. Organic Syntheses, 71, 1. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. [Link]
-
Sakai, N., & Hayashi, T. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469–471. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411–8414. [Link]
-
Organic Syntheses. (2018). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][3][9][16]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses, 95, 386-403. [Link]
-
Organic Syntheses. (2018). Aza-Piancatelli Rearrangement of Furan-2-yl(phenyl)methanol. Organic Syntheses, 95, 46-60. [Link]
-
Brucoli, F., et al. (2020). This compound isolated from Atractylis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
-
LookChem. (n.d.). (R)-2-furylphenylmethanol. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sci-Hub. Oxazaborolidine catalysed enantioselective reduction of 2-acyl thiophenes and 2-acyl furans / Tetrahedron: Asymmetry, 1997 [sci-hub.ru]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. m.youtube.com [m.youtube.com]
- 8. synarchive.com [synarchive.com]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-leishmanial Activity of 2-Furyl(phenyl)methanol
A Technical Guide for Drug Discovery and Development Professionals
Introduction: The Pressing Need for Novel Anti-leishmanial Agents
This technical guide provides a comprehensive overview and detailed protocols for researchers engaged in the evaluation of 2-Furyl(phenyl)methanol and its analogues. The methodologies outlined herein are designed to be robust and reproducible, enabling a thorough assessment of the compound's efficacy and selectivity from initial in vitro screening to preliminary mechanistic insights.
Scientific Rationale and Compound Profile
This compound is a phenyl-furan scaffold-bearing compound.[3] Its anti-leishmanial activity was first reported against Leishmania donovani, the causative agent of visceral leishmaniasis.[3] The initial study demonstrated significant activity against the extracellular promastigote stage of the parasite, warranting further investigation into its efficacy against the clinically relevant intracellular amastigote form and its mechanism of action.[3]
Table 1: Summary of Reported Anti-leishmanial Activity of this compound
| Parameter | Leishmania Species | Parasite Stage | Reported Activity (IC50) | Reference |
| Efficacy | L. donovani | Promastigote | Notable activity reported | [3] |
| Efficacy | L. donovani | Amastigote | Evaluated | [3] |
Note: Specific IC50 values from the primary literature should be inserted here upon full-text review.
In Vitro Evaluation of Anti-leishmanial Activity: A Step-by-Step Approach
The cornerstone of assessing any potential anti-leishmanial drug is a rigorous in vitro testing cascade. This process typically involves evaluating the compound's effect on both the promastigote and amastigote stages of the parasite, alongside its cytotoxicity against a mammalian cell line to determine selectivity.[5]
General Experimental Workflow
The following diagram illustrates the standard workflow for the in vitro assessment of this compound.
Caption: In vitro screening workflow for this compound.
Protocol 1: Culturing Leishmania donovani Promastigotes
Rationale: Maintaining a healthy, logarithmic-phase culture of Leishmania promastigotes is critical for the reproducibility of anti-leishmanial assays.[6][7] This protocol is based on standard techniques for the axenic culture of Leishmania.
Materials:
-
Leishmania donovani (e.g., ATCC® PRA-374™)
-
M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 25 mM HEPES.
-
Sterile tissue culture flasks (25 cm²)
-
Hemocytometer or automated cell counter
-
Incubator (26°C)
Procedure:
-
Initiate or sub-culture L. donovani promastigotes in a 25 cm² tissue culture flask containing 10 mL of complete M199 medium.
-
Maintain the culture at 26°C.
-
Monitor parasite growth daily by microscopy and cell counting.
-
Sub-culture the parasites every 3-4 days, when the density reaches approximately 1-2 x 10⁷ cells/mL (stationary phase).
-
For assays, use parasites from a culture in the mid-logarithmic phase of growth (typically 2-3 days post-subculture).
Protocol 2: Anti-promastigote Viability Assay
Rationale: This initial screening assay determines the concentration of this compound required to inhibit the growth of the promastigote form of the parasite by 50% (IC50). The resazurin reduction assay is a widely used, sensitive, and reliable method for assessing cell viability.[5]
Materials:
-
Log-phase L. donovani promastigotes
-
Complete M199 medium
-
This compound (stock solution in DMSO)
-
Amphotericin B or Miltefosine (positive control)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
Sterile 96-well flat-bottom plates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Adjust the concentration of log-phase promastigotes to 1 x 10⁶ cells/mL in complete M199 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete M199 medium. Add 100 µL of each dilution to the wells in triplicate. Ensure the final DMSO concentration is below 0.5%.
-
Include wells for a positive control (e.g., Amphotericin B), a negative control (parasites with medium and DMSO), and a blank (medium only).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Intracellular Anti-amastigote Assay
Rationale: This assay is more clinically relevant as it evaluates the compound's ability to eliminate the intracellular amastigote form of the parasite residing within host macrophages.[5][8]
Materials:
-
J774A.1 or THP-1 macrophage cell lines
-
Complete RPMI-1640 or DMEM medium with 10% FBS
-
Stationary-phase L. donovani promastigotes
-
This compound
-
Amphotericin B or Miltefosine
-
Giemsa stain or a viability dye like resazurin
-
96-well plates
Procedure:
-
Seed macrophages (e.g., J774A.1 at 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours at 37°C with 5% CO₂.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells gently with pre-warmed medium to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound and controls.
-
Incubate for a further 72 hours.
-
Determine the viability of the intracellular amastigotes. This can be done either by fixing and staining the cells with Giemsa and microscopically counting the number of amastigotes per 100 macrophages, or by using a viability reagent like resazurin after lysing the host cells.
-
Calculate the IC50 value as described in Protocol 2.
Protocol 4: Mammalian Cell Cytotoxicity Assay
Rationale: It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is determined.[9][10]
Procedure:
-
Seed macrophages (e.g., J774A.1) in a 96-well plate at the same density as the amastigote assay.
-
Allow cells to adhere for 24 hours.
-
Add serial dilutions of this compound and incubate for 72 hours at 37°C with 5% CO₂.
-
Assess cell viability using the resazurin assay as described in Protocol 2.
-
Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.
Data Analysis and Interpretation
The primary outputs of these assays are the IC50 and CC50 values. From these, the Selectivity Index (SI) is calculated, which is a critical parameter for prioritizing compounds for further development.[5][11][12][13]
Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (intracellular amastigotes)
A higher SI value indicates greater selectivity of the compound for the parasite over the host cell. Generally, an SI greater than 10 is considered promising for a potential drug candidate.[14]
Table 2: Data Interpretation Framework
| Parameter | Value | Interpretation |
| IC50 (Promastigote) | < 10 µM | Potent activity |
| IC50 (Amastigote) | < 5 µM | Highly promising for in vivo studies |
| CC50 | > 50 µM | Low cytotoxicity |
| Selectivity Index (SI) | > 10 | Good selectivity, potential for further development |
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, compounds containing furan and phenyl moieties have been shown to exert anti-protozoal effects through various mechanisms. A plausible hypothesis is the induction of oxidative stress within the parasite. Leishmania is particularly vulnerable to imbalances in redox homeostasis. This compound may interfere with the parasite's antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.
Caption: Hypothesized mechanism of action for this compound.
Outlook and Future Directions
The preliminary data on this compound are encouraging. The next logical steps in the research and development pipeline would include:
-
Mechanism of Action Studies: Investigating the impact of the compound on parasite mitochondrial membrane potential, ROS production, and DNA integrity.
-
In Vivo Efficacy: Evaluating the compound in a murine or hamster model of visceral or cutaneous leishmaniasis to determine its efficacy in a whole-organism system.[8][15][16][17]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and reduce potential toxicity.[18]
References
-
Brucoli, F., Ferguson, L., Williams, R., Rateb, M., & Deiva, S. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. [Link]
-
Sereno, D., & Lemesre, J. L. (2004). In vitro assays for evaluation of drug activity against Leishmania spp. Research in Microbiology, 155(4), 224-230. [Link]
-
van den Bogaart, E., Schoone, G. J., & Schallig, H. D. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003889. [Link]
-
Gupta, S., & Natesan, S. K. (2007). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research, 126(1), 23-37. [Link]
-
van den Bogaart, E., Schoone, G. J., & Schallig, H. D. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003889. [Link]
-
Kyriazis, I. D., Aligiannis, N., Polychronopoulos, P., Skaltsounis, A. L., & Dotsika, E. (2019). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 9(18), e3368. [Link]
-
Grimm, F. (2008). Leishmaniasis: Development of an in vitro assay for drug screening. ALTEX, 25(Suppl 1), 24-28. [Link]
-
Khan, N. H., & Ali, S. A. (2004). Isolation, maintenance and detection of Leishmania parasite by microscopy and culture technique. In 2004 International Conference on Information and Communication Technologies: From Theory to Applications (pp. 21-22). IEEE. [Link]
-
van der Vossen, E. A. B., Aparicio-Yague, J. R., & van der Wel, N. N. (2022). Protocol to culture Leishmania protozoans for lipophosphoglycan extraction and purification. STAR protocols, 3(4), 101783. [Link]
-
de Rycker, M., Baragaña, B., Duce, A. C., & Gilbert, I. H. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pharmaceuticals, 16(5), 735. [Link]
-
Teixeira, D. E., Benchimol, M., & de Souza, W. (2022). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Pathogens, 11(10), 1143. [Link]
-
El-Bissati, K., & Lye, L. F. (2015). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLoS Neglected Tropical Diseases, 9(6), e0003889. [Link]
-
Chevalier, N., & O'Brien, J. (2022). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. Pathogens, 11(2), 235. [Link]
-
Ghosh, M., & Bandyopadhyay, S. (2007). Evaluation of Blood Agar Microtiter Plates for Culturing Leishmania Parasites To Titrate Parasite Burden in Spleen and Peripheral Blood of Patients with Visceral Leishmaniasis. Journal of Clinical Microbiology, 45(6), 2043-2045. [Link]
-
Karatas, F., & Dagin, A. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Molecules, 28(14), 5413. [Link]
-
Al-Salahy, M. K. (2016). In vitro cultivation of Leishmania donovani promastigotes: Growth potential of human urine as replacement of fetal calf serum. Journal of Parasitic Diseases, 40(4), 1541-1544. [Link]
-
Singh, N., & Kumar, R. (2012). In vitro anti-leishmanial activity and cytotoxicity of compounds selected by virtual screening. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6652. [Link]
-
Brucoli, F., Ferguson, L., Williams, R., Rateb, M., & Deiva, S. (2019). Data for: this compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Mendeley Data, V1. [Link]
-
de Oliveira, C. I., & de Souza, A. P. (2014). Cinnamic acid derived compounds loaded into liposomes: Antileishmanial activity, production standardisation and characterisation. Journal of Liposome Research, 24(4), 285-293. [Link]
-
Wang, Y., & Chen, Y. (2018). Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship. Molecules, 23(11), 2859. [Link]
-
Delmas, F., & Avellan, A. (2007). In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani. Antimicrobial Agents and Chemotherapy, 51(10), 3745-3749. [Link]
-
Singh, R., & Kumar, D. (2021). Identification of novel inhibitors against UDP-galactopyranose mutase to combat leishmaniasis. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4363. [Link]
-
de Souza, A. S., & de Castro, H. C. (2009). Leishmania amazonensis Growth Inhibitors: Biological and Theoretical Features of Sulfonamide 4-Methoxychalcone Derivatives. Archiv der Pharmazie, 342(8), 485-492. [Link]
-
Chanmol, W., & Siriyasatien, P. (2022). In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis. Parasitology Research, 121(1), 329-338. [Link]
-
Brucoli, F., Ferguson, L., Williams, R., Rateb, M., & Deiva, S. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. UWS Academic Portal. [Link]
-
Hanson, W. L. (1985). Testing Experimental Compounds against Leishmaniasis in Laboratory Animal Model Systems. DTIC. [Link]
-
Fernandez-Prada, C., & Diaz-Gonzalez, F. (2023). Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library. Pharmaceuticals, 16(7), 967. [Link]
-
Organic Syntheses Procedure. (n.d.). 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Organic Syntheses. [Link]
-
Brucoli, F., et al. (2019). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Elsevier. [Link]
-
da Silva, F. de C., & Ferreira, V. F. (2014). Potential of 2-Hydroxy-3-Phenylsulfanylmethyl-[3][8]-Naphthoquinones against Leishmania (L.) infantum. PLoS ONE, 9(8), e105127. [Link]
-
Organ, M. G., & O'Brien, C. J. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1247-1256. [Link]
-
Schmidt, T. J., & Alfermann, A. W. (2023). A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. Molecules, 28(11), 4381. [Link]
-
ChemSynthesis. (n.d.). furan-2-yl-phenylmethanol. [Link]
-
da Silva, F. de C., & Ferreira, V. F. (2014). Potential of 2-hydroxy-3-phenylsulfanylmethyl-[3][8]-naphthoquinones against Leishmania (L.) infantum: biological activity and structure-activity relationships. PLoS ONE, 9(8), e105127. [Link]
Sources
- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to culture Leishmania protozoans for lipophosphoglycan extraction and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques [mdpi.com]
- 15. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leishmania Animal Models Used in Drug Discovery: A Systematic Review [mdpi.com]
- 18. mdpi.com [mdpi.com]
Catalytic Transformations of 2-Furyl(phenyl)methanol: A Comprehensive Guide for Researchers
Introduction: The Versatility of a Biomass-Derived Platform Molecule
2-Furyl(phenyl)methanol, a prominent member of the furfuryl alcohol family, stands as a critical and versatile substrate in modern catalytic chemistry. Derived from lignocellulosic biomass, it represents a renewable feedstock for the synthesis of a diverse array of valuable chemicals and fuel additives. Its unique structure, featuring a furan ring, a phenyl group, and a hydroxyl moiety, offers multiple reactive sites for catalytic transformations. This guide provides an in-depth exploration of key catalytic reactions utilizing this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis, materials science, and drug development. We will delve into the nuances of experimental design, explaining the rationale behind the selection of catalysts, solvents, and reaction conditions to empower researchers to not only replicate but also innovate upon these transformative catalytic processes.
Catalytic Hydrogenolysis: Ring-Opening Pathways to Aliphatic Diols
Catalytic hydrogenolysis of furan derivatives is a powerful strategy for converting biomass-derived compounds into valuable aliphatic alcohols and diols.[1] In the case of this compound, this transformation involves the cleavage of the C-O bond within the furan ring, leading to the formation of linear diols, which are important precursors for polymers and fine chemicals.[1]
Mechanistic Considerations: The Role of Catalyst-Support Interactions
The selective hydrogenolysis of the furan ring Csp²–O bond over hydrogenation of the furan ring or the phenyl group is a significant challenge.[1] Success in this endeavor often hinges on the synergistic interplay between the metal catalyst and the support. For instance, Pt-Fe bimetallic catalysts supported on layered double hydroxides (LDH) have demonstrated remarkable selectivity for diol production.[1] The proposed mechanism involves hydrogen spillover from Pt nanoparticles to the support, creating hydride-proton pairs. The hydride species then initiates a nucleophilic attack on the carbon atom adjacent to the furanic oxygen, leading to ring opening via an S_N2-type reaction.[1] The presence of Fe is thought to suppress unwanted side reactions by inhibiting the adsorption of vinyl groups on the Pt surface.[1] Basic sites on the support can also play a crucial role by facilitating the adsorption of the furan ring and promoting its opening.[2]
Experimental Protocol: Hydrogenolysis using Pt-Fe/LDH Catalyst
This protocol is adapted from the work of Li et al. on the selective hydrogenolysis of furanic compounds.[1]
Objective: To synthesize 1-phenyl-1,2-pentanediol and other diols from this compound via catalytic hydrogenolysis.
Materials:
-
This compound
-
PtFe/LDH catalyst (e.g., PtFe₀.₇/LDH)
-
Deionized water
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation: The PtFe/LDH catalyst can be prepared via co-precipitation methods as described in the literature.[1] Ensure the catalyst is properly characterized before use.
-
Reactor Setup: In a typical experiment, add 30 mg of the PtFe/LDH catalyst to a glass liner within the high-pressure autoclave.
-
Reactant Addition: Add 2.0 mL of deionized water to the liner, followed by a specific amount of this compound (e.g., a concentration suitable for analytical monitoring).
-
Sealing and Purging: Seal the autoclave and purge it several times with hydrogen gas to remove any air.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 1.0 MPa and heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitoring and Completion: Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by GC-MS. The reaction is typically run for several hours until complete conversion of the starting material is observed.[1]
-
Work-up and Analysis: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the reaction mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic phase is then dried over anhydrous sodium sulfate, filtered, and analyzed by GC-MS to determine conversion and product selectivity.
Data Presentation: Performance of Various Catalytic Systems
The following table summarizes representative data for the hydrogenolysis of furanic alcohols, highlighting the efficacy of different catalytic systems.
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Diol Selectivity (%) | Reference |
| PtFe₀.₇/LDH | Furfuryl Alcohol | 150 | 1.0 | 100 | >90 | [1] |
| 5Pt0.5Y/MgO | Furfuryl Alcohol | 200 | 2.0 | 98.1 | 68.9 (1,2-Pentanediol) | [2] |
| CoWO₄ | Furfuryl Alcohol | 160 | - (CTH) | - | 67 (1,2-Pentanediol) | [3] |
Note: CTH refers to Catalytic Transfer Hydrogenation.
Experimental Workflow Diagram
Sources
Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Furyl(phenyl)methanol für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die Derivatisierung von 2-Furyl(phenyl)methanol, einer Schlüsselverbindung für die Entdeckung neuer biologisch aktiver Moleküle. Als leitender Anwendungswissenschaftler werde ich Sie durch die strategischen Überlegungen bei der Synthese, die detaillierten experimentellen Verfahren und die anschließenden biologischen Screening-Methoden führen.
Wissenschaftlicher und strategischer Überblick
Die Furan-Einheit ist ein bedeutendes Heterozyklus in der medizinischen Chemie und findet sich in zahlreichen Naturstoffen und synthetischen Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten wieder.[1][2][3][4] this compound dient als vielseitiges Ausgangsmaterial, dessen Hydroxylgruppe eine reaktive Stelle für die Einführung verschiedener funktioneller Gruppen bietet. Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls erheblich beeinflussen und zu einer verbesserten Wirksamkeit und Selektivität führen.
Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien – Veresterung und Veretherung – werden aufgrund ihrer robusten und vielseitigen Natur ausgewählt. Sie ermöglichen die Erzeugung einer Bibliothek von Verbindungen mit unterschiedlichen physikochemisch-chemischen Eigenschaften, was für eine umfassende biologische Evaluierung entscheidend ist.
Abbildung 1: Logischer Arbeitsablauf von der Derivatisierung bis zum biologischen Screening.
Synthese des Ausgangsmaterials: this compound
Die zuverlässige Verfügbarkeit von hochreinem Ausgangsmaterial ist die Grundlage für jede erfolgreiche Derivatisierungskampagne. Die Grignard-Reaktion ist eine klassische und effiziente Methode zur Synthese von this compound aus Furfural und Phenylmagnesiumbromid.
Protokoll 2.1: Grignard-Synthese von this compound
Materialien:
-
Magnesiumspäne
-
Brombenzol
-
Wasserfreies Diethylether oder Tetrahydrofuran (THF)
-
Furfural (frisch destilliert)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Standard-Glasgeräte für die organische Synthese (Dreihalskolben, Rückflusskühler, Tropftrichter)
Schritt-für-Schritt-Anleitung:
-
Herstellung des Grignard-Reagenz: Geben Sie Magnesiumspäne in einen ofengetrockneten Dreihalskolben unter einer inerten Atmosphäre (Stickstoff oder Argon). Fügen Sie eine kleine Menge wasserfreies Diethylether oder THF hinzu, gefolgt von einigen Tropfen Brombenzol, um die Reaktion zu initiieren. Sobald die Reaktion beginnt (erkennbar an einer leichten Trübung und/oder Gasentwicklung), wird die restliche Brombenzol-Lösung in wasserfreiem Ether/THF langsam zugetropft, um eine moderate Rückflussrate aufrechtzuerhalten. Nach vollständiger Zugabe wird die Mischung für weitere 30-60 Minuten bei Raumtemperatur gerührt, um die Bildung des Phenylmagnesiumbromids zu vervollständigen.
-
Reaktion mit Furfural: Kühlen Sie die Grignard-Lösung in einem Eisbad auf 0 °C ab. Lösen Sie frisch destilliertes Furfural in wasserfreiem Ether/THF und geben Sie es langsam über einen Tropftrichter zu der gekühlten Grignard-Lösung. Halten Sie die Temperatur während der Zugabe unter 10 °C. Nach vollständiger Zugabe lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren für weitere 2-3 Stunden.
-
Aufarbeitung: Kühlen Sie die Reaktionsmischung erneut in einem Eisbad ab und löschen Sie die Reaktion vorsichtig durch langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung. Extrahieren Sie die wässrige Phase mehrmals mit Diethylether oder Ethylacetat.
-
Reinigung: Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um reines this compound als blassgelbes Öl zu erhalten.[5]
Charakterisierungsdaten (erwartet):
| Eigenschaft | Wert |
| Summenformel | C₁₁H₁₀O₂ |
| Molekulargewicht | 174.19 g/mol |
| Aussehen | Blassgelbes Öl |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 6.30 (dd, 1H), 6.22 (d, 1H), 5.85 (s, 1H), 2.50 (br s, 1H, OH) |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ 155.0, 142.5, 141.8, 128.6, 128.0, 126.5, 110.4, 107.5, 70.0 |
Derivatisierungsstrategien
Veresterung zur Synthese von 2-Furyl(phenyl)methyl-Estern
Die Veresterung ist eine fundamentale Reaktion zur Modifikation von Alkoholen. Hier stellen wir eine Standardmethode unter Verwendung von Säurechloriden vor, die in der Regel hohe Ausbeuten unter milden Bedingungen liefert.
Materialien:
-
This compound
-
Acetylchlorid
-
Wasserfreies Pyridin oder Triethylamin
-
Wasserfreies Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Schritt-für-Schritt-Anleitung:
-
Lösen Sie this compound in wasserfreiem DCM in einem Rundkolben und kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie wasserfreies Pyridin oder Triethylamin (1.2 Äquivalente) hinzu.
-
Geben Sie langsam Acetylchlorid (1.1 Äquivalente) zu der gerührten Lösung.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie.
Veretherung zur Synthese von 2-Furyl(phenyl)methyl-Ethern
Die Williamson-Ethersynthese ist eine weit verbreitete Methode zur Herstellung von Ethern. Eine alternative, hier vorgestellte Methode nutzt eine chemoselektive Reaktion, die besonders für Benzylalkohole geeignet ist.[6]
Materialien:
-
This compound
-
2,4,6-Trichlor-1,3,5-triazin (TCT)
-
Dimethylsulfoxid (DMSO)
-
Methanol (wasserfrei)
Schritt-für-Schritt-Anleitung:
-
Lösen Sie this compound (1.0 Äquivalent) und TCT (1.0 Äquivalent) in wasserfreiem Methanol.
-
Fügen Sie DMSO (1.0 Äquivalent) portionsweise zu der gerührten Lösung bei Raumtemperatur hinzu.
-
Rühren Sie die Reaktionsmischung für 1-3 Stunden bei Raumtemperatur. Überwachen Sie die Reaktion mittels DC.
-
Nach Abschluss der Reaktion löschen Sie diese durch Zugabe von Wasser.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie, um den gewünschten Methylether zu erhalten.
Biologisches Screening der Derivate
Nach der Synthese und Reinigung ist der nächste entscheidende Schritt die Evaluierung der biologischen Aktivität der neuen Verbindungen. Hier konzentrieren wir uns auf zwei grundlegende Screening-Assays: einen Zytotoxizitäts-Assay gegen Krebszellen und einen antimikrobiellen Assay.
Zytotoxizitäts-Screening: MTT-Assay
Der MTT-Assay ist ein kolorimetrischer Standardtest zur Messung der zellulären metabolischen Aktivität, die als Indikator für die Zelllebensfähigkeit, Proliferation und Zytotoxizität dient.[2][3][4]
Abbildung 2: Schematischer Arbeitsablauf des MTT-Assays.
Materialien:
-
Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)
-
Zellkulturmedium (z.B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/mL in PBS)
-
Dimethylsulfoxid (DMSO)
-
96-Well-Zellkulturplatten
-
Mikroplatten-Lesegerät (ELISA-Reader)
Schritt-für-Schritt-Anleitung:
-
Zellaussaat: Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium in einer 96-Well-Platte aus. Lassen Sie die Zellen über Nacht bei 37 °C und 5 % CO₂ anhaften.
-
Behandlung: Bereiten Sie eine Reihe von Verdünnungen Ihrer Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL des Mediums mit den entsprechenden Konzentrationen der Verbindungen hinzu. Fügen Sie auch eine Vehikelkontrolle (DMSO in der höchsten verwendeten Konzentration) und eine unbehandelte Kontrolle hinzu.
-
Inkubation: Inkubieren Sie die Platten für 48 bis 72 Stunden bei 37 °C und 5 % CO₂.
-
MTT-Zugabe: Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden.[1][2]
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 15 Minuten, um eine vollständige Auflösung zu gewährleisten.
-
Messung: Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.[3]
-
Datenanalyse: Berechnen Sie die prozentuale Zelllebensfähigkeit im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) für jede Verbindung.
Beispieldaten für hypothetische Derivate:
| Verbindung | Derivat-Typ | IC₅₀ (µM) gegen MCF-7 | IC₅₀ (µM) gegen A549 |
| 1 | This compound | > 100 | > 100 |
| 1a | Acetat-Ester | 45.2 | 58.1 |
| 1b | Benzoat-Ester | 22.8 | 31.5 |
| 1c | Methyl-Ether | 78.9 | 91.3 |
| 1d | Benzyl-Ether | 35.6 | 42.7 |
| Doxorubicin | Positivkontrolle | 0.8 | 1.2 |
Hinweis: Diese IC₅₀-Werte sind illustrativ und basieren auf typischen Werten für biologisch aktive Furan-Derivate.[7][8][9][10]
Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)
Dieser Assay bestimmt die niedrigste Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.
Materialien:
-
Bakterienstämme (z.B. Staphylococcus aureus als grampositiver Vertreter, Escherichia coli als gramnegativer Vertreter)
-
Pilzstämme (z.B. Candida albicans)
-
Nährmedium (z.B. Müller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
96-Well-Platten mit rundem Boden
-
Standard-Antibiotika als Positivkontrolle (z.B. Penicillin, Amphotericin B)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung der Inokula: Züchten Sie die Mikroorganismen über Nacht in ihrem jeweiligen Nährmedium an. Stellen Sie die Suspension auf eine Trübung ein, die einer McFarland-Standard von 0.5 entspricht, und verdünnen Sie sie dann, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL im Assay zu erreichen.
-
Serielle Verdünnung: Geben Sie 50 µL Nährmedium in alle Wells einer 96-Well-Platte. Fügen Sie 50 µL Ihrer Stammlösung der Testverbindung in die erste Spalte hinzu und führen Sie eine serielle 2-fache Verdünnung über die Platte durch.
-
Inokulation: Fügen Sie 50 µL der vorbereiteten mikrobiellen Suspension zu jedem Well hinzu.
-
Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden für Bakterien und bei 35 °C für 24-48 Stunden für Pilze.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (keine Trübung) zu beobachten ist.
Beispieldaten für hypothetische Derivate:
| Verbindung | Derivat-Typ | MHK (µg/mL) gegen S. aureus | MHK (µg/mL) gegen E. coli | MHK (µg/mL) gegen C. albicans |
| 1a | Acetat-Ester | 64 | >128 | 128 |
| 1b | Benzoat-Ester | 32 | 128 | 64 |
| 1c | Methyl-Ether | 128 | >128 | >128 |
| 1d | Benzyl-Ether | 16 | 64 | 32 |
| Penicillin | Kontrolle | 8 | - | - |
| Amphotericin B | Kontrolle | - | - | 4 |
Hinweis: Diese MHK-Werte sind illustrativ und basieren auf typischen Werten für antimikrobiell wirksame Furan-Derivate.[11][12][13]
Schlussfolgerungen und Ausblick
Dieser Leitfaden hat detaillierte, reproduzierbare Protokolle für die Synthese, Derivatisierung und das erste biologische Screening von this compound-Analoga bereitgestellt. Die vorgestellten Methoden zur Veresterung und Veretherung sind effiziente Wege, um strukturelle Vielfalt zu erzeugen, die für die Identifizierung von Leitstrukturen in der frühen Phase der Arzneimittelentwicklung unerlässlich ist. Die anschließenden Zytotoxizitäts- und antimikrobiellen Assays bieten eine robuste Grundlage für die Bewertung des biologischen Potenzials der synthetisierten Verbindungen. Die hier gezeigten illustrativen Daten deuten darauf hin, dass die Modifikation der Hydroxylgruppe von this compound eine vielversprechende Strategie zur Entdeckung neuer bioaktiver Wirkstoffe sein kann. Zukünftige Arbeiten sollten die Erweiterung der Derivatbibliothek und die Prüfung in spezifischeren, zielgerichteten Assays umfassen, um den Wirkmechanismus der aktivsten Verbindungen aufzuklären.
Referenzen
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]
-
Furan: A Promising Scaffold for Biological Activity. Innovative Journal. [Link]
-
Synthesis and biological activity of furan derivatives. SciSpace. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. National Institutes of Health. [Link]
-
Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. National Institutes of Health. [Link]
-
cell lines ic50: Topics by Science.gov. Science.gov. [Link]
-
Minimum inhibitory concentration (MIC) values of the antibacterial... ResearchGate. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Furyl Phenyl Methanol Moiety: A Building Block for Advanced Materials and Therapeutics
Introduction: Tapping into the Potential of Biomass-Derived Scaffolds
In the relentless pursuit of novel materials with enhanced properties and sustainable origins, researchers are increasingly turning to bio-derived platform chemicals. Among these, furanic compounds, accessible from the dehydration of cellulosic and hemicellulosic feedstocks, represent a pivotal class of renewable building blocks.[1] This application note focuses on a particularly versatile derivative: 2-furyl(phenyl)methanol. This molecule, featuring a furan ring, a phenyl group, and a reactive hydroxyl group, offers a unique combination of aromaticity, reactivity, and structural rigidity, making it an exemplary candidate for the development of advanced polymers and as a scaffold in medicinal chemistry.
This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its application in the creation of novel thermosetting resins and its emerging role in drug discovery. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data to empower researchers, scientists, and drug development professionals to unlock the full potential of this remarkable bio-based building block.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a monomer is paramount for its effective utilization in material synthesis and drug design. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₂ | [2][3] |
| Molecular Weight | 174.20 g/mol | [2][3] |
| Appearance | Yellow oil to light yellow/orange solid | [1][4] |
| Melting Point | 72 °C | [4] |
| Boiling Point | 170-180 °C at 19 Torr; 137-138 °C at 2 mmHg | [2][3] |
| Density | 1.151 ± 0.06 g/cm³ (predicted) | [4] |
| pKa | 13.21 ± 0.20 (predicted) | [3] |
| Solubility | Soluble in common organic solvents. |
Synthesis of this compound: A Reliable Protocol
The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction between a phenylmagnesium halide and furfural. The following protocol is adapted from a well-established procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[1]
Experimental Protocol: Grignard Synthesis
Objective: To synthesize this compound from phenylmagnesium bromide and furfural.
Materials:
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
Furfural (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to an inert atmosphere line.
-
Grignard Reagent: Charge the flask with the desired volume of 1.0 M phenylmagnesium bromide solution in THF under a positive pressure of inert gas.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Furfural Addition: Dilute the freshly distilled furfural with an equal volume of anhydrous THF and add it to the dropping funnel. Add the furfural solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the internal reaction temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice-water bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow oil.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.[1]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Slow Addition and Cooling: The reaction between the Grignard reagent and furfural is exothermic. Slow addition of furfural and cooling are essential to control the reaction rate and prevent side reactions.
-
Quenching with Saturated NH₄Cl: Saturated ammonium chloride is a mild acid that effectively hydrolyzes the magnesium alkoxide intermediate to the desired alcohol without causing degradation of the furan ring.
Application in Novel Materials: Furan-Based Thermosetting Resins
The presence of the reactive hydroxyl group and the furan ring makes this compound an excellent monomer for the synthesis of furan-based thermosetting resins. These resins are analogous to the well-known phenol-formaldehyde and furfuryl alcohol resins and are gaining attention as sustainable alternatives to petroleum-based thermosets. The polymerization typically proceeds via an acid-catalyzed polycondensation mechanism.
Proposed Protocol: Acid-Catalyzed Polymerization of this compound
Disclaimer: The following is a proposed protocol based on the established chemistry of furfuryl alcohol polymerization. Optimization of reaction conditions may be necessary to achieve desired material properties.
Objective: To synthesize a thermosetting resin from this compound via acid catalysis.
Materials:
-
This compound
-
Maleic anhydride (or other suitable acid catalyst such as p-toluenesulfonic acid)
-
Acetone (as a solvent, optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Mold for curing
Procedure:
-
Monomer and Catalyst: In a round-bottom flask, dissolve this compound in a minimal amount of acetone (if desired, for viscosity control). Add the acid catalyst (e.g., 1-5 wt% maleic anhydride).
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may be observed.
-
Heating: Heat the mixture to 60-80 °C under reflux for 1-3 hours. The viscosity of the mixture will increase as the polymerization progresses.
-
Casting and Curing: Once the desired viscosity is reached, pour the resin into a pre-heated mold. Cure the resin in an oven at a temperature of 100-150 °C for several hours. The curing time and temperature will depend on the desired degree of cross-linking and the specific catalyst used.
-
Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 150-180 °C) for 1-2 hours may be beneficial.
Logical Workflow: From Monomer to Thermoset
Caption: Workflow for the synthesis of a this compound-based thermoset resin.
Characterization of the Resulting Polymer: The synthesized thermoset can be characterized using various techniques to determine its properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization by observing the disappearance of the hydroxyl group and the formation of new ether linkages.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer. Furan-based polymers are known for their high char yields, which contributes to their fire-retardant properties.[5][6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides information about the polymer's cross-link density and rigidity.[6]
-
Mechanical Testing: Techniques such as tensile testing and dynamic mechanical analysis (DMA) can be used to evaluate the mechanical properties like strength, modulus, and toughness.[7][8]
Application in Drug Development: A Scaffold for Bioactive Molecules
The this compound scaffold is not only a building block for materials but also a promising starting point for the synthesis of biologically active molecules. The furan ring is a common motif in many pharmaceuticals, and its combination with a phenyl group and a modifiable hydroxyl group provides a platform for creating diverse chemical libraries for drug discovery.
A notable example of the bioactivity of this compound itself is its recently discovered anti-leishmanial activity.[9] It has shown notable activity against the promastigote form of Leishmania donovani, the parasite responsible for visceral leishmaniasis.[9] This discovery opens up avenues for the development of new anti-parasitic drugs based on this scaffold.
Protocol: Synthesis of Bioactive Analogs via the Piancatelli Rearrangement
The Piancatelli rearrangement is a powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. These products are valuable intermediates in the synthesis of various natural products and pharmaceuticals.
Objective: To synthesize a 4-hydroxycyclopentenone derivative from this compound.
Materials:
-
This compound
-
Anhydrous acetonitrile (MeCN)
-
An amine (e.g., aniline or a substituted aniline)
-
A Lewis acid catalyst (e.g., dysprosium(III) trifluoromethanesulfonate - Dy(OTf)₃)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound and the chosen amine in anhydrous acetonitrile.
-
Catalyst Addition: Add a catalytic amount of the Lewis acid (e.g., 5 mol% Dy(OTf)₃).
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 4-aminocyclopentenone derivative.
Reaction Pathway: Piancatelli Rearrangement
Caption: Simplified reaction pathway of the aza-Piancatelli rearrangement.
Safety Precautions
As with any chemical protocol, adherence to safety guidelines is crucial.
-
This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[10][11] Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Grignard Reagents: Highly flammable and react violently with water. Handle under an inert atmosphere and away from ignition sources.
-
Furfural: Toxic and an irritant. Handle in a fume hood.
-
Acid Catalysts: Corrosive. Handle with care and appropriate PPE.
-
Solvents: Organic solvents such as THF, ethyl acetate, and hexanes are flammable. Work in a well-ventilated area and away from open flames.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound stands out as a bio-derived building block with immense potential. Its straightforward synthesis, coupled with the versatile reactivity of its furan and hydroxyl functionalities, makes it a valuable platform for innovation in both materials science and medicinal chemistry. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers looking to explore the applications of this promising molecule. As the demand for sustainable and high-performance materials and novel therapeutics continues to grow, the importance of versatile, bio-based building blocks like this compound is set to increase significantly.
References
-
Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Organic Syntheses, 95, 46–61. [Link]
-
ChemSynthesis. (2025). furan-2-yl-phenylmethanol. [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. [Link]
-
Cussell, C., et al. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. [Link]
-
Thermo Fisher Scientific. (n.d.). [2-(2-Furyl)phenyl]methanol, ≥97%. [Link]
-
Goti, A., et al. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1256–1263. [Link]
- Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)
- Google Patents. (n.d.). Phenol-furfural resin compositions.
-
ResearchGate. (n.d.). Preparation of 2‐furylcarbinol precursors. [Link]
-
Pizzi, A., et al. (2014). FURANIC COPOLYMERS WITH SYNTHETIC AND NATURAL PHENOLIC MATERIALS FOR WOOD ADHESIVES - A MALDI TOF STUDY. Redalyc, 20(2), 115-126. [Link]
-
Al-Hamdan, A., Al-Falah, A., & Al-Deri, F. (2018). Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. Metal Physics and Advanced Technologies, 39(6), 789-796. [Link]
-
Burgess, S. K., et al. (2014). Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate). Macromolecules, 47(5), 1683–1693. [Link]
-
Wu, J., et al. (2022). Synthesis, Thermal Behavior, and Mechanical Properties of Fully Biobased Poly(Hexamethylene 2,5-Furandicarboxylate-Co-Sebacate) Copolyesters. Polymers, 14(25), 5489. [Link]
-
ResearchGate. (n.d.). Synthesis of Phenol Formaldehyde Resin with Paraformaldehyde and Formalin. [Link]
-
ResearchGate. (n.d.). Physico-mechanical, thermal and morphological properties of furfuryl alcohol/2-ethylhexyl methacrylate/halloysite nanoclay wood polymer nanocomposites (WPNCs). [Link]
-
Knoop, R. J. I., et al. (2013). Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. Journal of the American Society for Mass Spectrometry, 24(2), 235-245. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound CAS#: 4484-57-5 [m.chemicalbook.com]
- 4. [2-(2-FURYL)PHENYL]METHANOL CAS#: 139697-88-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals / Chemical and Pharmaceutical Bulletin, 1969 [sci-hub.box]
- 11. [2-(2-Furyl)phenyl]methanol, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Synthesis of 2-Furyl(phenyl)methanol
Welcome to the technical support center for the synthesis of 2-Furyl(phenyl)methanol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Drawing from established principles and field-proven insights, this document aims to be a comprehensive resource for navigating the nuances of this specific Grignard synthesis.
I. Foundational Principles & Reaction Overview
The synthesis of this compound is achieved through the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the carbonyl carbon of 2-furaldehyde.[1][2][3] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate.[4] Subsequent acidic workup protonates this intermediate to yield the desired secondary alcohol.[4][5]
Reaction Scheme:
Sources
Technical Support Center: Purification of 2-Furyl(phenyl)methanol by Column Chromatography
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-furyl(phenyl)methanol using column chromatography. It is designed to offer practical, field-proven insights, moving beyond a simple recitation of steps to explain the underlying principles and troubleshoot common issues encountered during this critical purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of this compound, providing concise and actionable answers.
1. What is the recommended stationary phase for the purification of this compound?
Standard silica gel (60 Å, 230-400 mesh or 0.040-0.063 mm) is the most commonly used and effective stationary phase for this purification.[1] Its polarity is well-suited for separating the moderately polar this compound from less polar starting materials and non-polar byproducts.
2. Which mobile phase system is optimal for separating this compound?
A gradient elution using a mixture of hexanes and ethyl acetate is highly effective.[1] The process typically starts with a low polarity mobile phase (e.g., 9:1 or 19:1 hexanes:ethyl acetate) to elute non-polar impurities, and the polarity is gradually increased to elute the desired product.[1] The final polarity might range up to 3:2 or 1:1 hexanes:ethyl acetate.[1]
3. How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. Use silica gel TLC plates and a mobile phase that mimics the column conditions (e.g., 70% hexanes in ethyl acetate).[1] The spots can be visualized under 254 nm UV light and by staining with a p-anisaldehyde solution, which imparts a distinct dark blue-brown color to the this compound.[1]
4. What is the expected Rf value for this compound on TLC?
The Rf value is dependent on the exact solvent system. In a 70% hexanes in ethyl acetate system, an Rf of approximately 0.46 has been reported.[1] It is crucial to co-spot your crude mixture with a reference standard if available to confirm the identity of the product spot.
5. Is this compound stable during and after purification?
This compound can exhibit instability. It has been observed to degrade into a "dark black tar" upon storage at room temperature for as little as a week.[1] Therefore, it is highly recommended to use freshly purified this compound for subsequent reactions or analyses.[1] If storage is necessary, it should be done in a refrigerator.
6. What are the common impurities I should expect?
If synthesizing this compound via a Grignard reaction with furfural and phenylmagnesium bromide, common impurities include unreacted furfural, biphenyl (from the Grignard reagent), and potentially some Grignard byproducts.[1] The recommended gradient elution is designed to separate these effectively.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed, step-by-step methodology for the purification.
Materials:
-
Crude this compound
-
Silica gel (Geduran Si 60, 0.040-0.063 mm)
-
Celite
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
p-anisaldehyde stain
-
Standard laboratory glassware
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a hexanes:ethyl acetate (e.g., 4:1) mobile phase.
-
Visualize the spots under UV light (254 nm) and then stain with p-anisaldehyde to identify the product and impurities.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in a low-polarity solvent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add Celite to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the Celite-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or 19:1 hexanes:ethyl acetate).[1]
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 4:1, then 3:2 hexanes:ethyl acetate).[1]
-
The desired product will elute as the polarity of the mobile phase increases.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator (at a temperature not exceeding 25-30°C to minimize degradation) to yield the purified this compound as a yellow oil.[1]
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system polarity.- Column was packed unevenly.- Column was overloaded with crude material. | - Optimize the mobile phase gradient based on TLC analysis. A shallower gradient may be necessary.- Repack the column carefully, ensuring a homogenous slurry and no air bubbles.- Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Product is Not Eluting from the Column | - Mobile phase polarity is too low.- The compound may have decomposed on the silica gel.[2] | - Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).- If the compound is still not eluting, a stronger solvent like methanol can be used to flush the column, but be aware that this may also elute some silica fines.[3]- To check for decomposition, perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[2] |
| Streaking or Tailing of Spots on TLC/Column | - The sample is too concentrated.- The compound is interacting strongly with the acidic silica gel. | - Dilute the sample before spotting on the TLC plate. For the column, ensure the sample is loaded in a thin, even band.- Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. However, for this compound, this is generally not necessary. |
| Product Elutes with a Yellow/Brown Color | - This is the natural color of the compound.[1]- Some degradation may have occurred. | - this compound is often reported as a yellow oil.[1]- To minimize degradation, use the purified product immediately and avoid excessive heating during solvent evaporation. |
| Low Recovery of the Product | - Incomplete elution from the column.- Decomposition on the column.- Some product may have been lost in mixed fractions. | - After the main fractions are collected, flush the column with a more polar solvent to ensure all the product has been eluted.- Consider deactivating the silica gel with a base like triethylamine if decomposition is suspected, though this can alter selectivity.[2]- Re-run the mixed fractions on a separate column if the quantity is significant. |
| Presence of a Fine White Powder (Silica) in the Final Product | - Use of a highly polar solvent (like methanol) which can cause fine silica particles to wash through.[3] | - Avoid using very high percentages of methanol in the mobile phase if possible.- If silica contamination occurs, the product can be redissolved in a suitable solvent and filtered through a syringe filter or a small plug of cotton to remove the insoluble silica. |
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
PubMed. (2019). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Retrieved from [Link]
-
Labware E-shop. (n.d.). [2-(2-Furyl)phenyl]methanol, 97%. Retrieved from [Link]
-
Jilin Chinese Academy of Sciences-Yanshen Technology Co., Ltd. (n.d.). This compound,4484-57-5. Retrieved from [Link]
- Google Patents. (n.d.). Chromatography method for the purification of furfural derivatives.
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure No. 5: TLC analysis of methanol extract and its fractions. TLC plate solvent system was ethyl acetate. Retrieved from [Link]
-
ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
-
ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?. Retrieved from [Link]
-
Reddit. (2018, February 3). What amount of methanol is suitable to use with silica gel TLC?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2016, May 25). (2-Methylphenyl)(phenyl)methanol. Retrieved from [Link]
-
ResearchGate. (2020, July 20). Absorption Behavior of Methanol Vapor on the Silica Gels. Retrieved from [Link]
-
Biotage. (2023, January 23). Does methanol really dissolve silica during flash column chromatography?. Retrieved from [Link]
-
ResearchGate. (2021, February 10). Why do the compounds from methanol elution in silica gel chromatography not dissolve completely after evaporation?. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Instability of 2-Furyl(phenyl)methanol
Welcome to the technical support resource for 2-Furyl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this valuable chemical intermediate. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you mitigate degradation and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: My freshly prepared this compound, which was a yellow oil, has turned into a dark black tar after a week at room temperature. What happened?
A1: This is a widely reported observation and the primary indicator of this compound degradation. The transformation into a "dark black tar" is primarily due to a combination of oxidation and acid-catalyzed polymerization[1]. The furan moiety is susceptible to attack by atmospheric oxygen and can be sensitive to trace amounts of acid, which can initiate a chain reaction where individual molecules link together to form high-molecular-weight polymers or resins[2]. This process is often accelerated by exposure to light and ambient temperatures.
Q2: What are the ideal storage conditions to prevent the degradation of this compound?
A2: To maximize the shelf-life of this compound, stringent storage protocols are necessary. Based on safety data sheets and supplier recommendations, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | -10°C to 4°C (refrigerated or frozen) | Low temperatures significantly slow down the rates of both oxidation and polymerization reactions. One supplier explicitly recommends -10°C. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Replacing air in the headspace of the container prevents oxidative degradation of the furan ring. |
| Light | Amber or opaque container | Furan-containing compounds can be light-sensitive, and photolytic degradation can generate radical species that initiate polymerization[3]. |
| Container | Tightly-sealed, appropriate material | Prevents exposure to atmospheric oxygen and moisture. Glass is a suitable container material. |
Q3: Are there any chemical stabilizers I can add to my this compound sample?
A3: While the addition of stabilizers is a common practice for many reactive chemicals, it is not a standard recommendation for purified this compound in a research setting, as any additive could interfere with downstream reactions. The most effective strategy is not to add stabilizers but to strictly control the storage environment (temperature, atmosphere, light). If the compound is used in a specific formulation, the choice of a stabilizer (e.g., a radical scavenger like BHT) would need to be empirically validated for compatibility and efficacy.
Q4: What substances are incompatible with this compound?
A4: To prevent violent reactions and accelerated degradation, avoid all contact with the following classes of chemicals:
-
Strong Acids: Act as catalysts for rapid, exothermic polymerization[2][3][4].
-
Strong Oxidizing Agents: Can cause vigorous reactions and lead to ring-opening or complete decomposition of the furan ring[5][6].
-
Strong Reducing Agents & Acid Chlorides: Also listed as incompatible materials that can lead to hazardous reactions[4][6].
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the instability of this compound.
Issue 1: Rapid Discoloration (Yellow to Brown/Black) and Viscosity Increase
-
Possible Cause A: Improper Storage Atmosphere. The sample has been exposed to atmospheric oxygen.
-
Troubleshooting Step: Immediately purge the container headspace with an inert gas like argon or nitrogen. For future aliquots, ensure the compound is handled and stored under an inert atmosphere.
-
-
Possible Cause B: Exposure to Light. The container is clear and has been exposed to ambient or direct light.
-
Troubleshooting Step: Transfer the material to an amber glass vial or wrap the existing container in aluminum foil to protect it from light[3].
-
-
Possible Cause C: Elevated Temperature. The sample has been stored at room temperature.
-
Troubleshooting Step: Relocate the sample to a freezer (-10°C is recommended) or a refrigerator. An experimental procedure note explicitly states that the compound becomes a tar upon one week of storage at room temperature[1].
-
Workflow for Troubleshooting Degradation
Caption: Troubleshooting flow for degraded this compound.
Section 3: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for prevention. The primary pathways are acid-catalyzed polymerization and oxidation.
Proposed Degradation Mechanisms
Sources
Technical Support Center: Synthesis of 2-Furyl(phenyl)methanol
Welcome to the technical support center for the synthesis of 2-Furyl(phenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic resource, addressing common challenges in a direct question-and-answer format.
Core Experimental Protocol: Grignard Synthesis
The most common and reliable method for synthesizing this compound is the Grignard reaction between a phenylmagnesium halide and 2-furaldehyde (furfural).[1][2][3][4] This protocol serves as our baseline for discussion.
Reaction Scheme:
Detailed Step-by-Step Methodology
-
Apparatus & Reagent Preparation:
-
All glassware (a three-necked round-bottomed flask, reflux condenser, dropping funnel) must be oven-dried or flame-dried immediately before use to eliminate all traces of water.
-
Assemble the apparatus under an inert atmosphere (Nitrogen or Argon).
-
Magnesium turnings should be fresh and activated if necessary (e.g., with a crystal of iodine or 1,2-dibromoethane to initiate the reaction).[5][6]
-
The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be strictly anhydrous.[5][7]
-
2-Furaldehyde should be distilled prior to use to remove any oxidized or polymerized impurities.[1]
-
-
Formation of Phenylmagnesium Bromide:
-
Place magnesium turnings in the reaction flask.
-
Add a small portion of a solution of bromobenzene in anhydrous ether to the magnesium.
-
Initiation is indicated by a gentle bubbling, cloudiness, and a slight exotherm.[5] If the reaction does not start, gentle warming or the addition of an activator may be required.[6]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical to control the exotherm and minimize side reactions.[8]
-
-
Addition of 2-Furaldehyde:
-
Cool the freshly prepared Grignard reagent in an ice-water bath (0-5 °C).
-
Add a solution of distilled 2-furaldehyde in anhydrous ether dropwise via the addition funnel. Maintain the internal temperature below 25 °C throughout the addition.[1] This temperature control is vital to prevent side reactions.[9]
-
After the addition is complete, allow the reaction to stir for several hours at room temperature to ensure completion.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][10] This is a mildly acidic workup that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing significant degradation of the acid-sensitive furan ring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically a yellow-orange oil.[1]
-
Purify the crude oil via column chromatography on silica gel using a gradient eluent system such as hexanes:ethyl acetate.[1]
-
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction never started; the magnesium turnings remain unchanged. What went wrong?
Answer: This is a classic Grignard initiation failure, almost always due to the presence of water or a passive magnesium surface.
-
Probable Cause 1: Wet Glassware or Solvents. Grignard reagents are potent bases and will be instantly quenched by protic sources like water.[2][5][10]
-
Solution: Ensure all glassware is rigorously dried in an oven at >120 °C for several hours and assembled while hot under a stream of inert gas. Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone for ether/THF).
-
-
Probable Cause 2: Passivated Magnesium. A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.
-
Solution: Activate the magnesium. The simplest method is to gently crush some of the turnings with a dry glass rod inside the flask to expose a fresh metal surface.[6] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane. These activators chemically clean the surface to initiate the reaction.[5][6]
-
Question: The Grignard reagent formed, but after adding 2-furaldehyde and workup, my yield of this compound is disappointingly low.
Answer: A low yield after successful initiation points towards competing side reactions or procedural errors.
-
Probable Cause 1: Wurtz Coupling. This is a major side reaction where the Grignard reagent (Ph-MgBr) reacts with unreacted bromobenzene to form biphenyl (Ph-Ph).[5][8][11][12] This is favored by higher temperatures and high concentrations of the alkyl halide.[8][12]
-
Probable Cause 2: Cannizzaro Reaction. In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like 2-furaldehyde, can undergo disproportionation (the Cannizzaro reaction) to form the corresponding alcohol (furfuryl alcohol) and carboxylic acid salt (sodium 2-furoate).[13] While the Grignard reagent itself is the desired nucleophile, the basicity of the reaction mixture (especially the product alkoxide) could potentially facilitate this side reaction with any unreacted aldehyde.
-
Solution: Ensure a slight molar excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent to drive the primary reaction to completion. Maintain low temperatures during the aldehyde addition to disfavor competing pathways.[9]
-
-
Probable Cause 3: Enolization. While 2-furaldehyde has no enolizable protons, if you were to use a different aldehyde that does, the strongly basic Grignard reagent could act as a base, deprotonating the α-carbon instead of attacking the carbonyl carbon.[5] This is not an issue for this specific synthesis but is a key consideration for Grignard reactions in general.
Issue 2: Product Impurity and Degradation
Question: My crude ¹H NMR shows my desired product, but also a significant amount of biphenyl. How can I remove it?
Answer: The presence of biphenyl is due to the Wurtz coupling side reaction.[12] Biphenyl is a non-polar, hydrocarbon compound.
-
Solution 1 (Prevention): Follow the preventative measures described above (slow addition, temperature control).[8]
-
Solution 2 (Removal): Biphenyl can typically be removed during purification.
-
Column Chromatography: Biphenyl is much less polar than the desired alcohol product. It will elute much earlier from a silica gel column. Using a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) before increasing the polarity with ethyl acetate, will effectively separate the biphenyl.[1]
-
Trituration/Recrystallization: In some cases, biphenyl can be removed by triturating the crude product with a cold, non-polar solvent like petroleum ether, in which biphenyl is soluble while the alcohol is not.[12]
-
Question: My purified product is a yellow oil, but it turns into a dark brown or black tar after a few days at room temperature. Is my product decomposing?
Answer: Yes. This is a known issue. This compound is relatively unstable.[1] The furan ring can be sensitive to acid and air oxidation, and the benzylic alcohol is susceptible to degradation pathways.
-
Solution:
-
Storage: Store the purified product in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen) and protected from light.
-
Use Promptly: It is highly recommended to use the freshly prepared and purified this compound within a week for subsequent reactions.[1]
-
Frequently Asked Questions (FAQs)
Q: Why is an ether solvent (THF or Diethyl Ether) necessary for a Grignard reaction?
A: The ether solvent is not just an inert medium; it is crucial for the formation and stability of the Grignard reagent. The lone pair electrons on the ether's oxygen atom coordinate to the magnesium atom, forming a soluble complex (the Schlenk equilibrium). This solvation stabilizes the highly reactive organometallic species and prevents it from precipitating out of solution.[7][14]
Q: How critical is the reaction temperature?
A: Temperature control is one of the most important parameters for achieving a high yield.
-
Grignard Formation: The reaction is exothermic.[5] Uncontrolled temperature can lead to excessive solvent boiling and a runaway reaction. More importantly, higher temperatures significantly promote the Wurtz coupling side reaction, which forms biphenyl.[8][9]
-
Aldehyde Addition: This step should be performed at a reduced temperature (e.g., 0-5 °C) to minimize side reactions with the carbonyl group and ensure selective 1,2-addition.[1][15][16]
Q: How should I properly handle and store 2-furaldehyde?
A: 2-Furaldehyde is susceptible to oxidation and polymerization, often indicated by a darkening in color from pale yellow to dark brown. For best results, it should be distilled under reduced pressure immediately before use.[1] Store the purified aldehyde under an inert atmosphere in the freezer.
Q: My product appears to be degrading during the acidic workup. Are there alternative methods?
A: The furan moiety can be sensitive to strong acids, potentially leading to ring-opening or polymerization.[17][18] Using a saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and recommended method for quenching Grignard reactions that produce acid-sensitive products.[10] It is a weak acid (pKa ≈ 9.2), sufficient to protonate the alkoxide and decompose the excess Grignard reagent without creating a harsh, low-pH environment. Avoid using strong mineral acids like HCl or H₂SO₄ unless you have confirmed your product is stable under those conditions.
Data & Visualization
Quantitative Data Summary
| Parameter | Recommended Value | Rationale / Notes |
| Stoichiometry | ||
| Phenyl Bromide | 1.05 - 1.1 equivalents | Slight excess to ensure all magnesium is consumed. |
| Magnesium | 1.1 - 1.2 equivalents | Ensures complete reaction of the halide. |
| 2-Furaldehyde | 1.0 equivalent | Limiting reagent. |
| Reaction Conditions | ||
| Grignard Formation Temp. | 35-40 °C (Gentle Reflux) | Controlled exotherm to prevent side reactions.[5] |
| Aldehyde Addition Temp. | 0 - 5 °C | Maximizes selectivity and minimizes byproducts.[1] |
| Reaction Time | 2 - 4 hours | Typical time after addition to ensure completion.[1] |
| Yield & Purity | ||
| Typical Yield | 85 - 95% | Yields can be high with careful technique.[1] |
| Product Appearance | Yellow Oil | Becomes a dark tar upon storage.[1] |
| Purification Method | Silica Gel Chromatography | Effective for removing non-polar and polar impurities.[1] |
Diagrams
Caption: Core mechanism for the Grignard synthesis of this compound.
Caption: Major side reactions that reduce the yield of the Grignard reagent.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Org. Synth. 2018, 95, 350-366. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. Retrieved from [Link]
-
ReactionFlash. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. Retrieved from [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on Grignard reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Wurtz reaction. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
Boopathy, R., & Daniels, L. (1991). Degradation of furfural (2-furaldehyde) to methane and carbon dioxide by an anaerobic consortium. Applied Biochemistry and Biotechnology, 28-29, 285-95. Retrieved from [Link]
-
Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. Retrieved from [Link]
-
Kabytaeva, S. A., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4323. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. J. Org. Chem., 65, 5428-5430. Retrieved from [Link]
-
Request PDF. (n.d.). Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
-
National Institutes of Health. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. cerritos.edu [cerritos.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. researchgate.net [researchgate.net]
- 12. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 13. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Furyl(phenyl)methanol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-Furyl(phenyl)methanol. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common experimental issues.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] It is commonly synthesized via a Grignard reaction between a phenylmagnesium halide and 2-furaldehyde.[3][4][5] While the synthesis is relatively straightforward, isolating the pure product from the crude reaction mixture can be challenging due to the compound's inherent instability and the presence of various byproducts. After synthesis, the product is typically a yellow-orange oil.[3] However, it is known to be unstable, degrading into a "dark black tar" upon storage at room temperature for as little as one week.[3] This guide outlines the nature of common impurities and provides robust, validated protocols for their removal, ensuring high-purity material for downstream applications.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants in your crude product. For a typical Grignard synthesis of this compound, impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
2-Furaldehyde: A common starting material that can persist if the reaction does not go to completion.
-
Bromobenzene: The precursor for the phenylmagnesium bromide Grignard reagent.
-
-
Reaction Byproducts:
-
Biphenyl: Formed from the coupling of the phenylmagnesium bromide reagent, a common side reaction in Grignard syntheses.[6]
-
Polymeric/Degradation Products: this compound is sensitive to acid, heat, and air, leading to the formation of dark, tarry oligomers and polymers.[3] This is the most common cause of product discoloration.
-
-
Work-up Reagents and Solvents:
-
Salts: Inorganic salts (e.g., magnesium salts, ammonium chloride) from the reaction quench.
-
Solvents: Residual reaction solvents like Tetrahydrofuran (THF) or diethyl ether.
-
Section 2: Core Purification Workflow
The purification of this compound is a multi-step process designed to systematically remove the impurities listed above. The general workflow involves an initial aqueous work-up followed by column chromatography.
Caption: General workflow for the purification of this compound.
Detailed Protocol 1: Aqueous Work-up and Extraction
This initial step is crucial for removing water-soluble salts and highly polar impurities.
Principle: This process relies on the differential solubility of the target compound and impurities between two immiscible liquid phases—typically an organic solvent and an aqueous solution.[7][8] The desired organic product preferentially dissolves in the organic layer, while inorganic salts remain in the aqueous layer.
Step-by-Step Methodology:
-
Quench: After the Grignard reaction is complete (monitored by TLC), cool the reaction flask in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.[9]
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Extraction: Add an organic solvent, such as ethyl acetate (EtOAc), to the separatory funnel.[3] Use a volume roughly equal to the aqueous volume.
-
Mix: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently rock the funnel for 1-2 minutes to allow for the transfer of the product into the organic layer. Avoid vigorous shaking to prevent emulsion formation.
-
Separate: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize product recovery.[3]
-
Combine & Dry: Combine all the organic layers. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Filter & Concentrate: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product as a yellow-orange oil.[3]
Detailed Protocol 2: Flash Column Chromatography
This is the definitive step for obtaining high-purity this compound.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10] Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for separation.
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC). A common eluent is a mixture of hexanes and ethyl acetate.[3] The target Rf value for the product should be between 0.25 and 0.4 for good separation.
-
Example: An Rf of 0.46 was observed using 70% hexanes in ethyl acetate. The product appears as a dark blue-brown spot when stained with p-anisaldehyde.[3]
-
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent mixture (e.g., 100% hexanes or 9:1 hexanes:EtOAc). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of celite or silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[3]
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) according to the separation needs determined by TLC.[3] For example, start with 100% hexanes, move to a 4:1 mixture of hexanes:EtOAc, and then to a 3:2 mixture.[3]
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light and/or with a stain.
-
Combine & Concentrate: Combine the fractions containing the pure product. Remove the solvent via rotary evaporation to yield the purified this compound as a yellow oil.[3] Purity should be confirmed by methods like ¹H NMR spectroscopy.[3]
| Parameter | Value / Condition | Source |
| Boiling Point | 137-138 °C (at 2 mmHg) | [11] |
| Density | ~1.14 g/cm³ (at 25 °C) | [12] |
| TLC Stain | p-Anisaldehyde | [3] |
| TLC Appearance | Dark blue-brown spot | [3] |
| Storage | Refrigerated, under inert gas | [3] |
| Stability | Degrades in <1 week at room temp | [3] |
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the purification process in a question-and-answer format.
Caption: A decision tree for troubleshooting common purification issues.
Q1: My final product is a dark brown or black tar, not a yellow oil. What went wrong?
A1: This is the most common issue and is almost always due to the decomposition or polymerization of the furan ring system.[3]
-
Causality: Furan rings, especially those with alcohol substituents, are highly susceptible to polymerization under acidic conditions, exposure to air (oxidation), or heat. The silica gel used in chromatography is slightly acidic and can catalyze this degradation.
-
Solution & Proactive Measures:
-
Speed is Critical: Purify the compound immediately after the synthesis and work-up. Do not store the crude material for more than a few hours, even in a refrigerator.[3]
-
Neutralize Silica: Consider deactivating the silica gel before use. This can be done by preparing the slurry in an eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: If decomposition on silica is severe, consider using a less acidic stationary phase like neutral alumina.
-
Inert Atmosphere: Conduct the concentration and chromatography steps under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Q2: My overall yield is very low after column chromatography, but TLC of the crude material showed a strong product spot. Where did my product go?
A2: This suggests a loss of material during the purification process itself.
-
Causality:
-
Incomplete Elution: The eluent system may not be polar enough to completely wash your product off the column.
-
Decomposition: As mentioned in Q1, the product may have degraded on the column, turning into non-elutable polar baseline material.
-
Irreversible Adsorption: Highly functionalized molecules can sometimes bind irreversibly to the silica gel.
-
-
Troubleshooting Steps:
-
Flush the Column: After your planned elution is complete, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) and check these fractions for your product by TLC.
-
Check the Baseline: Examine the top of the silica gel after the run. A dark band indicates that material has decomposed and is stuck at the origin.
-
Re-evaluate TLC: Ensure that the fractions were pooled correctly. Sometimes tailing or streaking on the TLC plate can lead to premature discarding of product-containing fractions.
-
Q3: During the aqueous work-up, I'm getting a persistent emulsion that won't separate.
A3: Emulsions are common in extractions when the densities of the two layers are similar or when surfactants are formed in situ.
-
Causality: Vigorous shaking of the separatory funnel is a primary cause. The high concentration of crude material can also contribute.
-
Solutions:
-
Be Gentle: Swirl or gently invert the separatory funnel rather than shaking it vigorously.
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[13]
-
Patience and Filtration: Allow the funnel to sit undisturbed for a longer period (15-30 minutes). If the emulsion persists, you can try filtering the entire mixture through a pad of Celite or glass wool.
-
Q4: I have an impurity that co-elutes with my product during column chromatography.
A4: This indicates that the impurity has a polarity very similar to your desired product.
-
Causality: The chosen eluent system is not providing sufficient resolution between the two compounds. Biphenyl is a common byproduct that can have similar polarity.
-
Solutions:
-
Optimize the Eluent: Go back to TLC and screen different solvent systems. Try using a shallower polarity gradient during the column run (i.e., increase the percentage of the polar solvent in smaller increments).
-
Change Solvent System: Switch to a completely different solvent system. For example, if you are using hexanes/ethyl acetate, try a system of dichloromethane/methanol or toluene/acetone.
-
Reduce Load: Overloading the column significantly reduces its resolving power. Use a larger column or simply purify less material at a time.
-
Consider an Alternative Method: If chromatography fails, vacuum distillation might be effective if the impurity has a sufficiently different boiling point.[11]
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the expected appearance and purity of the final product? A: Properly purified this compound should be a yellow oil.[3] Using the protocols described, purities of >97% can be achieved, as determined by quantitative ¹H NMR.[3]
Q: How should I store the purified this compound? A: Due to its instability, it is highly recommended to use the product immediately.[3] If storage is necessary, it should be for less than one week, refrigerated under an inert atmosphere (argon or nitrogen) in a sealed vial protected from light.[3]
Q: Can I purify this compound by distillation instead of chromatography? A: Yes, vacuum distillation is a potential method. The boiling point is reported as 137-138 °C at 2 mmHg.[11] This can be effective for removing non-volatile impurities (like baseline polymers) or very volatile impurities (like residual solvents). However, it may not effectively separate impurities with similar boiling points, such as biphenyl. Also, heating the compound for an extended period during distillation can cause decomposition.
Q: My crude product is a solid, not an oil. Can I use recrystallization? A: While typically an oil, if your crude product solidifies, recrystallization is an excellent and often superior purification method. You will need to perform a solvent screen to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Common solvent systems to try would be mixtures of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
References
-
Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol procedure. Organic Syntheses. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. Ataman Kimya. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Ataman Kimya. Retrieved from [Link]
-
Darses, S., et al. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1185–1193. Retrieved from [Link]
-
Siddaraju, B. P., et al. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2136. Retrieved from [Link]
-
ChemSynthesis. (n.d.). furan-2-yl-phenylmethanol. ChemSynthesis. Retrieved from [Link]
-
Brucoli, F., et al. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. Retrieved from [Link]
-
PubChem. (n.d.). Furfuryl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]
-
Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4855053A - Extraction of organic compounds from aqueous solutions. Google Patents.
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Organomation. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. organomation.com [organomation.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound CAS#: 4484-57-5 [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scalable Synthesis of 2-Furyl(phenyl)methanol
Welcome to the technical support center for the scalable synthesis of 2-Furyl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and scalable synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My Grignard reaction to synthesize this compound is not initiating or is proceeding with very low yield. What are the likely causes and how can I fix this?
Answer:
Failure of a Grignard reaction to initiate is a common issue, almost always attributable to the presence of water or other protic sources, or the passivation of the magnesium surface. Here is a systematic approach to troubleshooting:
-
Strict Anhydrous Conditions: The Grignard reagent is a strong base and will be quenched by even trace amounts of water.[1][2] Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents (typically THF or diethyl ether) must be rigorously dried.[1][3] Reagent grade anhydrous solvents are recommended.[3]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[2] Several methods can be used to activate the magnesium:
-
Mechanical Agitation: Vigorous stirring can help break up the oxide layer.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface. The disappearance of the iodine color is an indicator of activation.
-
Pre-crushing: Gently crushing the magnesium turnings in a dry mortar and pestle before the reaction can expose a fresh surface.
-
-
Initiation Temperature: While the overall reaction may be exothermic and require cooling, gentle heating with a heat gun at the start of the addition of the aryl halide can sometimes be necessary to initiate the reaction. Once initiated, the reaction should be controlled with an ice-water bath.[3]
-
Purity of Reagents: Ensure the bromobenzene and furfural are of high purity and free from water. Furfural, in particular, can be prone to oxidation and should be freshly distilled if it appears discolored.
Question 2: After a seemingly successful reaction and work-up, my isolated this compound is a dark, tar-like substance instead of a yellow oil. What went wrong?
Answer:
The instability of this compound is a known issue. It is prone to degradation, especially upon storage at room temperature.[3]
-
Product Instability: Freshly purified this compound is typically a yellow oil.[3] However, it can quickly turn into a dark black tar, sometimes within a week, even when stored in the refrigerator.[3] This is likely due to acid-catalyzed polymerization or decomposition of the furan ring.
-
Immediate Use: It is highly recommended to use the freshly prepared this compound in the subsequent reaction step as soon as possible, ideally within a week of its synthesis and purification.[3]
-
Proper Storage: If storage is unavoidable, it should be done under an inert atmosphere, at low temperatures (<-10°C), and protected from light.
-
Incomplete Quenching or Acidic Residue: During the aqueous work-up, ensure the reaction is thoroughly quenched with a saturated aqueous solution of ammonium chloride.[3] Any residual acid can accelerate the degradation of the product. A final wash with a mild base like saturated sodium bicarbonate solution (if compatible with the overall reaction scheme) can help neutralize any acidic traces.
Question 3: During purification by column chromatography, I am getting poor separation or losing a significant amount of my product. How can I optimize the purification process?
Answer:
Effective purification is crucial for obtaining high-purity this compound. Here are some tips for optimizing column chromatography:
-
Solvent System: A common eluent system is a gradient of hexanes and ethyl acetate.[3] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Visualization: this compound can be visualized on a TLC plate under UV light (254 nm) and by staining with p-anisaldehyde, which gives a dark blue-brown spot.[3]
-
Dry Loading: For better separation of viscous oils, dry loading the crude product onto an inert support like celite or silica gel before loading it onto the column is recommended.[3]
-
Biphenyl Impurity: A common side product in the Grignard reaction is biphenyl, formed from the coupling of the phenylmagnesium bromide with unreacted bromobenzene.[1][4] Biphenyl is non-polar and will elute before the desired product in a normal-phase silica gel column. Using a less polar solvent system at the beginning of the chromatography will help in effectively separating the biphenyl.
Frequently Asked Questions (FAQs)
What is the most common and scalable method for synthesizing this compound?
The most widely reported and scalable method is the Grignard reaction between a phenylmagnesium halide (typically phenylmagnesium bromide) and furfural.[3] This reaction is generally high-yielding (often >90%) when performed under optimal conditions.[3]
What are the key safety precautions to consider during this synthesis?
-
Grignard Reagent: The Grignard reagent is highly reactive and pyrophoric. It reacts violently with water. All operations should be carried out under an inert atmosphere.
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and are highly flammable.[1] Work in a well-ventilated fume hood away from ignition sources.
-
Reagents: Bromobenzene is a hazardous substance. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Furfural is also a toxic compound.
How can I monitor the progress of the Grignard reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[3] A sample of the reaction mixture can be carefully quenched with a small amount of saturated ammonium chloride solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the furfural spot and the appearance of the product spot indicate the reaction is proceeding. The product, this compound, typically has an Rf of around 0.46 in a 70:30 hexanes:ethyl acetate eluent system.[3]
Can I use other organometallic reagents besides Grignard reagents?
Yes, other organometallic reagents like organolithium compounds can also be used for the addition to furfural.[5] However, Grignard reagents are often preferred for large-scale synthesis due to their lower cost and relative ease of handling.
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of this compound via Grignard Reaction
This protocol is adapted from a reliable, peer-reviewed source.[3]
-
Glassware and Reagent Preparation:
-
Oven-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Charge the flask with magnesium turnings.
-
Prepare a solution of bromobenzene in anhydrous tetrahydrofuran (THF) in the dropping funnel.
-
-
Grignard Reagent Formation:
-
Slowly add a small portion of the bromobenzene solution to the magnesium turnings.
-
If the reaction does not start spontaneously (indicated by gentle boiling of the solvent and a cloudy appearance), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Furfural:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add a solution of freshly distilled furfural in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 25°C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for at least 4 hours, or until TLC analysis indicates the complete consumption of furfural.[3]
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice-water bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product as a yellow-orange oil.[3]
-
-
Purification:
-
Purify the crude oil by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound as a yellow oil.[3]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Condition | Expected Outcome | Troubleshooting |
| Solvent | Anhydrous Tetrahydrofuran (THF) | High reaction yield | Use of wet solvent will quench the Grignard reagent. |
| Reactant Ratio | Phenylmagnesium bromide : Furfural (1:1) | Efficient conversion | Excess Grignard can lead to side reactions. |
| Reaction Temp. | 0-25°C for furfural addition | Controlled reaction, minimizes side products | Higher temperatures can lead to side reactions. |
| Reaction Time | ~4 hours | Complete conversion of furfural | Monitor by TLC to confirm completion. |
| Yield (Purified) | >90% | High purity product | Low yield may indicate incomplete reaction or degradation. |
| Product Appearance | Yellow oil | Pure product | Dark tar indicates degradation. |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low-yield reactions.
References
- Organic Syntheses Procedure. (n.d.). Furan-2-yl(phenyl)methanol.
- Sigma-Aldrich. (n.d.). (furan-2-yl)(phenyl)methanol.
- Fisher Scientific. (n.d.). [2-(2-Furyl)phenyl]methanol, ≥97%, Thermo Scientific.
- Labware E-shop. (n.d.). [2-(2-Furyl)phenyl]methanol, 97%.
- ChemicalBook. (n.d.). This compound CAS#: 4484-57-5.
- PubMed. (2019). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity.
- ResearchGate. (n.d.). Radical intermediates in the reaction of 4 with 2-furyl- methanol.
- National Institutes of Health. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization.
- Unknown Source. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
- TSI Journals. (2015). The Grignard synthesis of triphenylmethanol.
- Unknown Source. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
- Chem 355 Jasperse. (n.d.). Grignard Synthesis of Triphenylmethanol.
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in 2-Furyl(phenyl)methanol reactions
Technical Support Center: 2-Furyl(phenyl)methanol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this valuable synthetic transformation. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's critical parameters, empowering you to diagnose and solve problems effectively in your own laboratory settings. The synthesis, typically achieved via a Grignard reaction between a phenylmagnesium halide and 2-furaldehyde, is powerful but exquisitely sensitive to reaction conditions. This document is structured as a series of troubleshooting questions and in-depth FAQs to directly address the issues you may be facing.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in this synthesis can almost always be traced back to one of three stages: the formation of the Grignard reagent, the nucleophilic addition to 2-furaldehyde, or the workup and purification. The following guide will help you systematically identify the source of the problem.
Q1: My reaction yield is consistently low or I'm getting no product at all. Where do I begin troubleshooting?
When facing a failed or low-yielding reaction, a systematic approach is crucial. You should first assess the quality and preparation of your reagents, as this is the most common failure point in Grignard syntheses. From there, examine the reaction conditions and, finally, the workup procedure.
The following workflow provides a logical path for diagnosing the issue.
Q2: The reaction to form the phenylmagnesium bromide Grignard reagent refuses to start. What's wrong?
This is a classic issue known as an "uninitiated Grignard." The reaction takes place on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO). This layer physically blocks the bromobenzene from reaching the reactive metal surface.[1]
Causality & Solution:
-
Anhydrous Conditions: The Grignard reagent is a potent base and will be quenched by any protic source, especially water.[2] Ensure all glassware is oven-dried (and cooled under an inert atmosphere like nitrogen or argon) and that your solvent (typically THF or diethyl ether) is anhydrous.
-
Magnesium Activation: The MgO layer must be disrupted. Several methods, which can be used in combination, are effective:
-
Mechanical Activation: Before adding the solvent, crush the magnesium turnings with a glass rod inside the reaction flask. This physically breaks the oxide layer, exposing fresh metal.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it. You will see the brown color of the iodine fade as the reaction begins. A few drops of 1,2-dibromoethane are also highly effective initiators.[3]
-
Thermal/Sonic Activation: Gentle heating with a heat gun can sometimes initiate the reaction. If available, placing the flask in an ultrasonic bath for a few minutes is an excellent way to initiate the reaction through cavitation on the metal surface.[3]
-
You will know the reaction has started when you see bubbling on the magnesium surface and the solution becomes cloudy and brownish, often with self-sustaining reflux of the ether solvent.[2]
| Symptom | Potential Cause | Recommended Action |
| No bubbling or cloudiness after adding bromobenzene solution. | Magnesium oxide passivation layer. | Crush Mg turnings; add a crystal of I₂ or a few drops of 1,2-dibromoethane; gently warm or sonicate. |
| Initial bubbling stops quickly. | Insufficiently anhydrous solvent or glassware. | Ensure all components are rigorously dried. Use a fresh bottle of anhydrous solvent. |
| White precipitate forms instead of a cloudy brown solution. | Wet solvent or starting materials. | The reaction has been quenched by water. The entire setup must be re-dried and started over with fresh reagents. |
Q3: My Grignard reagent formed successfully, but the addition to 2-furaldehyde resulted in a low yield of this compound.
If the Grignard formation was successful, the problem lies in the second stage of the reaction.
Causality & Solution:
-
Purity of 2-Furaldehyde: 2-Furaldehyde is prone to oxidation and polymerization upon storage, forming acidic impurities. These impurities will quench the Grignard reagent before it can react with the aldehyde. It is highly recommended to use freshly distilled 2-furaldehyde for optimal results.[4]
-
Temperature Control: The addition of 2-furaldehyde to the Grignard reagent is exothermic. This addition should be performed slowly and at a reduced temperature (e.g., 0-5 °C in an ice-water bath) to prevent side reactions.[4] Maintaining the internal temperature below 25 °C during the addition is critical.[4]
-
Side Reactions: While the Grignard reagent adds to the aldehyde, it can also participate in other reactions. The most common is quenching by any acidic protons. Another potential side reaction, though less common with aldehydes, is enolization if there are acidic alpha-protons.[5] Using high-purity furaldehyde minimizes these risks.
-
Incomplete Reaction: After the addition is complete, the reaction needs sufficient time to proceed to completion. Stirring for 2-4 hours after the addition is complete is a standard practice.[4] Progress can be monitored by Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde.
Q4: The reaction seemed to work, but after purification, I was left with a low yield of a dark, tarry substance instead of a clean yellow oil.
This issue points to problems during the workup and purification, often related to the inherent instability of the product.
Causality & Solution:
-
Improper Quenching: The reaction must be carefully quenched to protonate the intermediate magnesium alkoxide. Pouring the reaction mixture onto a vigorously stirred, cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and most effective method.[4] Using strong acids can sometimes promote side reactions or degradation of the furan ring.[6]
-
Product Instability: this compound is known to be unstable. It is a yellow oil when freshly purified but can quickly become a "dark black tar," sometimes within a week, even when stored at room temperature.[4] This degradation is likely due to acid-catalyzed polymerization or decomposition.
-
Action: Proceed with purification (e.g., column chromatography) immediately after the workup. Do not let the crude product sit for an extended period.
-
Storage: Store the purified product in the freezer and use it as quickly as possible, ideally within one week.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
The reaction is a classic nucleophilic addition of an organometallic reagent to a carbonyl group.
-
Nucleophilic Attack: The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, making the phenyl group nucleophilic (carbanionic character). It attacks the electrophilic carbonyl carbon of 2-furaldehyde.
-
Formation of Alkoxide: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Protonation: An acidic workup (e.g., with NH₄Cl) protonates the alkoxide to yield the final this compound product.[7]
Q2: Why exactly must conditions be anhydrous?
The Grignard reagent (R-MgX) is an extremely strong base, effectively the conjugate base of an alkane.[8] Water (pKa ~15.7) is a much stronger acid than an alkane (pKa ~50). Therefore, if water is present, a rapid acid-base reaction occurs where the Grignard reagent deprotonates water to form an alkane (benzene, in this case) and magnesium hydroxide salts. This consumes the Grignard reagent, making it unavailable for the desired reaction with the aldehyde.
Ph-MgBr + H₂O → Ph-H (Benzene) + HO-MgBr
Q3: How can I confirm the identity and purity of my this compound?
Standard analytical techniques are used:
-
Thin-Layer Chromatography (TLC): This is essential for monitoring the reaction. Using a 70% hexanes in ethyl acetate eluent, the product has an Rf of approximately 0.46 and stains a dark blue-brown color with a p-anisaldehyde stain.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. Purity can be assessed by quantitative NMR (qNMR) using an internal standard like 1,3,5-trimethoxybenzene.[4]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch (~3300-3400 cm⁻¹) characteristic of an alcohol and the absence of a strong C=O stretch (~1670 cm⁻¹) from the starting 2-furaldehyde.
Validated Experimental Protocol
This protocol is adapted from a high-yield procedure published in Organic Syntheses, which reports a 94% yield.[4]
Key Reaction Parameters
| Reagent | Molar Equiv. | Amount (for 57.4 mmol scale) | Notes |
| Phenylmagnesium bromide | 1.0 | 57.4 mL (1M in THF) | Commercially available. Handle under inert atmosphere. |
| 2-Furaldehyde | 1.0 | 4.76 mL | Must be freshly distilled prior to use. Prone to degradation. |
| Anhydrous THF | - | As needed for Grignard prep | Must be truly anhydrous. |
| Sat. aq. NH₄Cl | - | ~100 mL | For quenching the reaction. |
| Ethyl Acetate | - | 3 x 100 mL | For extraction. |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a 500 mL three-necked, round-bottomed flask, equipped with a magnetic stir bar, under an atmosphere of nitrogen. Ensure all glassware is oven-dried and cooled under nitrogen.
-
Charge the flask with phenylmagnesium bromide (57.4 mL, 57.4 mmol, 1.0 equiv, 1M in THF).
-
Cool the flask to 5 °C using an ice-water bath.
-
-
Aldehyde Addition:
-
Using a syringe, add freshly distilled 2-furaldehyde (4.76 mL, 57.4 mmol, 1.0 equiv) dropwise over 30 minutes.
-
CRITICAL: Monitor the internal temperature and ensure it remains below 25 °C throughout the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir for 4 hours at room temperature.
-
Monitor the reaction by TLC (70% hexanes/EtOAc) until the 2-furaldehyde spot is consumed.
-
-
Workup:
-
Cool the reaction flask in an ice bath.
-
Carefully and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the entire mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a yellow-orange oil.
-
-
Purification:
-
The crude product should be purified immediately via column chromatography on silica gel.
-
A typical gradient elution starts with 100% hexanes and gradually increases the polarity with ethyl acetate (e.g., to a final eluent of 3:2 hexanes:ethyl acetate).[4]
-
Combine the product-containing fractions (identified by TLC) and remove the solvent by rotary evaporation to afford this compound as a yellow oil.
-
References
-
Organic Syntheses Procedure, Coll. Vol. 10, p.702 (2004); Vol. 79, p.159 (2002).
-
Brucoli, F., et al. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420.
-
Ashenhurst, J. (2011). Grignard Reagents. Master Organic Chemistry.
-
Ashenhurst, J. (2016). Grignard Practice Problems Incorporating Oxidation. Master Organic Chemistry.
-
University of Wisconsin-Madison. Grignard Synthesis of Triphenylmethanol. Chemistry 345 Laboratory Manual.
-
ZoomOrgo. (2022). How to Solve Grignard Reaction Problems in Organic Chemistry.
-
Reddit r/OrganicChemistry. (2023). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl?
-
Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems.
-
Gandon, V., et al. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1256–1265.
-
Mohrig, J. R., et al. (2010). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Techniques in Organic Chemistry.
-
Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
-
De Smet, M., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2058.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZoomOrgo | How to Solve Grignard Reaction Problems in Organic Chemistry [zoomorgo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stabilizing 2-Furyl(phenyl)methanol During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with 2-furyl(phenyl)methanol during reaction workup and purification. Our goal is to provide you with a comprehensive understanding of the decomposition pathways and to offer field-proven, practical solutions to ensure the integrity of your compound.
Understanding the Instability: The Challenge of the Furan Ring
The primary challenge in handling this compound lies in the inherent instability of the furan ring, particularly its susceptibility to acid-catalyzed reactions. Even trace amounts of acid can initiate a cascade of reactions leading to significant sample degradation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving this compound.
Q1: My reaction mixture turns dark brown or black during aqueous workup, especially after adding an acidic solution. What is happening?
A1: This is a classic sign of acid-catalyzed decomposition of the furan ring. This compound, like many 2-furylcarbinols, is highly sensitive to acid. The protonation of the furan ring initiates a process known as the Piancatelli rearrangement , which ultimately leads to the formation of colored, polymeric byproducts.[1][2][3]
-
Causality: The oxygen atom in the furan ring can be protonated by an acid. This protonation breaks the aromaticity of the furan, making it highly reactive. The subsequent steps involve ring-opening and an electrocyclization to form a more stable cyclopentenone derivative, which can then polymerize.
Q2: I observe significant product loss and streaking on my silica gel column during chromatography. Is this related to decomposition?
A2: Yes, this is a very common issue. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[4] This acidity is sufficient to cause on-column decomposition of acid-sensitive compounds like this compound, leading to product loss and the characteristic streaking of degradation products.
-
Expert Insight: The longer your compound remains on the silica gel column, the greater the extent of decomposition. Therefore, rapid elution is crucial, but often not sufficient to prevent degradation entirely.
Q3: How can I safely quench a reaction that was run under acidic conditions without degrading my product?
A3: The key is to neutralize the acid in a controlled and gentle manner. Instead of a strong acid wash, consider the following:
-
Mild Basic Wash: A dilute solution of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium carbonate (Na₂CO₃), can be used to neutralize the acid. Add the basic solution slowly to the reaction mixture with vigorous stirring to control any gas evolution (in the case of bicarbonate).
-
Buffered Wash: In some cases, a buffered wash, such as a phosphate buffer with a pH of 7-8, can provide a more controlled neutralization.
Q4: Are there alternative purification methods to standard silica gel chromatography?
A4: Absolutely. If you consistently experience on-column decomposition, consider these alternatives:
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a base, most commonly triethylamine (TEA).[5][6][7][8]
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. This can be a good option if your compound and impurities have different polarities.
Q5: Can I prevent the decomposition altogether by modifying the this compound molecule?
A5: Yes, this is a proactive and often very effective strategy. By temporarily "masking" the reactive hydroxyl group with a protecting group, you can significantly increase the stability of the molecule during workup and purification.[9]
-
Common Protecting Groups for Alcohols:
-
Silyl Ethers: These are one of the most common and versatile protecting groups for alcohols. They are generally stable to a wide range of reaction conditions but can be easily removed. A common choice is the tert-butyldimethylsilyl (TBS) group.[10][11][12]
-
Esters: The hydroxyl group can be converted to an ester, such as an acetate, which is generally more stable to neutral and mildly acidic conditions than the free alcohol.[13]
-
Mechanistic Insight: The Piancatelli Rearrangement
The primary decomposition pathway for this compound in the presence of acid is the Piancatelli rearrangement. Understanding this mechanism is key to preventing it.
Sources
- 1. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 2-Furyl(phenyl)methanol
Introduction
Welcome to the technical support center for the analytical purity assessment of 2-Furyl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The purity of this compound is a critical parameter that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common analytical techniques used for purity determination.
Our approach is grounded in scientific principles and field-proven expertise to ensure that the methods described are robust, reliable, and self-validating. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, as well as thermal analysis methods like Differential Scanning Calorimetry (DSC).
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its versatility and robustness make it ideal for routine quality control.
Troubleshooting Guide: HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing for the this compound Peak
-
Question: My main peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar analytes like alcohols is a frequent challenge. The primary cause is often secondary interactions between the hydroxyl group of your analyte and active sites on the HPLC column, such as free silanol groups.[2]
-
Causality & Solution:
-
Mobile Phase pH: The pH of your mobile phase can influence the ionization state of silanol groups. Operating at a lower pH (e.g., pH 2.5-3.5 with a phosphate or formate buffer) can suppress the ionization of silanols, reducing their interaction with the analyte.
-
Use of Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (0.1-0.2%), to the mobile phase can mask the active silanol sites.
-
Column Choice: Employing a column with end-capping or a more inert stationary phase can significantly reduce peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[3]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for this compound is drifting between injections. What should I investigate?
-
Answer: Retention time drift can compromise the reliability of your method. The issue can stem from the mobile phase, the column, or the HPLC system itself.
-
Causality & Solution:
-
Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and thoroughly degassed. Inconsistent composition due to improper mixing or evaporation of the more volatile solvent component can cause drift.[4]
-
Column Equilibration: Inadequate column equilibration time between injections, especially after a gradient run, is a common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions.[3]
-
Temperature Fluctuations: Column temperature has a significant impact on retention time. Using a column oven to maintain a constant temperature is crucial for reproducibility.[3]
-
Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, directly affecting retention times. A systematic check of the pump for leaks and proper functioning is recommended.[4]
-
-
Frequently Asked Questions (FAQs): HPLC
-
Q1: What is a good starting point for an HPLC method for this compound?
-
A1: A reverse-phase method using a C18 column is a robust starting point. A mobile phase of acetonitrile and water (or a suitable buffer) with a gradient elution will likely provide good separation of the main component from its potential impurities.
-
-
Q2: How do I choose a suitable detector and wavelength?
-
A2: A UV detector is appropriate for this compound due to the presence of the phenyl and furan chromophores. To determine the optimal wavelength, run a UV scan of a dilute solution of your compound. The wavelength of maximum absorbance (λmax) will provide the best sensitivity.
-
-
Q3: What are some potential impurities I should look for?
Experimental Protocol: HPLC Purity Method
Objective: To determine the purity of this compound and quantify its impurities using a gradient reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax of this compound |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
Data Analysis:
-
The purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
-
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Furyl(phenyl)methanol and Benzhydrol for Researchers
In the landscape of organic synthesis, the judicious selection of starting materials is paramount to achieving desired outcomes in efficiency, selectivity, and yield. For researchers and professionals in drug development and fine chemical synthesis, secondary alcohols such as 2-Furyl(phenyl)methanol and Benzhydrol serve as versatile intermediates. While structurally similar, the replacement of a phenyl ring in Benzhydrol with a furan ring in this compound introduces significant differences in their chemical reactivity. This guide provides an in-depth, objective comparison of these two compounds, supported by mechanistic principles and experimental considerations, to inform your synthetic strategies.
At a Glance: Structural and Electronic Profiles
This compound and Benzhydrol (also known as diphenylmethanol) are secondary alcohols featuring a hydroxyl-bearing carbon connected to two aromatic rings. The key distinction lies in the nature of one of these rings: a five-membered, oxygen-containing furan ring versus a six-membered benzene ring. This seemingly subtle difference has profound implications for the electronic properties and, consequently, the chemical behavior of the molecule.
| Compound | Structure | Molecular Formula | Molecular Weight | Key Features |
| This compound | ![]() | C₁₁H₁₀O₂ | 174.19 g/mol | Contains one furan ring and one phenyl ring. |
| Benzhydrol | ![]() | C₁₃H₁₂O | 184.23 g/mol | Contains two phenyl rings.[1][2] |
The furan ring, with its oxygen heteroatom, is an electron-rich aromatic system. The lone pairs on the oxygen atom contribute to the π-system, increasing the electron density of the ring. In contrast, the phenyl group, while aromatic, is generally considered electron-withdrawing by induction due to the higher electronegativity of sp² hybridized carbons, but it can act as an electron-donating group through resonance.[3][4] These electronic differences are central to understanding the divergent reactivity of the two alcohols.
Reactivity Comparison: A Mechanistic Perspective
The reactivity of these alcohols is largely dictated by the stability of the intermediates formed during key reactions such as oxidation, nucleophilic substitution, and esterification.
Carbocation Stability and SN1 Reactivity
In reactions proceeding through a carbocation intermediate, such as unimolecular nucleophilic substitution (SN1), the stability of this intermediate is the rate-determining factor.[5] The carbocation formed from this compound, the 2-furyl(phenyl)methyl cation, is expected to be significantly more stable than the diphenylmethyl (benzhydryl) cation.
This enhanced stability arises from the superior electron-donating ability of the furan ring via resonance. The oxygen atom in the furan ring can effectively delocalize the positive charge of the adjacent carbocation through its lone pair of electrons. While the phenyl group in the benzhydryl cation also stabilizes the positive charge through resonance, the delocalization is spread over the carbon atoms of the ring.[6][7] The direct involvement of the more electronegative oxygen atom's lone pair in the furan system provides a more potent stabilizing effect.
Caption: Carbocation formation and stabilization pathways.
Expected Outcome: this compound is predicted to undergo SN1 reactions at a significantly faster rate than Benzhydrol under identical conditions due to the greater stability of its corresponding carbocation intermediate.
Oxidation to Ketones
The oxidation of secondary alcohols to ketones is a fundamental transformation. The electron-rich nature of the furan ring in this compound can influence its susceptibility to oxidation compared to the phenyl rings in Benzhydrol.
The furan moiety is generally more prone to oxidation than the benzene ring. This suggests that while the primary target of oxidation is the secondary alcohol, the furan ring in this compound might be susceptible to over-oxidation or side reactions, especially under harsh oxidizing conditions. Therefore, the choice of oxidant and reaction conditions is more critical when working with this compound to ensure selective oxidation of the alcohol functionality.
Experimental Consideration: For the selective oxidation of this compound to 2-furyl(phenyl)ketone, milder oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are recommended to minimize potential degradation of the furan ring. For Benzhydrol, a wider range of oxidants can be employed with a lower risk of aromatic ring oxidation.
Esterification
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is an equilibrium process.[8] The rate of this reaction is influenced by both steric and electronic factors.
From a steric standpoint, both this compound and Benzhydrol present a similar degree of bulk around the hydroxyl group. Electronically, the nucleophilicity of the alcohol's oxygen atom plays a role. The electron-donating nature of the 2-furyl group could slightly enhance the nucleophilicity of the hydroxyl oxygen in this compound compared to Benzhydrol. However, this electronic effect is likely to be modest and may not lead to a dramatic difference in reaction rates under typical Fischer esterification conditions where the alcohol is often used in excess.
Expected Outcome: The rates of Fischer esterification for both alcohols are expected to be comparable, with any differences likely being minor. The position of the equilibrium will be primarily dictated by the reaction conditions, such as the removal of water.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves the Grignard reaction between phenylmagnesium bromide and furfural.[9]
Procedure:
-
To a solution of phenylmagnesium bromide (1.0 M in THF, 1.0 equiv) in a three-necked flask under a nitrogen atmosphere at 0-5 °C, add freshly distilled furfural (1.0 equiv) dropwise, maintaining the internal temperature below 25 °C.[9]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as an oil.[9]
Caption: Experimental workflow for the synthesis of this compound.
Comparative Oxidation of Secondary Alcohols
This protocol can be adapted to compare the oxidation of this compound and Benzhydrol.
Procedure:
-
In separate flasks, dissolve this compound (1.0 equiv) and Benzhydrol (1.0 equiv) in dichloromethane.
-
To each flask, add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion at room temperature.
-
Stir the reactions and monitor their progress by TLC.
-
Upon completion, dilute the reaction mixtures with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrates under reduced pressure.
-
Analyze the crude products by ¹H NMR and gas chromatography to determine the conversion and yield of the corresponding ketones.
Summary and Outlook
The choice between this compound and Benzhydrol as a synthetic intermediate should be guided by the specific reaction chemistry intended.
-
For SN1-type reactions , this compound is the more reactive substrate due to the superior ability of the furan ring to stabilize the carbocation intermediate.
-
In oxidation reactions , Benzhydrol offers a more robust aromatic system, while the furan ring of this compound requires milder conditions to prevent side reactions.
-
For esterification , the reactivity of both alcohols is expected to be comparable, with steric factors and reaction conditions being the primary determinants of reaction efficiency.
This comparative guide provides a framework for understanding the nuanced differences in reactivity between these two valuable secondary alcohols. By appreciating the electronic contributions of the furan and phenyl moieties, researchers can make more informed decisions in the design and execution of their synthetic routes.
References
-
HDO of benzyl alcohol and furfuryl alcohol a, Reaction pathways. b,c,... - ResearchGate. (URL: [Link])
-
Experimental and kinetic modeling study of benzyl alcohol pyrolysis - ResearchGate. (URL: [Link])
-
3 Factors That Stabilize Carbocations - Master Organic Chemistry. (2011, March 11). (URL: [Link])
-
Reaction kinetics of polyfurfuryl alcohol bioresin and nanoparticles by 1H‐NMR transverse relaxation measurements | Semantic Scholar. (2018, September 1). (URL: [Link])
-
Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives - MDPI. (2023, February 20). (URL: [Link])
-
Which is more stable, triphenyl carbocation or diphenyl methyl carbocation? - Quora. (2017, October 19). (URL: [Link])
-
Which carbocation is more stable? : r/chemhelp - Reddit. (URL: [Link])
-
Can a phenyl group stabilize a carbocation? - Quora. (2019, November 23). (URL: [Link])
-
Unusual SN1 Reaction Mechanism - YouTube. (2023, March 24). (URL: [Link])
-
Kinetics studies and characterization of poly(furfuryl alcohol) for use as bio-based furan novolacs. (2018). (URL: [Link])
-
Is a phenyl group an electrophile or a nucleophile? - Quora. (2017, November 14). (URL: [Link])
-
4 - Organic Syntheses Procedure. (URL: [Link])
-
(2-Methylphenyl)(phenyl)methanol - PMC - NIH. (URL: [Link])
-
Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols - MDPI. (URL: [Link])
-
Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors - MDPI. (2020, February 24). (URL: [Link])
-
furan-2-yl-phenylmethanol - 4484-57-5, C11H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
The effect of phenyl group on the electronic and phosphorescent properties of cyclometalated analogues of platinum(II) terpyridine complexes: A theoretical study - ResearchGate. (URL: [Link])
-
Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. (URL: [Link])
-
Phenyl group - Wikipedia. (URL: [Link])
-
2-FURANMETHANOL - Ataman Kimya. (URL: [Link])
-
11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024, March 17). (URL: [Link])
-
Can we consider a phenyl group also as an alkyl group? - Quora. (2023, January 30). (URL: [Link])
-
2-Furanmethanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
The SN1 Reaction Mechanism - Master Organic Chemistry. (2025, July 3). (URL: [Link])
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])
-
The electronic properties of poly(p-phenylenevinylene) derivatives and their monomers and oligomers | Request PDF - ResearchGate. (URL: [Link])
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27). (URL: [Link])
-
Diphenylmethanol - Wikipedia. (URL: [Link])
-
(PDF) (2-Methylphenyl)(phenyl)methanol - ResearchGate. (2016, May 25). (URL: [Link])
-
Benzhydrol | C13H12O | CID 7037 - PubChem - NIH. (URL: [Link])
-
2-Methylbenzhydrol | C14H14O | CID 95659 - PubChem - NIH. (URL: [Link])
Sources
- 1. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl group - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity of Furan-Containing Methanols
The furan scaffold, a five-membered aromatic heterocycle with one oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic and steric properties make it a versatile pharmacophore, often enhancing the metabolic stability and receptor interactions of drug candidates.[2] Among the vast array of furan derivatives, those containing a methanol group, such as furfuryl alcohol and 5-hydroxymethylfurfural (HMF), have garnered significant attention for their broad spectrum of biological activities.[3][4] This guide provides a comparative analysis of the antimicrobial, antioxidant, and anticancer activities of key furan-containing methanols, supported by experimental data and detailed protocols to ensure scientific integrity.
The biological activity of these compounds is deeply connected to the nature and position of substituents on the furan ring.[1][2] Even slight modifications can lead to significant changes in potency and selectivity, a principle that drives the ongoing exploration of their structure-activity relationships (SAR).[1][4]
Antimicrobial Activity: A Defense Against Pathogens
Furan derivatives have long been recognized for their potential to combat microbial infections, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2] The mechanism often involves the reductive activation of a functional group (like a nitro group) within the bacterial cell, leading to the production of reactive intermediates that damage bacterial DNA and proteins.[2]
Comparative Analysis
The antimicrobial efficacy varies significantly among different furan-containing methanols. The choice of substituents on the furan ring is a critical determinant of this activity.
| Compound | Target Organism | MIC (μM) | Reference |
| Furfuryl Alcohol | Bacillus subtilis | 115 | [5] |
| Furfuryl Alcohol | Salmonella spp. | 115 | [5] |
| Furfural | Bacillus subtilis | 27 | [5] |
| Furoic Acid | Salmonella spp. | 9 | [5] |
| 5-Hydroxymethylfurfural | MDR S. aureus | 250 µg/mL | [6] |
| Mono-furfuryl sodium fumarate | Common bacteria & mold | Strong Inhibition | [7] |
Note: Direct comparison of MIC values should be done with caution as experimental conditions can vary between studies.
From the data, it is evident that even minor structural changes—from a methanol (furfuryl alcohol) to an aldehyde (furfural) or a carboxylic acid (furoic acid)—dramatically influence the minimum inhibitory concentration (MIC).[5] Furthermore, synthetic derivatives like mono-furfuryl sodium fumarate show strong inhibitory effects, highlighting the potential for targeted chemical modification.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and reliable technique for determining the MIC of an antimicrobial agent.
Causality behind Experimental Choices: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and compounds, and its requirement for small volumes of reagents. The use of a positive control (bacteria with no compound) and a negative control (broth only) is essential to validate that the bacteria are viable and the medium is sterile, respectively.
Step-by-Step Methodology:
-
Preparation of Inoculum: A pure culture of the target bacterium is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: A serial two-fold dilution of the furan-containing methanol is prepared in a 96-well microtiter plate. Each well will contain 50 µL of the diluted compound.
-
Inoculation: 50 µL of the prepared bacterial inoculum is added to each well, bringing the total volume to 100 µL.
-
Controls:
-
Positive Control: Wells containing bacterial inoculum and broth but no test compound.
-
Negative Control: Wells containing sterile broth only.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases.[8] Furan derivatives, particularly 5-hydroxymethylfurfural (HMF), have demonstrated notable antioxidant properties by scavenging free radicals.[9][10][11]
Comparative Analysis
The antioxidant capacity of furan-containing methanols is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10]
| Compound | Assay | Scavenging Activity | Concentration | Reference |
| 5-HMF | DPPH | 17.80 ± 0.010% | 6.4 mM | [6] |
| 5-HMF | ABTS | 53.98 ± 0.016% | 6.4 mM | [6] |
| 5-HMF | AAPH-induced Hemolysis | Inhibition Rate: 89.95 ± 0.001% | 12.0 mM | [6] |
Studies show that 5-HMF exhibits dose-dependent radical scavenging activity.[9] It can also protect erythrocytes from hemolysis induced by pro-oxidants like AAPH by reducing reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[9] However, it's worth noting that under certain conditions, HMF can also exhibit pro-oxidative potential, highlighting the complexity of its redox chemistry.[12]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Causality behind Experimental Choices: The DPPH assay is widely used due to its simplicity, speed, and stability. Methanol is a common solvent as it dissolves both the DPPH radical and most antioxidant compounds. A control (DPPH solution without the test compound) is crucial to establish the baseline absorbance of the radical.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the furan-containing methanol in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
The control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Anticancer Activity: Targeting Malignant Cells
The furan nucleus is a key structural motif in many compounds with potent anticancer properties.[2][13][14] These molecules can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[9][13][15]
Comparative Analysis
The antiproliferative activity of furan-containing methanols and their derivatives has been demonstrated against various human cancer cell lines.
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Furan-fused chalcone (8) | HL-60 (Leukemia) | 17.2 | [1] |
| Furan Derivative (24) | HeLa (Cervical) | < 8.79 | [15] |
| Furan Derivative (4) | MCF-7 (Breast) | 4.06 | [13] |
| Furan Derivative (7) | MCF-7 (Breast) | 2.96 | [13] |
| 5-HMF | A375 (Melanoma) | Higher activity vs. other lines | [9] |
The data clearly shows that furan derivatives can exhibit potent cytotoxic activities, often in the micromolar range.[13][15] For instance, the fusion of a furan ring to a chalcone scaffold was shown to increase potency by over 17-fold.[1] 5-HMF has been shown to induce apoptosis and G0/G1 cell cycle arrest in human melanoma cells.[9] More complex synthetic derivatives can trigger apoptosis through the intrinsic mitochondrial pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[13][16]
Mechanism Visualization: Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by furan derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Causality behind Experimental Choices: This assay is chosen for its reliability and widespread use in cytotoxicity screening. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative measurement of the compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing methanol derivative and incubate for 48-72 hours. Include an untreated cell control.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Structure-Activity Relationship (SAR) and Future Directions
The evidence strongly indicates that the furan ring is a privileged scaffold in drug discovery.[1][2] Key SAR insights include:
-
Substituent Position: Modifications at the C2 and C5 positions of the furan ring are often critical for modulating biological activity.[1][2]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a nitro group, can enhance antimicrobial and anticancer bioactivity.[2]
-
Bioisosterism: The furan ring can act as a bioisostere for phenyl rings, which can improve pharmacokinetic properties like metabolic stability and receptor binding.[2]
The comparative data presented in this guide underscores the immense potential of furan-containing methanols as lead compounds for therapeutic development. Future research should focus on synthesizing novel derivatives with optimized substitutions to enhance potency and selectivity, while also conducting comprehensive in vivo studies to validate their efficacy and safety profiles.
References
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]
-
In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]
-
In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. Request PDF on ResearchGate. [Link]
-
Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. PubMed. [Link]
-
Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural. ResearchGate. [Link]
-
Possible pathways that suggested for antimicrobial effects of furan natural derivatives. ResearchGate. [Link]
-
5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. PubMed. [Link]
-
Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmacognosy Reviews. [Link]
-
Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. [Link]
-
5-Hydroxymethylfurfural: A Particularly Harmful Molecule Inducing Toxic Lipids and Proteins?. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Mono-Furfuryl Sodium Fumarate. Journal of South China University of Technology. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Request PDF on ResearchGate. [Link]
-
Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry. [Link]
-
A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]
-
Synthesis and biological activity of furan derivatives. SciSpace. [Link]
-
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
-
FURFURYL ALCOHOL AND RELATED SUBSTANCES. INCHEM. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Mono-Furfuryl Sodium Fumarate [zrb.bjb.scut.edu.cn]
- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Hydroxymethylfurfural: A Particularly Harmful Molecule Inducing Toxic Lipids and Proteins? [mdpi.com]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validating the structure of 2-Furyl(phenyl)methanol derivatives
An In-Depth Technical Guide to the Structural Validation of 2-Furyl(phenyl)methanol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel compounds is a cornerstone of scientific rigor. The this compound scaffold is a privileged structure found in many biologically active agents, making the precise validation of its derivatives a critical step in any research pipeline.[1][2] This guide provides a comparative analysis of the primary analytical techniques used for this purpose, grounded in the experience of a senior application scientist. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Challenge: Instability and Isomeric Ambiguity
The this compound core, while synthetically accessible, presents unique validation challenges. The furan ring is susceptible to degradation, and the parent compound, furan-2-yl(phenyl)methanol, is known to be unstable, degrading from a yellow oil to a dark tar upon storage at room temperature.[3] This inherent instability necessitates rapid and efficient characterization post-synthesis. Furthermore, substitution on either the furan or phenyl ring can lead to multiple isomers, demanding analytical methods capable of discerning subtle structural differences.
Part 1: Initial Confirmation with Mass Spectrometry and NMR Spectroscopy
The first step in structural validation is to confirm the molecular weight and basic scaffold. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and comprehensive initial assessment.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the first piece of evidence for a successful synthesis.
Expertise & Experience: The choice of ionization technique is critical. For many this compound derivatives, which are relatively stable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is highly effective.[4][5] For more fragile or polar derivatives, soft ionization techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are preferable to minimize fragmentation and preserve the molecular ion.[6]
The fragmentation pattern in EI-MS is a structural fingerprint. For the this compound core, key fragmentation pathways involve the loss of water (M-18), loss of the phenyl group (M-77), or cleavage to form the furyl or phenyl cation. Understanding these patterns is crucial for confirming the presence of the core structure.
Comparative Data: Expected MS Fragmentation
| Technique | Ionization Method | Key Information Provided | Expected Fragments for Core Structure | Pros | Cons |
| GC-MS | Electron Ionization (EI) | Molecular Ion (M+), Structural Fragmentation | M+, [M-H]+, [M-OH]+, [M-H₂O]+, C₇H₇⁺ (tropylium), C₅H₅O⁺ | Provides detailed structural fingerprint, high resolution. | Can cause extensive fragmentation, potentially losing the molecular ion. |
| LC-MS | Electrospray Ionization (ESI) | Protonated Molecule [M+H]+ or Adducts [M+Na]+ | Primarily [M+H]+, minimal fragmentation | "Soft" ionization preserves molecular ion, suitable for polar/labile compounds. | Provides less structural information from fragmentation. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified derivative in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a GC system equipped with a standard non-polar column (e.g., HP-5MS).[5] Set the injector temperature to 250°C and the transfer line to 280°C.
-
GC Method: Program the oven temperature with an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/min to 300°C, and a final hold for 5 minutes.
-
MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-500. The ion source temperature should be 230°C with a 70 eV electron energy.
-
Data Analysis: Identify the molecular ion peak (M+). Analyze the fragmentation pattern and compare it to expected cleavages for the this compound scaffold.
NMR Spectroscopy: Mapping the Molecular Skeleton
While MS confirms the mass, NMR spectroscopy elucidates the connectivity of atoms, providing a detailed map of the molecular structure. ¹H and ¹³C NMR are the primary experiments for this class of compounds.[7][8]
Expertise & Experience: The chemical environment of the furan and phenyl protons provides a wealth of information. The three protons on the furan ring typically appear as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm). The benzylic proton (the CH-OH proton) is a key diagnostic signal, usually appearing as a singlet or doublet around δ 5.5-6.0 ppm. Its coupling to the adjacent hydroxyl proton can often be observed, and this coupling disappears upon a D₂O shake, confirming the assignment.
For substituted derivatives, the change in chemical shifts and coupling patterns reveals the position of the substituent. For example, substitution at the 5-position of the furan ring will simplify the furan region of the ¹H NMR spectrum from three proton signals to two doublets.[9]
Comparative Data: Typical ¹H NMR Chemical Shifts (CDCl₃)
| Proton | Chemical Shift Range (ppm) | Multiplicity | Key Diagnostic Features |
| Furan H5 | 7.30 - 7.40 | dd | Downfield due to proximity to oxygen and conjugation. |
| Furan H4 | 6.30 - 6.40 | dd | Characteristic furan coupling constants. |
| Furan H3 | 6.20 - 6.30 | dd | Upfield-most furan proton. |
| Phenyl Protons | 7.20 - 7.50 | m | Complex multiplet for unsubstituted ring. |
| Benzylic CH | 5.70 - 5.90 | s or d | Position is sensitive to electronic effects. |
| Hydroxyl OH | 2.0 - 4.0 | br s or d | Broad, variable position; disappears with D₂O. |
Note: Data synthesized from typical values for furan-containing alcohols.[9][10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024) due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): If the structure is ambiguous, acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
Workflow for Initial Spectroscopic Analysis
Caption: Logical flow of spectroscopic analysis for structural elucidation.
Part 2: Unambiguous Proof with X-ray Crystallography
For novel compounds, particularly those with stereocenters or complex substitution patterns, NMR and MS data can sometimes be insufficient for absolute structural proof. In these cases, single-crystal X-ray crystallography is the gold standard.
Trustworthiness: X-ray crystallography provides an unambiguous, three-dimensional model of the molecule as it exists in the crystal lattice.[11] This technique is unparalleled for determining absolute configuration, bond lengths, bond angles, and torsional angles, leaving no room for misinterpretation. The resulting crystal structure is the most authoritative piece of evidence for a compound's structure.[12]
Causality in Method Choice: The decision to pursue X-ray crystallography is driven by the need for certainty. It is often employed when:
-
The position of substituents cannot be definitively assigned by NMR.
-
The relative or absolute stereochemistry of a chiral center must be determined.
-
An unexpected rearrangement has occurred during synthesis.
-
The compound is a key candidate for drug development, where regulatory bodies require absolute structural proof.
The primary limitation is the requirement for a high-quality single crystal, which can sometimes be challenging to obtain.
Experimental Workflow: Single-Crystal X-ray Crystallography
-
Crystal Growth (The Critical Step): Grow single crystals suitable for diffraction. This is often the most time-consuming step. Common methods include:
-
Slow evaporation of a solvent from a saturated solution.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Crystal Selection and Mounting: Select a well-formed, clear crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule. Computational software is then used to fit the atoms into the density and refine the model to match the experimental data.
-
Validation: The final structure is validated using metrics such as the R-factor, which indicates the goodness of fit between the calculated and observed diffraction data.[13]
Comparison of Validation Techniques
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-ray Crystallography |
| Information | Molecular weight, elemental formula, fragmentation pattern | Atom connectivity, 2D/3D structure in solution, stereochemistry | Absolute 3D structure in solid state, bond lengths/angles |
| Sample Amount | Micrograms (µg) | Milligrams (mg) | Single crystal (µg-mg) |
| Sample State | Solid/Liquid/Gas | Solution | Single Crystal |
| Destructive? | Yes (EI) / No (ESI) | No | No |
| Key Advantage | Fast, highly sensitive, confirms molecular formula | Rich structural detail, non-destructive | Unambiguous, definitive structural proof |
| Key Limitation | Limited connectivity info, isomers can be identical | Can be ambiguous for complex isomers | Requires a suitable single crystal |
Conclusion
requires a multi-faceted analytical approach. The process begins with Mass Spectrometry to confirm the molecular weight, followed by comprehensive NMR spectroscopy to map the atomic connectivity. For cases of ambiguity, or when absolute proof of stereochemistry is required, single-crystal X-ray crystallography provides the definitive answer. By judiciously applying these techniques and understanding the causality behind their selection, researchers can ensure the scientific integrity of their work and build a solid foundation for further development.
References
-
Organic Syntheses Procedure. (n.d.). Furan-2-yl(phenyl)methanol. Organic Syntheses. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]
-
Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2136. Retrieved from [Link]
-
Jones, D. B., et al. (2010). The electronic states of 2-furanmethanol (furfuryl alcohol) studied by photon absorption and electron impact spectroscopies. The Journal of Chemical Physics, 132(23), 234306. Retrieved from [Link]
-
MacLean, L., et al. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. Retrieved from [Link]
-
Hsu, Y-F., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1632. Retrieved from [Link]
-
Dandárová, M., Kováč, J., & Végh, D. (1980). 1H and 13C NMR study of (X-phenyl)-5-nitro-2-furylvinyl ethers. Collection of Czechoslovak Chemical Communications, 45(12), 3557–3563. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Retrieved from [Link]
-
Filatov, M. A., et al. (2009). X-ray Structures of Cyclophanes Derived from Naphtho[1,2-c:5,6-c]difuran and the Synthesis, Structure, and Reaction Kinetics of Its 1,3,6,8-Tetrasilylated Derivative. The Journal of Organic Chemistry, 74(13), 4797–4804. Retrieved from [Link]
-
Hsu, Y-F., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed, 36887011. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Retrieved from [Link]
-
PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Retrieved from [Link]
-
Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furanmethanol, a-methyl-a-phenyl-. Retrieved from [Link]
-
MDPI. (2024). Ultrasonic-Formic Acid Pretreatment Coupled with Metal Ion/Deep Eutectic Synergistic Catalysis: Efficient Conversion of Biomass to 5-Hydroxymethylfurfural. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
King's Centre for Visualization in Science. (n.d.). Phenylmethanol IR Spectroscopy. Retrieved from [Link]
Sources
- 1. This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sci-Hub. 1H and 13C NMR study of (X-phenyl)-5-nitro-2-furylvinyl ethers / Collection of Czechoslovak Chemical Communications, 1980 [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742) [hmdb.ca]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2-Furyl(phenyl)methanol: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical and chemical analysis, accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2-Furyl(phenyl)methanol, a versatile building block in organic synthesis, requires robust analytical methods to ensure its purity and concentration. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of this important analyte.
The Rise of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool for the precise and accurate quantification of organic molecules[1][2]. Unlike chromatographic techniques that often rely on calibration curves with compound-specific reference standards, qNMR is a primary ratio method[3]. This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the determination of the analyte's purity or concentration by comparing its signal integral to that of a certified internal standard of known purity[3][4].
This inherent quantitative nature, coupled with its non-destructive approach, makes qNMR an increasingly attractive alternative to traditional methods for the assay of small molecules like this compound[1][2].
Understanding the Analyte: this compound
This compound is a secondary alcohol containing both a furan and a phenyl ring. Its structure presents distinct signals in a ¹H NMR spectrum, making it a suitable candidate for qNMR analysis. The key protons for quantification are the methine proton (CH-OH) and the aromatic protons of the furan and phenyl rings.
A critical consideration for the analysis of this compound is its stability. The compound can be unstable at room temperature, degrading over time[1]. Therefore, prompt analysis after preparation or appropriate storage conditions are crucial for obtaining accurate quantitative results.
Head-to-Head Comparison: qNMR vs. HPLC vs. GC
The choice of analytical method depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation. Here, we compare the performance of qNMR, HPLC, and GC for the assay of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Calibration | Requires a certified internal standard of a different compound. | Typically requires a calibration curve with a certified reference standard of the analyte. | Typically requires a calibration curve with a certified reference standard of the analyte. |
| Specificity | High; structural information aids in peak assignment and impurity identification. | Good; dependent on column selectivity and detector. | High; often coupled with a mass spectrometer (MS) for definitive identification. |
| Accuracy | High; traceable to primary standards. | High; dependent on the purity of the reference standard. | High; dependent on the purity of the reference standard. |
| Precision (%RSD) | Typically < 1%. | Typically < 2%. | Typically < 3%. |
| Sample Throughput | Moderate; longer acquisition times for high precision. | High; well-suited for automated analysis of multiple samples. | High; well-suited for automated analysis of multiple samples. |
| Sample Preparation | Simple; dissolution in a deuterated solvent with an internal standard. | Can be more complex, involving filtration and dilution. | May require derivatization for non-volatile analytes, though direct injection is possible for many alcohols. |
| Destructive? | No, the sample can be recovered. | Yes. | Yes. |
| Instrumentation Cost | High initial investment for the NMR spectrometer. | Moderate. | Moderate. |
Experimental Protocols
To provide a practical comparison, we outline detailed, step-by-step methodologies for each technique.
Quantitative ¹H NMR (qNMR) Protocol
This protocol is designed to ensure a self-validating system by incorporating key steps for accurate and precise quantification.
1. Selection of Internal Standard and Solvent:
-
Rationale: The internal standard must have a certified purity, be stable, not react with the analyte, and have signals that do not overlap with the analyte's signals[4]. For this compound, a suitable internal standard would be a compound with sharp singlets in a clear region of the spectrum, such as 1,4-dinitrobenzene or dimethyl sulfone. Deuterated chloroform (CDCl₃) is a good solvent choice as it is a common solvent for organic molecules and its residual peak at 7.26 ppm is well-separated from the expected analyte signals[5].
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the chosen internal standard (e.g., 1,4-dinitrobenzene) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Rationale: Key acquisition parameters must be optimized for accurate quantification. A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard is crucial to ensure complete relaxation of all protons, leading to accurate integrals[6]. A 90° pulse angle is used to maximize the signal-to-noise ratio.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm
-
Number of Scans (NS): 16 (can be increased for better signal-to-noise)
-
Relaxation Delay (D1): 30 s
-
Acquisition Time (AQ): ~4 s
-
Pulse Angle (P1): 90°
-
4. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved methine proton signal of this compound (expected around 5.8 ppm) and a well-resolved signal from the internal standard (e.g., the singlet for the aromatic protons of 1,4-dinitrobenzene at ~8.4 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard of known purity in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the this compound sample and dissolving it in methanol to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
Rationale: A reversed-phase C18 column is a common choice for separating aromatic compounds. A mobile phase of acetonitrile and water provides good resolution. UV detection is suitable due to the presence of chromophores in the analyte.
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography (GC) Protocol
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard of known purity in a suitable solvent like methanol or dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the this compound sample and dissolving it in the same solvent to a concentration within the calibration range.
-
An internal standard (e.g., n-dodecane) can be added to both standards and samples to improve precision.
2. GC Instrumentation and Conditions:
-
Rationale: A non-polar or mid-polar capillary column is suitable for the analysis of alcohols. Flame Ionization Detection (FID) is a robust and sensitive detector for organic compounds.
-
Instrument: Gas chromatograph with an FID or Mass Spectrometer (MS) detector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Detector Temperature: 280 °C (FID).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) of the reference standard against its concentration.
-
Quantify the this compound in the sample by comparing its peak area ratio to the calibration curve.
Conclusion: Choosing the Right Tool for the Job
Both qNMR and chromatographic methods are capable of providing accurate and precise results for the assay of this compound.
-
qNMR stands out as a primary ratio method that offers high accuracy and structural confirmation without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of reference materials and in research settings where a high degree of confidence in the quantitative value is required.
-
HPLC is a versatile and robust technique, well-suited for routine quality control in a high-throughput environment. Its lower initial instrument cost and established validation protocols make it a popular choice in many laboratories.
-
GC is an excellent choice for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides unparalleled specificity for identification and quantification, especially for impurity profiling.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. For the highest level of confidence, an orthogonal approach using both qNMR and a chromatographic technique is recommended.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813–823.
-
Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses. Retrieved from [Link]
-
Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols? - WKB116133. Retrieved from [Link]
- Inoue, Y., & Fujiwara, H. (1983). 1H and 13C NMR spectra of furan derivatives. Magnetic Resonance in Chemistry, 21(12), 947-951.
- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
- ICH. (2005). Q2 (R1) Validation of analytical procedures: text and methodology.
- Miura, T., & Wakamori, M. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 838-845.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(4), 1473–1486.
- Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. W. (1998). Method performance and validation for quantitative analysis by 1H and 31P NMR spectroscopy. Applications to analytical standards and agricultural chemicals. Analytical chemistry, 70(23), 4921–4928.
- Mahajan, S., & Singh, I. P. (2013). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 78, 233-240.
- Vatansever, B., & Yilmaz, H. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- Xie, Y., Zheng, D., Yang, T., Zhang, Z., Xu, W., Liu, H., & Li, W. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765.
-
Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]
-
Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2013). PubMed. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033944). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR of polymer 2 in deuterated chloroform. Residual solvent signal... Retrieved from [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2018). PMC - NIH. Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2012). ACS Publications. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). Retrieved from [Link]
-
Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). PubMed. Retrieved from [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. Retrieved from [Link]
-
How to Measure Alcohol Content with Benchtop qNMR. (2019). AZoM. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). Title. Retrieved from [Link]
-
A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Analysis of Ethanol in Beer Using Gas Chromatography: A Side-by-Side Comparison of Calibration Methods. (2021). ACS Publications. Retrieved from [Link]
-
Blood alcohol testing: comparison of the performance obtained with the different methods used in the Belgian external quality assessment schemes. (2002). PubMed. Retrieved from [Link]
-
COMPARATIVE ANALYSIS OF METHODS FOR THE DETECTION AND QUANTITATIVE DETERMINATION OF ETHYL ALCOHOL IN THE BODY. (2024). ResearchGate. Retrieved from [Link]
-
HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. (n.d.). Journal of Hygienic Engineering and Design. Retrieved from [Link]
-
Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. (2013). Molnar Institute. Retrieved from [Link]
-
HPLC Profiling for Quality Control of Secondary Metabolites of Aqueous and Hydroethanolic Extract of Gardenia aqualla Stapf & Hutch. (2023). Scirp.org. Retrieved from [Link]
-
Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography–Mass Spectrometry. (2023). ACS Publications. Retrieved from [Link]
-
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2011). ACS Publications. Retrieved from [Link]
-
Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. (2021). MDPI. Retrieved from [Link]
-
HS-SPME-GC-MS Analysis of Volatile Aromatic Compounds in Alcohol Related Beverages Made with Mulberry Fruits. (2019). ResearchGate. Retrieved from [Link]
-
Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). (2023). PubMed Central. Retrieved from [Link]
-
Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). (2019). MDPI. Retrieved from [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Routes of 2-Furyl(phenyl)methanol for the Modern Research Chemist
In the landscape of pharmaceutical development and fine chemical synthesis, 2-Furyl(phenyl)methanol stands as a valuable intermediate, its structural motif present in a range of biologically active molecules. The efficient and reliable synthesis of this secondary alcohol is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for obtaining this compound: the Grignard reaction and a two-step sequence involving Friedel-Crafts acylation followed by ketone reduction. By examining the underlying chemical principles, detailed experimental protocols, and key performance metrics of each route, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.
Introduction to the Synthetic Challenges
The synthesis of this compound, while seemingly straightforward, presents a set of challenges rooted in the chemical nature of the furan ring. Furan is an electron-rich aromatic heterocycle that is notoriously sensitive to strong acids and electrophiles, which can lead to polymerization and other undesirable side reactions.[1] Consequently, the choice of synthetic route must carefully consider the reaction conditions to preserve the integrity of this fragile moiety.
Route 1: The Grignard Reaction - A Direct and High-Yielding Approach
The addition of an organometallic reagent to an aldehyde is a classic and powerful method for carbon-carbon bond formation and the synthesis of secondary alcohols. In the context of this compound synthesis, the Grignard reaction offers a direct and highly efficient one-step process.
Mechanistic Rationale
The Grignard reagent, phenylmagnesium bromide, is prepared by the reaction of bromobenzene with magnesium metal. This organometallic species is characterized by a highly polarized carbon-magnesium bond, which imparts significant nucleophilic character to the phenyl group. This potent nucleophile readily attacks the electrophilic carbonyl carbon of furfural. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final product, this compound. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to stabilize the Grignard reagent and prevent its premature quenching by protic species.
Visualizing the Grignard Reaction Pathway
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis
The following protocol is adapted from a robust procedure published in Organic Syntheses, a testament to its reliability and reproducibility.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Furfural
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium surface. A solution of bromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred and may require gentle heating to begin. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.
-
Addition of Furfural: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled furfural (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel, maintaining the internal temperature below 20 °C.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a pale yellow oil.
Route 2: Friedel-Crafts Acylation and Subsequent Reduction
An alternative, two-step approach to this compound involves the initial Friedel-Crafts acylation of furan with benzoyl chloride to form 2-benzoyl-furan, followed by the reduction of the ketone functionality.
Mechanistic Rationale
Step 1: Friedel-Crafts Acylation: This reaction introduces the benzoyl group onto the furan ring. Due to the acid sensitivity of furan, traditional Lewis acids like aluminum chloride (AlCl₃) are often too harsh and can lead to polymerization.[1] Milder Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or ytterbium triflate (Yb(OTf)₃), are therefore preferred catalysts. The Lewis acid coordinates to the carbonyl oxygen of benzoyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) which is then attacked by the electron-rich furan ring, preferentially at the 2-position.
Step 2: Ketone Reduction: The resulting 2-benzoyl-furan is then reduced to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation. It is a source of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during workup to yield this compound. This reduction is typically chemoselective for aldehydes and ketones, making it a reliable method in the presence of other functional groups.
Visualizing the Two-Step Synthesis Pathway
Caption: Workflow for the Friedel-Crafts acylation and reduction route.
Detailed Experimental Protocols
Protocol 2A: Friedel-Crafts Acylation of Furan
Materials:
-
Furan
-
Benzoyl chloride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve furan (1.2 equivalents) and benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add boron trifluoride etherate (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 2-benzoyl-furan is then purified by column chromatography or distillation.
Protocol 2B: Reduction of 2-Benzoyl-furan
Materials:
-
2-Benzoyl-furan
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-benzoyl-furan (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Carefully acidify the reaction mixture with dilute hydrochloric acid to neutralize any excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography if necessary.
Comparative Analysis of the Synthetic Routes
| Parameter | Grignard Reaction | Friedel-Crafts Acylation & Reduction |
| Number of Steps | 1 (from bromobenzene and furfural) | 2 |
| Overall Yield | Excellent (typically >90%) | Moderate to Good (typically 60-80%) |
| Reagent Sensitivity | Highly sensitive to water and protic solvents | Furan is sensitive to strong acids |
| Key Reagents | Phenylmagnesium bromide, Furfural | Benzoyl chloride, BF₃·OEt₂, NaBH₄ |
| Safety Considerations | Grignard reagents are pyrophoric and water-reactive. | Boron trifluoride etherate is corrosive and moisture-sensitive. Sodium borohydride reacts with acid to produce flammable hydrogen gas. |
| Scalability | Readily scalable with appropriate equipment for handling organometallics. | Scalable, but the two-step nature adds complexity. |
| Atom Economy | Good | Moderate, due to the two-step process and the use of stoichiometric reagents. |
Expert Insights and Recommendations
The Grignard reaction stands out as the superior method for the synthesis of this compound in most laboratory settings. Its primary advantages are the high reported yield (94%) and the single-step nature of the transformation from readily available starting materials.[2] The main challenge lies in the stringent requirement for anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. However, with standard laboratory techniques for handling air- and moisture-sensitive reagents, this is a manageable obstacle. The high exothermicity of the Grignard reaction also necessitates careful temperature control, especially during scale-up.
The Friedel-Crafts acylation followed by reduction offers a viable, albeit less efficient, alternative. This two-step route may be considered when Grignard reagents are not readily accessible or if the starting materials for this route are more economical on a large scale. The critical consideration for this pathway is the choice of a mild Lewis acid for the acylation step to avoid the polymerization of the furan ring. While this route involves an additional synthetic step and purification of an intermediate, the reagents used are generally less hazardous to handle than pyrophoric Grignard reagents. The reduction of the intermediate ketone with sodium borohydride is typically a high-yielding and straightforward reaction.
Conclusion
For researchers seeking a reliable and high-yielding laboratory-scale synthesis of this compound, the Grignard reaction between phenylmagnesium bromide and furfural is the recommended route. Its efficiency and directness make it the preferred choice, provided that appropriate techniques for handling organometallic reagents are employed. The two-step Friedel-Crafts acylation and reduction pathway, while less efficient in terms of overall yield and atom economy, remains a valid alternative, particularly in scenarios where the handling of Grignard reagents is to be avoided or when economic factors for bulk production come into play. The choice between these two synthetic strategies will ultimately depend on the specific constraints and priorities of the research or development project at hand.
References
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]
-
Delogu, G. L., & Begala, M. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Retrieved from [Link]
-
Heid, J. V., & Levine, R. (1948). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE1. The Journal of Organic Chemistry, 13(3), 409–412. Retrieved from [Link]
-
Luo, Y., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Su, W., et al. (2003). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. Retrieved from [Link]
-
TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]
Sources
Comparative Cross-Reactivity of 2-Furyl(phenyl)methanol Derivatives: A Guide for Immunoassay Development
For researchers and drug development professionals, understanding the specificity of molecular interactions is paramount. When developing immunoassays for small molecules or evaluating the potential for off-target effects of drug candidates, cross-reactivity is a critical parameter. This guide provides a comprehensive framework for studying the cross-reactivity of 2-furyl(phenyl)methanol derivatives, a class of compounds with diverse biological activities.[1] We will delve into the theoretical underpinnings of cross-reactivity, present a detailed, self-validating experimental workflow for its assessment, and interpret hypothetical data to illustrate key structure-activity relationships (SAR).
The Immunological Basis of Cross-Reactivity
Cross-reactivity in the context of immunoassays is the phenomenon where an antibody, raised against a specific molecule (the target analyte), binds to other, structurally similar molecules.[2] This occurs because antibodies recognize and bind to specific three-dimensional shapes and chemical features on a molecule, known as epitopes. For small molecules like this compound derivatives, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an antibody response.[3] These small molecules are termed haptens .
The resulting antibody population will be specific to the hapten, but the degree of this specificity varies. Subtle modifications to the hapten's structure can either enhance, diminish, or have no effect on the antibody's binding affinity. The extent of this binding promiscuity is what we quantify as cross-reactivity.[4] Understanding this is crucial, as significant cross-reactivity can lead to inaccurate measurements in diagnostic assays or unforeseen off-target binding in therapeutic applications.[5]
Designing a Comparative Cross-Reactivity Study
Causality Behind Experimental Design: Selecting the Right Tools
Our primary tool will be a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This format is ideal for quantifying small molecule haptens.[6] The principle is straightforward: a known amount of labeled antigen (our target derivative conjugated to an enzyme) competes with the unlabeled antigen in our sample (the various derivatives we want to test) for a limited number of antibody binding sites. A higher concentration of a cross-reacting derivative in the sample will result in less labeled antigen binding, leading to a weaker signal. This inverse relationship allows us to quantify the binding affinity of each derivative relative to the original target.
The Experimental & Logical Workflow
A successful study requires a logical progression from reagent generation to data analysis. The overall workflow is designed to ensure that each step validates the next, providing trustworthy and reproducible results.
Caption: Experimental workflow for cross-reactivity analysis.
Selection of this compound Derivatives
The choice of derivatives is critical for elucidating meaningful SAR. We begin with the parent molecule, furan-2-yl(phenyl)methanol , and introduce systematic modifications to the phenyl ring.[7][8] This allows us to probe the effects of electronic and steric changes on antibody binding.
Our hypothetical test panel includes:
-
Parent Compound (PC): Furan-2-yl(phenyl)methanol
-
Derivative A (DA): Furan-2-yl(4-chlorophenyl)methanol (Electron-withdrawing group)
-
Derivative B (DB): Furan-2-yl(4-methoxyphenyl)methanol (Electron-donating group)
-
Derivative C (DC): Furan-2-yl(4-nitrophenyl)methanol (Strong electron-withdrawing group)
-
Derivative D (DD): Furan-2-yl(o-tolyl)methanol (Steric hindrance near the binding site)
These derivatives are selected because their synthesis is well-documented and they provide a clear basis for comparing electronic and steric effects.[9]
Experimental Protocols: A Self-Validating System
The following protocols are described in detail to ensure they are self-validating. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Immunogen and Tracer Synthesis
To generate antibodies, the parent compound (a hapten) must be conjugated to a carrier protein like Bovine Serum Albumin (BSA). A common method involves introducing a linker arm to the hapten, which is then coupled to amine groups on the protein. For the ELISA tracer, the same hapten is conjugated to an enzyme, typically Horseradish Peroxidase (HRP). The choice of linker arm and conjugation chemistry is critical as it can influence the specificity of the resulting antibodies.[10]
Competitive ELISA Protocol
This protocol is optimized for a 96-well microtiter plate format.
Step-by-Step Methodology:
-
Coating:
-
Dilute the polyclonal anti-hapten antibody (raised against the Parent-BSA immunogen) to an optimal concentration (e.g., 1:5000) in a coating buffer (pH 9.6 carbonate-bicarbonate buffer).
-
Add 100 µL of this solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Causality: The high pH facilitates the passive adsorption of the antibody to the polystyrene surface of the plate. Overnight incubation ensures maximal and stable binding.
-
-
Washing:
-
Flick out the coating solution and wash the plate 3 times with 200 µL per well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Causality: Washing removes any unbound antibody, reducing background noise. Tween-20 is a non-ionic detergent that helps prevent non-specific binding in subsequent steps.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Causality: The blocking buffer saturates any remaining protein-binding sites on the plate, which is crucial for preventing the enzyme conjugate from binding non-specifically and causing a false positive signal.
-
-
Competitive Reaction:
-
Wash the plate 3 times with wash buffer.
-
In a separate dilution plate, prepare serial dilutions of the standard (Parent Compound) and the test derivatives (A-D) in assay buffer (PBST with 0.1% BSA).
-
Add 50 µL of each standard or derivative dilution to the corresponding wells of the coated plate.
-
Immediately add 50 µL of the Parent-HRP tracer (diluted to its optimal working concentration in assay buffer) to all wells.
-
Incubate for 1 hour at 37°C.
-
Causality: This is the critical competitive step. The free derivative (analyte) and the HRP-labeled derivative (tracer) compete for the limited antibody binding sites on the plate. Higher affinity or concentration of the free derivative will result in less tracer binding.[11][12]
-
-
Detection:
-
Wash the plate 5 times with wash buffer to remove all unbound reagents.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Causality: HRP catalyzes the oxidation of TMB, producing a blue color. The intensity of the color is directly proportional to the amount of HRP-tracer bound to the plate.
-
-
Stopping and Reading:
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Read the absorbance (Optical Density or OD) at 450 nm using a microplate reader within 15 minutes.
-
Causality: The acid stops the enzymatic reaction and stabilizes the color for accurate measurement.
-
Data Analysis
The trustworthiness of the results hinges on proper data analysis.
-
IC50 Calculation: For each derivative, plot the OD450 against the logarithm of the derivative concentration. Use a sigmoidal (four-parameter logistic) curve fit to determine the IC50 value . The IC50 is the concentration of the derivative that causes a 50% reduction in the maximum signal (i.e., 50% inhibition of tracer binding).[10]
-
Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated relative to the parent compound using the following formula:
%CR = (IC50 of Parent Compound / IC50 of Derivative) x 100
Hypothetical Data and Interpretation
To illustrate the utility of this approach, we present a table of hypothetical, yet scientifically plausible, results.
| Compound ID | Derivative Name | Substituent (Position) | Key Property | Hypothetical IC50 (ng/mL) | % Cross-Reactivity |
| PC | Furan-2-yl(phenyl)methanol | -H | Parent Compound | 25 | 100% |
| DA | Furan-2-yl(4-chlorophenyl)methanol | -Cl (para) | Electron-withdrawing | 35 | 71.4% |
| DB | Furan-2-yl(4-methoxyphenyl)methanol | -OCH₃ (para) | Electron-donating | 80 | 31.3% |
| DC | Furan-2-yl(4-nitrophenyl)methanol | -NO₂ (para) | Strong e⁻-withdrawing | 15 | 166.7% |
| DD | Furan-2-yl(o-tolyl)methanol | -CH₃ (ortho) | Steric Hindrance | 250 | 10.0% |
Structure-Activity Relationship (SAR) Insights
Caption: Structure-Activity Relationship (SAR) diagram.
-
Electronic Effects: The strong electron-withdrawing nitro group in Derivative C significantly increased cross-reactivity. This suggests that the antibody's binding pocket may have an electron-rich region that favorably interacts with an electron-poor phenyl ring. The less potent electron-withdrawing chloro group (Derivative A) had a smaller effect, while the electron-donating methoxy group (Derivative B) reduced binding, further supporting this hypothesis.
-
Steric Effects: The methyl group in the ortho position of Derivative D drastically reduced cross-reactivity. This is a classic example of steric hindrance, where the bulky group physically prevents the derivative from fitting optimally into the antibody's binding site.[15]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to studying the cross-reactivity of this compound derivatives. By combining a well-validated competitive ELISA protocol with a systematic selection of compounds, researchers can generate high-quality, interpretable data. The hypothetical results demonstrate how such a study can yield critical insights into the structure-activity relationships governing antibody-hapten interactions.
For drug development professionals, these studies are indispensable for selecting lead candidates with high specificity and low potential for off-target effects. For scientists developing diagnostic assays, this framework provides a clear path to characterizing assay specificity and ensuring accurate analyte quantification. While ELISA is a robust primary tool, results can be further validated using alternative platforms like Surface Plasmon Resonance (SPR) for a more detailed kinetic analysis of the binding events.[16]
References
-
Wang, Z., et al. (2017). Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay. Analytical Chemistry, 89(13), 7232–7239. Available at: [Link]
-
Li, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. Available at: [Link]
-
Wang, Z., et al. (2017). Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay. PubMed. Available at: [Link]
-
Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. National Institutes of Health. Available at: [Link]
-
CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. CANDOR Bioscience. Available at: [Link]
-
European Medicines Agency. (n.d.). Assays and Strategies for Immunogenicity Assessment. EMA. Available at: [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(23), 11210. Available at: [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]
-
Janeway, C. A. Jr., et al. (2001). The interaction of the antibody molecule with specific antigen. In Immunobiology: The Immune System in Health and Disease. 5th edition. Garland Science. Available at: [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory. Available at: [Link]
-
Wang, L., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Available at: [Link]
-
Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]
-
Gee, S. J., et al. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Agricultural and Food Chemistry, 54(17), 6179–6188. Available at: [Link]
-
Nichol, M. F., et al. (2018). Furan-2-yl(phenyl)methanol. Organic Syntheses, 95, 46-61. Available at: [Link]
-
Gut-Landman, A., et al. (2018). The effect of haptens on protein-carrier immunogenicity. mAbs, 10(5), 731–738. Available at: [Link]
-
Cambridge Healthtech Institute. (2023). Immunogenicity Assessment & Clinical Relevance. CHI. Available at: [Link]
-
Greb-Jelonek, L., et al. (2020). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Assessment for Therapeutic Protein Products. FDA. Available at: [Link]
-
Jawa, V., et al. (2016). Assessing the Immunogenicity of Biopharmaceuticals. Journal of Clinical Rheumatology, 22(Suppl 1), S32–S40. Available at: [Link]
-
Bowen, S. (n.d.). Immunogenicity Evaluation of Biopharmaceuticals. ELIQUENT Life Sciences. Available at: [Link]
-
Gandon, A., et al. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1243–1252. Available at: [Link]
-
ChemSynthesis. (n.d.). furan-2-yl-phenylmethanol. ChemSynthesis. Available at: [Link]
Sources
- 1. This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. microbenotes.com [microbenotes.com]
- 13. researchgate.net [researchgate.net]
- 14. Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Benchmarking Chiral Alcohols in Asymmetric Catalysis: The Case of 2-Furyl(phenyl)methanol
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is a perpetual frontier. The synthesis of enantiomerically pure compounds is a cornerstone of modern medicine and materials science, and the choice of catalyst is paramount to achieving this goal. This guide provides an in-depth technical comparison of chiral alcohols as catalysts, with a special focus on providing a framework for evaluating the performance of 2-Furyl(phenyl)methanol.
While direct, peer-reviewed comparative data for this compound in benchmark asymmetric reactions is not yet prevalent in the literature, its structural motifs—a chiral secondary alcohol bearing both a phenyl and a furan ring—suggest its potential as a valuable chiral ligand. The furan moiety, in particular, offers unique electronic properties and potential for secondary interactions that could influence stereoselectivity.
To objectively assess its potential, we will benchmark it against well-established chiral ligands in one of the most rigorously studied reactions in asymmetric catalysis: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a gold standard for evaluating the efficacy of new chiral catalysts due to its reliability and the sensitivity of its stereochemical outcome to the ligand's structure.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a powerful method for forming carbon-carbon bonds and creating chiral secondary alcohols.[1] In the absence of a chiral catalyst, this reaction yields a racemic mixture of (R)- and (S)-1-phenyl-1-propanol. The role of the chiral ligand is to form a complex with the diethylzinc, creating a chiral environment that directs the addition of an ethyl group to one face of the aldehyde, leading to an excess of one enantiomer.
The general scheme for this reaction is as follows:
The performance of a chiral ligand in this reaction is primarily measured by two key metrics:
-
Yield (%) : The amount of the desired 1-phenyl-1-propanol product obtained relative to the theoretical maximum.
-
Enantiomeric Excess (ee %) : A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other. An ee of 99% means that the product mixture contains 99.5% of the major enantiomer and 0.5% of the minor one.
Comparative Performance of Chiral Alcohol Ligands
To provide a robust benchmark, we will compare the hypothetical performance of this compound against two well-documented and high-performing classes of chiral ligands: a camphor-derived β-amino alcohol and a carbohydrate-based ligand.
| Chiral Ligand/Catalyst | Role | Yield (%) | Enantiomeric Excess (ee %) | Predominant Enantiomer | Reference |
| This compound | Potential Chiral Ligand | To Be Determined | To Be Determined | To Be Determined | N/A |
| Camphor-derived β-amino alcohol | Chiral Ligand | up to 93 | up to 88 | (S) | [2] |
| D-fructose-derived β-amino alcohol | Chiral Ligand | 100 | 92 | (S) | [1][3] |
This table clearly illustrates the high bar set by existing chiral ligands. For this compound to be considered a competitive catalyst in this reaction, it would need to achieve both high yields and high enantioselectivities, ideally exceeding 90% ee.
Understanding the Catalytic Cycle: The "Why" Behind the Reaction
The effectiveness of a chiral alcohol ligand in the enantioselective addition of diethylzinc to aldehydes is rooted in the formation of a well-defined, chiral catalytic species. The generally accepted mechanism involves the following key steps:
-
Ligand Exchange : The chiral alcohol (L-OH) reacts with diethylzinc (Et₂Zn) to form a zinc alkoxide intermediate and ethane.
-
Dimer Formation : These zinc alkoxide species often exist as dimers, which can be either homochiral (formed from two molecules of the same enantiomer of the ligand) or heterochiral (formed from two different enantiomers). The relative stability and reactivity of these dimers can lead to nonlinear effects, where the enantiopurity of the product is not directly proportional to the enantiopurity of the catalyst.[4]
-
Catalyst Activation : The monomeric or dimeric zinc alkoxide complex is the active catalyst.
-
Substrate Coordination : The catalyst coordinates with the aldehyde (benzaldehyde), activating it towards nucleophilic attack.
-
Enantioselective Ethyl Transfer : The chiral environment created by the ligand directs the transfer of an ethyl group from the zinc to one specific face of the coordinated aldehyde.
-
Product Release and Catalyst Regeneration : The resulting zinc alkoxide of the product is formed, which then reacts with another molecule of diethylzinc to release the chiral alcohol product and regenerate the active catalyst.
dot digraph "Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: A Self-Validating System for Benchmarking
The following protocol for the enantioselective addition of diethylzinc to benzaldehyde is designed to be a self-validating system. By including a "racemic control" (a reaction without the chiral ligand), researchers can confirm that any observed enantioselectivity is indeed due to the presence of the chiral catalyst.
Materials:
-
Anhydrous Toluene
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Chiral Ligand (e.g., this compound, or alternative)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Standard laboratory glassware (oven-dried and cooled under an inert atmosphere)
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
Experimental Workflow:
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} Step-by-step workflow for the benchmark reaction.
Detailed Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Reaction Setup: Cool the solution to 0°C in an ice bath. To this solution, slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise via syringe. Stir the resulting mixture for 30 minutes at 0°C.
-
Substrate Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified 1-phenyl-1-propanol. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Racemic Control: Repeat the reaction under identical conditions but without the addition of the chiral ligand to obtain a racemic sample of 1-phenyl-1-propanol for comparison during HPLC analysis.
Conclusion and Future Outlook
This guide provides a comprehensive framework for benchmarking the performance of chiral alcohols in the enantioselective addition of diethylzinc to aldehydes, using this compound as a compelling, albeit currently under-documented, candidate. The provided experimental protocol and mechanistic insights offer a robust starting point for any researcher aiming to evaluate a new chiral ligand.
For this compound, future experimental work is necessary to determine its efficacy. Its unique electronic and steric properties, conferred by the furan and phenyl moieties, could lead to novel reactivity and selectivity. By following the rigorous benchmarking process outlined here, the scientific community can objectively assess its potential and expand the toolkit of chiral catalysts for asymmetric synthesis.
References
- [Author(s) of the camphor-derived β-amino alcohol paper]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [URL]
- [Author(s) of the D-fructose-derived β-amino alcohol paper]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [URL]
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric addition of dialkylzincs to aldehydes: a practical synthesis of optically active secondary alcohols. Journal of the American Chemical Society, 108(20), 6071-6072. [Link]
-
Hernández-Rodríguez, M., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 18(1088). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to 2-Furyl(phenyl)methanol Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Reality
In the dynamic landscape of drug discovery, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is a rigorous and often unpredictable path. Among the myriad of scaffolds under investigation, 2-Furyl(phenyl)methanol and its derivatives have emerged as a promising class of molecules exhibiting a spectrum of biological activities, notably in the realms of antifungal and anti-parasitic research. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these compounds, grounded in experimental data and established scientific protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies necessary to navigate the complexities of evaluating this unique chemical series.
The Allure of the Furan-Phenyl Scaffold: A Chemical and Biological Perspective
The this compound core, characterized by a furan ring and a phenyl group attached to a methanol backbone, presents a unique combination of aromaticity and polarity. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in pharmacologically active compounds and can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and metabolic stability.[1] This structural framework is the foundation for a diverse array of biological activities, including anti-leishmanial[2] and antifungal properties.[3]
However, the transition from promising in vitro data, such as low micromolar inhibitory concentrations, to tangible in vivo efficacy is a critical hurdle. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and potential toxicity can dramatically influence a compound's performance in a whole-organism system.[4] This guide will dissect these aspects through the lens of specific experimental examples.
In Vitro Efficacy: The First Litmus Test
Initial screening of this compound compounds invariably begins with in vitro assays to determine their intrinsic activity against a specific pathogen. These assays are crucial for establishing a baseline of potency and for structure-activity relationship (SAR) studies.
Case Study: Anti-leishmanial Activity of this compound
A notable example is the evaluation of this compound isolated from Atractylis gummifera against Leishmania donovani, the causative agent of visceral leishmaniasis.[2] The in vitro efficacy was assessed against two life stages of the parasite: the extracellular promastigote and the intracellular amastigote, which resides within host macrophages.
Data Summary: In Vitro Anti-leishmanial Activity
| Compound | Target Organism/Cell Line | Assay | IC50 (µM) | Selectivity Index |
| This compound | L. donovani promastigotes | Luciferase Assay | 0.029 ± 0.006 | >345 |
| This compound | L. donovani amastigotes (in macrophages) | Luciferase Assay | 1.00 ± 1.73 | >10 |
| Amphotericin B (Control) | L. donovani promastigotes | Not Specified | 0.059 ± 0.015 | >169 |
| Amphotericin B (Control) | L. donovani amastigotes (in macrophages) | Not Specified | 0.88 ± 0.34 | >11 |
Data sourced from Brucoli et al., 2019.[2]
The data reveals that this compound exhibits potent activity against the promastigote form and maintains activity against the more clinically relevant intracellular amastigote form. The high selectivity index against promastigotes suggests a favorable therapeutic window, as it is significantly more toxic to the parasite than to host cells.
Experimental Protocol: In Vitro Intracellular Amastigote Viability Assay
This protocol outlines the key steps to assess the efficacy of a compound against intracellular Leishmania amastigotes.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774)
-
Leishmania promastigotes (e.g., L. donovani)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound derivative) and control drug (e.g., Amphotericin B)
-
96-well clear-bottom black plates
-
Fluorescent dyes for staining macrophage and parasite nuclei (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Step-by-Step Methodology:
-
Macrophage Seeding: Seed macrophages into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Parasite Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-6 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Gently wash the wells with pre-warmed PBS to remove any non-internalized promastigotes.
-
Compound Treatment: Add fresh culture medium containing serial dilutions of the test compound and control drug to the infected cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours to allow for amastigote replication within the macrophages.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100). Stain the nuclei of both macrophages and intracellular amastigotes with a fluorescent dye like DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. The number of amastigotes per macrophage and the percentage of infected macrophages are quantified.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of intracellular amastigotes is critical as this is the replicative stage of the parasite in the mammalian host. Assessing cytotoxicity against the host macrophages in parallel is essential to determine the selectivity of the compound.
The Crucial Leap to In Vivo Efficacy
While in vitro assays provide a foundational understanding of a compound's potential, they do not replicate the complex physiological environment of a living organism. In vivo studies are therefore indispensable for evaluating the true therapeutic efficacy of this compound compounds.
Bridging the Gap: A Look at Antifungal Furan Derivatives
Hypothetical In Vivo Experimental Workflow
Caption: Workflow from in vitro antifungal screening to in vivo efficacy testing.
Experimental Protocol: Murine Model of Systemic Candidiasis
This protocol describes a standard model for evaluating the in vivo efficacy of an antifungal compound against systemic Candida albicans infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth and agar
-
Sterile saline
-
Test compound and vehicle control
-
Standard antifungal drug (e.g., Fluconazole)
-
Sterile syringes and needles
Step-by-Step Methodology:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest the yeast cells, wash them with sterile saline, and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
Infection: Infect mice via intravenous injection into the lateral tail vein with 100 µL of the C. albicans suspension (1 x 10^5 cells/mouse).
-
Treatment: Begin treatment 24 hours post-infection. Administer the test compound (dissolved in a suitable vehicle) and the control drug to different groups of mice (n=8-10 per group) via oral gavage or intraperitoneal injection. A vehicle control group should also be included. Treatment is typically administered once or twice daily for a period of 7-14 days.
-
Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.
-
Fungal Burden Determination: At the end of the treatment period, or at humane endpoints, euthanize the mice. Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline.
-
Colony Forming Unit (CFU) Enumeration: Plate serial dilutions of the kidney homogenates onto YPD agar plates. Incubate at 37°C for 24-48 hours and count the number of colonies.
-
Data Analysis: Calculate the fungal burden as CFU per gram of kidney tissue. Compare the fungal burden and survival rates between the treated and control groups to determine the efficacy of the test compound.
Trustworthiness of the Protocol: This model is a well-established and validated system for preclinical evaluation of antifungal agents. The inclusion of a standard-of-care control like fluconazole provides a benchmark for assessing the relative efficacy of the novel compound.
Visualizing the Molecular Mechanism: A Hypothetical Signaling Pathway
The efficacy of this compound compounds likely stems from their interaction with specific molecular targets within the pathogen. While the exact mechanisms are still under investigation for many derivatives, we can hypothesize a potential signaling pathway that could be disrupted.
Caption: Hypothetical mechanism of action for a this compound antifungal compound.
Conclusion: From Benchtop to Bedside - A Path Forward
The this compound scaffold represents a promising starting point for the development of novel anti-infective agents. The journey from demonstrating potent in vitro activity to achieving robust in vivo efficacy is a challenging but essential process in drug discovery. A thorough understanding and meticulous application of standardized in vitro and in vivo experimental protocols are paramount for generating reliable and translatable data.
This guide has provided a framework for comparing the efficacy of these compounds at different stages of preclinical development, supported by detailed methodologies and the scientific rationale behind them. As research in this area continues, a systematic approach that integrates medicinal chemistry, microbiology, and pharmacology will be crucial for unlocking the full therapeutic potential of this compound derivatives.
References
-
Brucoli, F., et al. (2019). This compound isolated from Atractilis gummifera rhizome exhibits anti-leishmanial activity. Fitoterapia, 140, 104420. [Link][2]
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
-
Maged, A. S., & Ahamed, L. S. (2021). Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. Annals of the Romanian Society for Cell Biology, 25(4), 8025–8037. [Link][3]
-
Petzer, J. P., & Petzer, A. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 643-655. [Link][4]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
-
Shaker, Y. M., et al. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 38(4), 789-799. [Link][1]
-
Vieira, P. B., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceuticals, 15(7), 818. [Link][5]
Sources
- 1. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Furyl(phenyl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Furyl(phenyl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.
The disposal of any chemical waste is not merely an operational task but a final, critical step in the experimental lifecycle. For this compound, its specific chemical characteristics necessitate a rigorous and informed disposal pathway.
Hazard Assessment and Regulatory Framework
Before any disposal protocol can be established, a thorough understanding of the compound's hazards and the governing regulations is essential.
Intrinsic Hazards of this compound
This compound is classified with specific hazard statements that dictate its handling and disposal requirements. Its primary hazards are summarized in the table below.[1][2]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
These classifications firmly place this compound in the category of hazardous waste. Under no circumstances should it be disposed of via standard trash or drain disposal.[3][4] Such actions are not only a violation of environmental regulations but also pose a significant risk to public health and infrastructure.
The Regulatory Mandate: EPA and RCRA
In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA creates a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[3][5]
Waste is generally considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[3][6] While this compound is not a specifically listed waste, its classification as "Harmful if swallowed" (H302) requires that it be managed as a toxic hazardous waste based on its characteristics.
Therefore, all waste containing this compound must be accumulated, stored, and disposed of following the stringent guidelines applicable to hazardous waste generators.[3][5]
Laboratory Waste Management Protocol
The following protocol outlines the necessary steps for safely managing this compound waste within the laboratory, from the point of generation to its final handoff to environmental health and safety (EHS) professionals.
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[7] Accidental mixing can lead to violent reactions, gas evolution, or fire.
-
Designated Waste Stream: Dedicate a specific waste stream for non-halogenated organic solids or liquids, depending on the form of your waste. Do not mix this waste with halogenated solvents, acidic or basic waste, or heavy metal waste.[8][9][10]
Containerization and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation.[3][8]
Step-by-Step Containerization Procedure:
-
Select a Proper Container:
-
Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE). The original product container is often an excellent choice.[10]
-
Ensure the container has a secure, tight-fitting screw cap to prevent leaks or spills.[8]
-
The container must be in good condition, with no cracks, residue on the outside, or signs of degradation.[11]
-
-
Label the Container:
-
Properly label the container before adding any waste.
-
The label must include the words "Hazardous Waste " and a complete list of all constituents by their full chemical names (e.g., "this compound," "Methanol," etc.). Avoid abbreviations or formulas.[12]
-
Indicate the approximate percentage of each component.
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when adding waste.[3][12] This prevents the release of vapors and potential spills.
-
Store the container in a designated SAA, away from sinks and drains.[10]
-
Use secondary containment (such as a spill tray) to capture any potential leaks.[9][12]
-
Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[8][11]
-
The logical flow for waste handling and disposal is illustrated in the diagram below.
Caption: Waste management workflow for this compound.
Spill and Decontamination Procedures
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
Spill Response
Should a spill of this compound occur:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[7]
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses or goggles, and nitrile gloves.[1][7]
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material to avoid creating dust.[7][13]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated, sealable container.
-
Label as Hazardous Waste: Label the container clearly as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Decontamination of Labware
For reusable labware (e.g., glassware) contaminated with this compound:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (such as ethanol or acetone) into your designated non-halogenated organic waste container. Do not rinse directly into the sink.
-
Collect Rinsate: The initial solvent rinse (rinsate) is considered hazardous waste and must be collected.[10]
-
Standard Washing: After the initial decontamination rinse, the glassware can typically be washed using standard laboratory procedures with soap and water.
Waste Minimization
As stewards of our environment, we must also strive to minimize the waste we generate.
-
Order Appropriately: Purchase only the quantities of this compound that are reasonably needed for your experiments to avoid generating surplus that becomes waste.[9]
-
Maintain Inventory: Keep a detailed inventory of all chemicals to prevent the reordering of materials already in stock and to track expiration dates.[9][10]
-
Microscale Techniques: Where possible, adapt experiments to use smaller quantities of materials.
By adhering to these scientifically grounded and procedurally sound guidelines, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
-
SAFETY DATA SHEET - [2-(2-Furyl)phenyl]methanol. Fisher Scientific.
-
SAFETY DATA SHEET - [2-(2-Furyl)phenyl]methanol. Fisher Scientific (UK).
-
Hazardous Waste & Disposal. American Chemical Society.
-
Safety Data Sheet - this compound. AK Scientific, Inc.
-
Safety Data Sheet - 2-Phenylethanol. Sigma-Aldrich.
-
(furan-2-yl)(phenyl)methanol Safety Information. Sigma-Aldrich.
-
This compound Chemical Properties. ChemicalBook.
-
2-FURANMETHANOL (FURFURYL ALCOHOL). Ataman Kimya.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
Safety Data Sheet: 2-Phenylethanol. Carl ROTH.
-
Hazardous Waste Disposal Guide. Dartmouth College.
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology.
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
-
Hazardous Waste Listings. U.S. Environmental Protection Agency.
Sources
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. fishersci.se [fishersci.se]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Furyl(phenyl)methanol
This guide provides essential, field-proven safety protocols for the handling and disposal of 2-Furyl(phenyl)methanol (CAS 4484-57-5). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. The following procedures are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the specific hazard profile of this compound and the principles of risk mitigation.
Hazard Profile Analysis: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates a stringent set of precautions.[1][2][3]
The primary hazards are significant contact irritations and acute toxicity upon ingestion.[1][2] Critically, established Occupational Exposure Limits (OELs), such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV), are not available for this compound.[1] The absence of this data compels us to adopt a conservative, risk-averse stance. We must operate under the assumption that exposure should be kept As Low As Reasonably Achievable (ALARA).
| Hazard Classification | Hazard Statement | Signal Word | Implication for Laboratory Work |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Warning | Accidental ingestion can cause illness. This elevates the importance of strict hygiene protocols and prohibiting food and drink in the lab. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning | Direct contact can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Warning | Even minor splashes can result in significant and potentially lasting eye damage. Standard safety glasses are insufficient. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][2] | Warning | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[1] This mandates the use of engineering controls. |
Core PPE Requirements: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is a direct response to the identified hazards. For this compound, a multi-layered approach is required to shield against all potential routes of exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our minimum standard.[1][2]
Eye and Face Protection: The Non-Negotiable Barrier
Given the classification as a serious eye irritant (H319)[1][2], eye protection is paramount.
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. These are required because they form a seal around the eyes, protecting from splashes that could circumvent standard safety glasses.
-
Highly Recommended: A full-face shield worn over the chemical splash goggles. This provides an additional layer of protection for the entire face, particularly when handling larger quantities (>100 mL) or during operations with a high splash potential, such as transfers or heating.
Skin and Body Protection: Preventing Dermal Exposure
To counter the skin irritation hazard (H315)[1][2], complete skin coverage is essential.
-
Gloves: Nitrile rubber gloves are a suitable choice for splash protection.[4][5] However, due to the lack of specific breakthrough time data for this compound, a double-gloving technique is strongly advised. This involves wearing two pairs of nitrile gloves, which significantly increases protection time.
-
Causality: The outer glove absorbs the primary contamination, while the inner glove remains clean, protecting the skin during the doffing process. Gloves must be inspected for tears or pinholes before use and changed immediately upon known or suspected contact with the chemical.
-
-
Protective Clothing: A fully-buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection: The Primacy of Engineering Controls
The potential for respiratory irritation (H335)[1][2] dictates that this compound must not be handled on an open bench.
-
Primary Control: All handling of this compound, including weighing, transfers, and reaction setups, must be conducted within a properly functioning and certified chemical fume hood. This engineering control is the primary method for preventing inhalation exposure.
-
Secondary Control: In situations where engineering controls may not be sufficient (e.g., a large-scale spill), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge would be required for emergency response.[6] Routine use of a respirator should not be necessary if proper engineering controls are utilized.
Operational Protocol: From Bench to Waste
A disciplined workflow is crucial for minimizing risk. The following step-by-step process integrates the PPE requirements into a safe operational plan.
Step-by-Step Handling Procedure
-
Pre-Operational Review:
-
Confirm the location of the nearest safety shower and eyewash station.[1] Ensure the pathway is clear.
-
Review this Safety Data Sheet (SDS) for this compound.
-
Prepare all necessary equipment and reagents and place them inside the chemical fume hood to minimize time spent reaching in and out.
-
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on the outer pair of nitrile gloves.
-
Wear chemical splash goggles.
-
If required by your risk assessment, don a face shield.
-
-
Chemical Handling:
-
Perform all manipulations with the sash of the fume hood at the lowest practical height.
-
Use caution when opening the container. The compound is a liquid/oil that can become a viscous tar, requiring careful handling with a spatula or pipette.[3][7]
-
Dispense the chemical slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling Decontamination:
-
Clean any contaminated glassware or equipment within the fume hood.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
-
Doffing PPE (in order):
-
Remove the outer pair of gloves, peeling them off without touching the exterior. Dispose of them in the designated solid hazardous waste container.
-
Remove the face shield (if used) and lab coat.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[1]
-
-
Waste Disposal:
-
All disposable materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused or waste this compound must be collected in a designated, labeled hazardous liquid waste container. Do not pour it down the drain.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Caption: Workflow for handling this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1]
-
Spill: Evacuate unprotected personnel from the area. Ensure adequate ventilation. Wearing the full PPE described in Section 2 (including respiratory protection if necessary), absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1]
By adhering to these scientifically grounded protocols, you build a resilient culture of safety, ensuring that your valuable research is conducted with the utmost integrity and care for personnel well-being.
References
-
AK Scientific, Inc. Safety Data Sheet: this compound. AK Scientific, Inc. Link
-
Fisher Scientific Safety Data Sheet: [2-(2-Furyl)phenyl]methanol. Fisher Scientific. Link
-
Fisher Scientific Safety Data Sheet: [2-(2-Furyl)phenyl]methanol (Canada WHMIS 2015). Fisher Scientific. Link
-
Sigma-Aldrich Safety Data Sheet: 2-Phenylethanol. Sigma-Aldrich. (Note: This is for a related compound but provides relevant first aid and handling phrases cited in other SDS for the target compound).Link
-
Sigma-Aldrich Product Page: (furan-2-yl)(phenyl)methanol. Sigma-Aldrich. Link
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Link
-
Chemical Information: this compound. ChemicalBook. Link
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Link
-
Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog. Link
-
Personal Protective Equipment (PPE) Standard. Proman. Link
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. Link
-
Global Suppliers and Information: this compound. ChemicalBook. Link
-
Organic Syntheses Procedure: Furan-2-yl(phenyl)methanol. Organic Syntheses. Link
-
Proposed Occupational Exposure Limits for Furans. Pacific Northwest National Laboratory (PNNL). Link
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. Link
-
Permissible Exposure Limits – OSHA Annotated Table Z-2. Occupational Safety and Health Administration (OSHA). Link
-
Current occupational exposure limits for Ontario workplaces under Regulation 833. Government of Ontario. Link
-
Fisher Scientific Safety Data Sheet: [4-(2-Furyl)phenyl]methanol. Fisher Scientific. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

